molecular formula C5H10O3S B3112578 (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

Cat. No.: B3112578
M. Wt: 150.20 g/mol
InChI Key: VLVSFIRYIVAVKW-LMVFSUKVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol is a useful research compound. Its molecular formula is C5H10O3S and its molecular weight is 150.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)thiolane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVSFIRYIVAVKW-LMVFSUKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(S1)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](S1)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural analysis of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, a purine nucleoside analog with significant potential in oncological research.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required to unequivocally determine and characterize the molecular structure of this thiosugar. The methodologies outlined herein are grounded in established scientific principles and best practices to ensure data integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the molecular formula C₅H₁₀O₃S, is a fascinating molecule that holds promise as an antimetabolite in cancer therapy.[3][4] As a purine nucleoside analog, its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cancer cells.[1][3][5] The precise stereochemistry of the molecule is critical to its biological activity, necessitating a rigorous and multifaceted approach to its structural elucidation. This guide will detail the key analytical workflows for confirming the identity, purity, and three-dimensional structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₀O₃SPubChem[4]
Molecular Weight 150.20 g/mol MedChemExpress[3]
CAS Number 190315-43-6MedChemExpress[3]
Appearance Predicted: White to off-white solidN/A
Solubility Soluble in water (62.5 mg/mL)MedChemExpress[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. Based on the structure and data from analogous tetrahydrothiophene derivatives, the following proton signals are anticipated.[1][4][6][7]

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H2 ~4.0 - 4.2Doublet of doublets (dd)J(H2,H3) ≈ 4-6 Hz, J(H2,CH₂) ≈ 5-7 HzAdjacent to the sulfur atom and a hydroxyl-bearing carbon, leading to a downfield shift.
H3 ~3.8 - 4.0Triplet (t)J(H3,H2) ≈ 4-6 Hz, J(H3,H4) ≈ 4-6 HzAttached to a carbon bearing a hydroxyl group.
H4 ~3.9 - 4.1Triplet (t)J(H4,H3) ≈ 4-6 Hz, J(H4,H5) ≈ 5-7 HzAttached to a carbon bearing a hydroxyl group.
H5 (α) ~2.8 - 3.0Doublet of doublets (dd)J(H5α,H5β) ≈ 12-14 Hz, J(H5α,H4) ≈ 5-7 HzProtons on the carbon adjacent to the sulfur atom.
H5 (β) ~2.6 - 2.8Doublet of doublets (dd)J(H5β,H5α) ≈ 12-14 Hz, J(H5β,H4) ≈ 7-9 HzDiastereotopic protons due to the chiral centers.
-CH₂OH ~3.5 - 3.7Multiplet (m)Protons of the hydroxymethyl group.
-OH VariableBroad singlet (br s)Chemical shift is dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Based on data for thiosugars and related polyols, the following chemical shifts are predicted.[8][9][10][11]

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2 ~60 - 65Carbon attached to the sulfur atom and the hydroxymethyl group.
C3 ~70 - 75Carbon bearing a hydroxyl group.
C4 ~70 - 75Carbon bearing a hydroxyl group.
C5 ~30 - 35Carbon adjacent to the sulfur atom.
-CH₂OH ~60 - 65Carbon of the hydroxymethyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Experiments: To unequivocally assign all proton and carbon signals and confirm the stereochemistry, perform two-dimensional NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for confirming the relative stereochemistry.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Purified Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (D₂O) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Spectrometer->TwoD_NMR Processing Spectral Processing & Integration OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure Structural Elucidation Assignment->Structure

Caption: NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Fragmentation Pattern

Upon ionization in the mass spectrometer, this compound is expected to produce a molecular ion peak ([M]⁺ or [M+H]⁺) and several characteristic fragment ions.[12][13][14][15][16]

Table 4: Predicted Mass Spectrometry Fragments

m/z ValueProposed FragmentRationale for Fragmentation
151[M+H]⁺Protonated molecular ion (in ESI+).
149[M-H]⁻Deprotonated molecular ion (in ESI-).
133[M-H₂O+H]⁺Loss of a water molecule.
119[M-CH₂OH+H]⁺Loss of the hydroxymethyl radical.
103[M-H₂O-CH₂OH+H]⁺Sequential loss of water and hydroxymethyl radical.
91[C₄H₇S]⁺Cleavage of the tetrahydrothiophene ring.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • MS¹ Analysis: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

  • MS² (Tandem MS) Analysis: Select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used to confirm the structure.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_analysis Mass Analysis cluster_data_interp Data Interpretation Solution Dilute Solution of Compound Infusion Direct Infusion or LC Solution->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization MS1 MS¹ Scan (Accurate Mass) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MW_Confirm Molecular Weight Confirmation MS1->MW_Confirm MS2 MS² Scan (Fragmentation) CID->MS2 Frag_Analysis Fragmentation Analysis MS2->Frag_Analysis Structure_Confirm Structural Confirmation MW_Confirm->Structure_Confirm Frag_Analysis->Structure_Confirm

Caption: Mass Spectrometry Experimental Workflow.

X-ray Crystallography: Unambiguous Determination of Stereochemistry

For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[3][7] This technique provides a three-dimensional model of the molecule as it exists in the crystalline state.

Crystallization Protocol

Growing high-quality single crystals of small, polar molecules can be challenging. The following methods are recommended.[3][17][18][19][20]

  • Solvent Selection: Screen a range of polar solvents in which the compound has moderate solubility (e.g., water, ethanol, isopropanol, acetonitrile).

  • Slow Evaporation: Prepare a saturated solution of the compound and allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion:

    • Hanging Drop: Place a drop of the concentrated sample solution on a siliconized coverslip and invert it over a reservoir containing a precipitant solution.

    • Sitting Drop: Place a drop of the concentrated sample solution in a well next to a larger reservoir of precipitant.

  • Solvent Layering: Carefully layer a less polar solvent (in which the compound is insoluble) on top of a concentrated solution of the compound in a more polar solvent.

Data Collection and Structure Refinement
  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model to obtain accurate bond lengths, bond angles, and the absolute configuration.

XRay_Workflow cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution Compound_Sol Saturated Solution Methods Slow Evaporation / Vapor Diffusion Compound_Sol->Methods Crystals Single Crystals Methods->Crystals Mounting Crystal Mounting Crystals->Mounting Diffractometer Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Solving Structure Solution Data_Collection->Solving Refinement Structural Refinement Solving->Refinement Final_Structure 3D Molecular Structure Refinement->Final_Structure

Caption: X-ray Crystallography Experimental Workflow.

Biological Context: Mechanism of Action as a Nucleoside Analog

This compound is classified as a purine nucleoside analog, a class of compounds known for their anticancer properties.[1][3][5][21][22][23] The proposed mechanism of action involves cellular uptake and subsequent phosphorylation to its active triphosphate form. This activated analog can then interfere with nucleic acid metabolism in two primary ways:

  • Inhibition of DNA Polymerase: The triphosphate analog can act as a competitive inhibitor of DNA polymerase, thereby halting DNA replication.

  • Incorporation into DNA: The analog can be incorporated into the growing DNA strand, leading to chain termination and the induction of apoptosis.

MoA_Pathway cluster_cellular_uptake Cellular Uptake & Activation cluster_dna_interference Interference with DNA Synthesis cluster_cellular_outcome Cellular Outcome Drug (2R,3S,4R)-2-(hydroxymethyl)tetrahydro- thiophene-3,4-diol Phosphorylation Phosphorylation (Kinases) Drug->Phosphorylation Active_Drug Active Triphosphate Analog Phosphorylation->Active_Drug Inhibition Inhibition Active_Drug->Inhibition Incorporation Incorporation into DNA Active_Drug->Incorporation DNA_Polymerase DNA Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Inhibition->DNA_Polymerase Incorporation->DNA_Replication Chain_Termination DNA Chain Termination Incorporation->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Proposed Mechanism of Action Pathway.

Conclusion

The structural analysis of this compound requires a synergistic application of advanced analytical techniques. NMR spectroscopy provides the foundational map of the molecular structure, mass spectrometry confirms the molecular weight and offers clues to its composition, and X-ray crystallography delivers the definitive three-dimensional structure, including the absolute stereochemistry. A thorough understanding of its structure is paramount for elucidating its biological mechanism and for the rational design of more potent and selective anticancer agents.

References

The Ascendant Therapeutic Potential of Tetrahydrothiophene Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Saturated Scaffold

For decades, the aromatic thiophene ring has been a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] However, its saturated counterpart, the tetrahydrothiophene scaffold, has remained comparatively underexplored. This guide ventures into this promising frontier, providing an in-depth technical exploration of the diverse biological activities of tetrahydrothiophene derivatives. We will dissect their anticancer, antibacterial, and anti-inflammatory properties, not merely by listing findings, but by delving into the causal relationships between chemical structure, biological mechanism, and experimental validation. This document is crafted for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to empower the next generation of therapeutic innovation.

Chapter 1: The Anticancer Landscape of Tetrahydrothiophene Derivatives

The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in oncological research. Tetrahydrothiophene derivatives have emerged as a compelling class of molecules, demonstrating significant cytotoxic and cytostatic effects across a range of cancer cell lines.[2][3] This chapter will elucidate the mechanistic underpinnings of their anticancer activity and provide a framework for their experimental evaluation.

Mechanistic Insights: Orchestrating Cell Death and Inhibiting Proliferation

The anticancer prowess of tetrahydrothiophene derivatives stems from their ability to intervene in critical cellular processes, primarily through the induction of apoptosis, disruption of the cell cycle, and inhibition of key oncogenic enzymes.

1.1.1. Induction of Apoptosis: A Controlled Demolition of Cancer Cells

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several tetrahydrobenzo[b]thiophene derivatives have been shown to trigger this process in cancer cells.[2][4] The intrinsic apoptotic pathway is a key target. This is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

One notable mechanism involves the upregulation of the pro-apoptotic protein Bax and the activation of initiator caspase-9 and executioner caspase-3.[2][4] Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates caspase-3, the primary executioner of apoptosis, which dismantles the cell by degrading cellular proteins.[5]

Furthermore, some thiophene derivatives have been observed to induce the generation of reactive oxygen species (ROS), which can trigger mitochondrial depolarization and initiate the apoptotic cascade.[5][6]

Diagram: Intrinsic Apoptotic Pathway Induced by Tetrahydrothiophene Derivatives

THT Tetrahydrothiophene Derivative ROS Reactive Oxygen Species (ROS) THT->ROS Bax Bax (Upregulation) THT->Bax Mito Mitochondrion ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by tetrahydrothiophene derivatives.

1.1.2. Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Certain tetrahydrothiophene derivatives have demonstrated the ability to induce cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.[3][7]

For instance, some derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This suggests an interference with the processes leading up to and including mitosis. Another point of intervention is the G1 phase, where some compounds have been found to induce arrest, preventing the initiation of DNA synthesis.[7][8] This disruption of the cell cycle progression is a key component of their antiproliferative effects.

1.1.3. Enzyme Inhibition: Targeting the Engines of Cancer

The aberrant activity of various enzymes, particularly kinases, is a hallmark of many cancers. Tetrahydrothiophene derivatives have been identified as inhibitors of several key oncogenic kinases.

  • Tyrosine Kinases (TKs): Some tetrahydrobenzo[b]thiophene compounds have shown potent inhibitory activity against tyrosine kinases.[2][9] TKs are critical components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of these enzymes, these derivatives can effectively shut down cancer-promoting signals.

  • Tubulin Polymerization: The protein tubulin is the building block of microtubules, which are essential for cell division (mitosis). Certain benzyl urea tetrahydrobenzo[b]thiophene derivatives have been identified as tubulin polymerization destabilizers, leading to mitotic arrest and subsequent apoptosis.[3]

Experimental Evaluation of Anticancer Activity

A systematic and rigorous experimental approach is essential to validate the anticancer potential of novel tetrahydrothiophene derivatives. The following protocols outline key assays for assessing cytotoxicity and elucidating the mechanism of action.

1.2.1. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[10][11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrothiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Tetrahydrobenzo[b]thiophene Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 1HepG26-16[2]
Compound 5HepG26-16[2]
Compound 12HepG26-16[2]
BU17A549Not specified[3]
Compound 11PC3Not specified[4]
Compound 12PC3Not specified[4]

Chapter 2: Antibacterial Efficacy of Tetrahydrothiophene Scaffolds

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of new antibacterial agents with novel mechanisms of action is therefore of paramount importance. Tetrahydrothiophene derivatives, particularly tetrahydrobenzothiophenes, have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[12][13][14]

Mechanisms of Antibacterial Action

The antibacterial effects of tetrahydrothiophene derivatives appear to be multifaceted, with evidence pointing towards the disruption of bacterial membranes and potential inhibition of essential bacterial enzymes.

2.1.1. Compromising the Bacterial Cell Envelope

The bacterial cell envelope is a critical structure for maintaining cell integrity and viability. Some thiophene derivatives have been shown to increase the permeability of the bacterial membrane.[15][16] This disruption can lead to the leakage of essential cellular components and ultimately, cell death. This mechanism is particularly relevant for combating Gram-negative bacteria, which possess a protective outer membrane.

2.1.2. Targeting Bacterial Virulence

Instead of directly killing bacteria, an alternative strategy is to target their virulence factors, which are molecules that enable bacteria to cause disease. Some 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have been identified as inhibitors of pili-dependent biofilm formation in uropathogenic Escherichia coli.[17] Pili are hair-like appendages that bacteria use to attach to host cells and form biofilms, which are communities of bacteria that are more resistant to antibiotics. By preventing pili formation, these compounds can reduce the ability of bacteria to cause infection.

Diagram: Antibacterial Mechanisms of Tetrahydrothiophene Derivatives

THT Tetrahydrothiophene Derivative Membrane Bacterial Cell Membrane THT->Membrane Pili Pili Formation THT->Pili Inhibition Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath Biofilm Biofilm Formation Pili->Biofilm Virulence Reduced Virulence Pili->Virulence

Caption: Mechanisms of antibacterial action of tetrahydrothiophene derivatives.

Evaluation of Antibacterial Activity

The antibacterial efficacy of tetrahydrothiophene derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC).

2.2.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21][22]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the tetrahydrothiophene derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives

CompoundE. coli (MIC, µM)P. aeruginosa (MIC, µM)Salmonella (MIC, µM)S. aureus (MIC, µM)Reference
3b1.111.000.541.11[12][13]
3f0.64 - 1.11---[12]
3c-0.61 - 1.00--[12]
3j-0.61 - 1.00--[12]
3k-0.61 - 1.000.54 - 0.73-[12]

Chapter 3: Anti-inflammatory Properties of Tetrahydrothiophene Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Tetrahydrothiophene derivatives have demonstrated significant anti-inflammatory potential, suggesting their utility in the development of novel anti-inflammatory therapeutics.[19][23][24][25][26]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key inflammatory pathways and enzymes.

3.1.1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The COX and LOX enzymes are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][19][23][24][26][27][28][29][30] Several thiophene derivatives have been shown to inhibit these enzymes, thereby reducing the inflammatory response. The anti-inflammatory activity of some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has been linked to their ability to activate the NRF2 pathway.[25]

3.1.2. Modulation of Inflammatory Signaling Pathways

The NF-κB and MAPK signaling pathways play a crucial role in regulating the expression of pro-inflammatory genes.[31] Certain tetrahydrobenzo[3][32]thieno[2,3-d]pyrimidine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of these pathways in macrophages.[31] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Diagram: Anti-inflammatory Signaling Pathways

THT Tetrahydrothiophene Derivative NFkB NF-κB Pathway THT->NFkB Inhibition MAPK MAPK Pathway THT->MAPK Inhibition LPS LPS Macrophage Macrophage LPS->Macrophage Macrophage->NFkB Macrophage->MAPK ProInflammatory Pro-inflammatory Mediators (NO, Cytokines) NFkB->ProInflammatory MAPK->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by tetrahydrothiophene derivatives.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of tetrahydrothiophene derivatives can be assessed using both in vitro and in vivo models.

3.2.1. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and well-established assay for evaluating the in vivo anti-inflammatory activity of novel compounds.[24][32][33][34][35]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the tetrahydrothiophene derivative orally or intraperitoneally to the test group of animals. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion: A Scaffold with a Bright Therapeutic Future

This guide has provided a comprehensive overview of the significant biological activities of tetrahydrothiophene derivatives, with a focus on their anticancer, antibacterial, and anti-inflammatory potential. The mechanistic insights and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. The versatility of the tetrahydrothiophene scaffold, coupled with the promising biological activities of its derivatives, underscores its importance as a privileged structure in modern medicinal chemistry. Further exploration of structure-activity relationships and in-depth mechanistic studies will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

The Dawn of Rational Drug Design: A Technical Guide to the Discovery and History of Purine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of purine nucleoside analogs from their initial synthesis to their established role in modern medicine represents a paradigm shift in drug discovery. This guide provides a comprehensive technical overview of the history, discovery, and development of these pivotal therapeutic agents. We delve into the foundational principles of rational drug design that led to their creation, explore the intricate mechanisms of action of key analogs, and present detailed experimental methodologies and quantitative data to inform and empower researchers in the field. This document serves as an in-depth resource, chronicling the scientific milestones and providing practical insights for the continued development of this critical class of drugs.

Introduction: From Trial and Error to Targeted Therapy

Prior to the mid-20th century, drug discovery was largely a process of serendipity and empirical screening. The groundbreaking work of George Hitchings and Gertrude Elion at the Burroughs Wellcome company (now part of GlaxoSmithKline) revolutionized this approach.[1][2] They pioneered the concept of "rational drug design," which involves understanding the fundamental biochemical processes of disease and creating molecules that can specifically interfere with them.[2][3] Their focus on nucleic acid metabolism, particularly the role of purines in cell growth, laid the groundwork for the development of purine nucleoside analogs.[1][4]

Hitchings and Elion hypothesized that by creating structural analogs of natural purines—adenine and guanine—they could trick cells, particularly rapidly dividing cancer cells or pathogens, into taking up these fraudulent building blocks.[1][2] This would disrupt DNA and RNA synthesis, leading to cell death or inhibition of replication.[5] This targeted approach was a departure from the less precise methods of the time and ushered in an era of mechanism-based drug development.[2]

The First Breakthroughs: Anticancer Purine Analogs

The initial success of Hitchings and Elion's rational drug design strategy came in the field of oncology. By systematically modifying the purine ring, they synthesized a series of compounds with potent antileukemic activity.[1][6]

6-Mercaptopurine (6-MP) and Thioguanine

In 1951, by replacing the 6-hydroxyl group of hypoxanthine and guanine with a thiol group, Elion and Hitchings created 6-mercaptopurine (6-MP) and 6-thioguanine, respectively.[6][7] These compounds proved to be effective in treating acute leukemias.[1][6] The remarkable efficacy of 6-MP in inducing remissions in childhood acute lymphoblastic leukemia led to its rapid approval by the U.S. Food and Drug Administration (FDA) in 1953.[7]

The mechanism of action of these thiopurines involves their intracellular conversion to the corresponding ribonucleotides, which then exert their cytotoxic effects through multiple pathways.[8][9]

Mechanism of Action of 6-Mercaptopurine:

dot digraph "6-Mercaptopurine Mechanism of Action" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, color="#4285F4"];

"6-MP" [label="6-Mercaptopurine", fillcolor="#F1F3F4", fontcolor="#202124"]; "HGPRT" [label="HGPRT", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "TIMP" [label="Thioinosine Monophosphate (TIMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; "MTIMP" [label="Methylated TIMP (MTIMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Purine_Synthesis" [label="De Novo Purine Synthesis", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_RNA_Synthesis" [label="DNA/RNA Synthesis", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibition1" [shape=point, style=invis]; "Inhibition2" [shape=point, style=invis];

"6-MP" -> "HGPRT" [label="Metabolized by"]; "HGPRT" -> "TIMP"; "TIMP" -> "MTIMP" [label="Methylation"]; "TIMP" -> "Inhibition1" [dir=none]; "Inhibition1" -> "Purine_Synthesis" [label="Inhibits"]; "MTIMP" -> "Inhibition2" [dir=none]; "Inhibition2" -> "Purine_Synthesis" [label="Inhibits"]; "Purine_Synthesis" -> "DNA_RNA_Synthesis" [label="Leads to"]; } caption [label="Mechanism of 6-Mercaptopurine Action", fontname="Arial", fontsize=10]; }

Experimental Protocol: Synthesis of 6-Mercaptopurine

A common laboratory synthesis of 6-mercaptopurine involves the reaction of hypoxanthine with phosphorus pentasulfide.[8]

Materials:

  • Hypoxanthine

  • Phosphorus pentasulfide (P₄S₁₀)

  • Tetralin (as solvent)

  • Heating apparatus with temperature control

  • Reaction vessel with reflux condenser

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • In a suitable reaction vessel, combine hypoxanthine and an excess of phosphorus pentasulfide in tetralin.[8]

  • Heat the mixture to approximately 200°C under reflux for several hours.[8]

  • Monitor the reaction for completion (e.g., by thin-layer chromatography).

  • After cooling, the crude 6-mercaptopurine can be isolated by filtration.

  • Purify the product by recrystallization from an appropriate solvent.

Expanding the Arsenal: Antiviral Purine Nucleoside Analogs

The principles of rational drug design were subsequently applied to the development of antiviral agents, leading to some of the most successful drugs in this class.

Vidarabine (Ara-A)

The discovery of vidarabine (ara-A) was inspired by the isolation of unusual nucleosides, spongothymidine and spongouridine, from the Caribbean sponge Tethya crypta in the 1950s.[10] These compounds contained D-arabinose instead of the usual D-ribose sugar.[10] This led to the synthesis of vidarabine, an analog of adenosine with an arabinose sugar moiety.[8][10] Although initially intended as an anticancer drug, its antiviral activity was first described in 1964.[10][11] Vidarabine was the first systemically administered nucleoside analog antiviral and was licensed for the treatment of systemic herpes virus infections.[10][11]

Mechanism of Action of Vidarabine:

dot digraph "Vidarabine Mechanism of Action" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, color="#34A853"];

"Vidarabine" [label="Vidarabine (Ara-A)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cellular_Kinases" [label="Cellular Kinases", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ara-ATP" [label="Vidarabine Triphosphate (Ara-ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Viral_DNA_Polymerase" [label="Viral DNA Polymerase", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DNA_Elongation" [label="Viral DNA Elongation", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Vidarabine" -> "Cellular_Kinases" [label="Phosphorylation"]; "Cellular_Kinases" -> "Ara-ATP"; "Ara-ATP" -> "Viral_DNA_Polymerase" [label="Competitive Inhibition of dATP"]; "Viral_DNA_Polymerase" -> "DNA_Elongation" [label="Incorporation into Viral DNA"]; "DNA_Elongation" -> "DNA_Elongation" [label="Chain Termination", style=dashed, color="#EA4335"]; } caption [label="Vidarabine's Antiviral Mechanism", fontname="Arial", fontsize=10]; }

Pharmacokinetic Properties of Vidarabine:

ParameterValueReference
Half-life~60 minutes[3]
Protein Binding24-38%[3]
MetabolismRapidly deaminated to arabinosylhypoxanthine (Ara-Hx)[12]
ExcretionPrimarily renal[12]
Acyclovir

The discovery of acyclovir in 1974 at Burroughs Wellcome was a landmark in antiviral therapy.[12] It is a synthetic acyclic purine nucleoside analog of guanosine.[13] Acyclovir exhibits high selectivity and low cytotoxicity, making it a highly effective treatment for infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV).[12][14][15] Its development was a direct result of the rational drug design principles established by Elion and Hitchings, for which Elion was a co-recipient of the 1988 Nobel Prize in Medicine.[2][14]

The remarkable selectivity of acyclovir stems from its mechanism of activation. It is preferentially phosphorylated by a viral-encoded thymidine kinase, an enzyme not present in uninfected cells.[12] This initial phosphorylation is the rate-limiting step for its activation.[12]

Experimental Protocol: Synthesis of Acyclovir

One common synthesis method for acyclovir involves the alkylation of guanine.[16][17]

Materials:

  • Guanine

  • 1-Benzoyloxy-2-chloromethoxyethane

  • Triethylamine

  • Hexamethyldisilazane (for protection of guanine)

  • Methanol

  • Ammonia

  • Reaction vessel with stirrer

  • Filtration and purification apparatus

Procedure:

  • Protect the hydroxyl and amino groups of guanine by reacting it with hexamethyldisilazane to form a trimethylsilyl derivative.[17]

  • Alkylate the protected guanine with 1-benzoyloxy-2-chloromethoxyethane in the presence of triethylamine.[17]

  • Hydrolyze the resulting intermediate with water to isolate 9-(2-benzoyloxymethoxymethyl)guanine.[17]

  • Remove the benzoyl protecting group by treating the product with a methanol solution of ammonia to yield acyclovir.[17]

Pharmacokinetic Properties of Acyclovir:

ParameterValueReference
Oral Bioavailability10-20% (decreases with increasing dose)
Plasma Protein Binding9-33%
Plasma Elimination Half-life2.5-3.3 hours
MetabolismMinimally metabolized[14]
ExcretionPrimarily unchanged in urine[14]

The Next Generation: Analogs for Hematologic Malignancies and Autoimmune Diseases

Building on the success of the early purine analogs, subsequent research focused on developing compounds with improved efficacy, better pharmacokinetic profiles, and broader therapeutic applications. This led to the development of drugs like fludarabine and cladribine.

Fludarabine

Fludarabine is a fluorinated purine nucleoside analog that has become a cornerstone in the treatment of chronic lymphocytic leukemia (CLL).[18][19] It is also used in non-myeloablative conditioning regimens for hematopoietic cell transplantation due to its potent immunosuppressive activity.[18]

Clinical Trial Data for Fludarabine in Chronic Lymphocytic Leukemia:

Study/TrialTreatment ArmsKey FindingsReference
US Intergroup Trial E2997Fludarabine vs. Fludarabine + CyclophosphamideCombination therapy showed significantly higher complete response (23.4% vs. 4.6%) and overall response rates (74.3% vs. 59.5%).[9][20]
French Cooperative Group Phase IIIFludarabine vs. CAP (Cyclophosphamide, Doxorubicin, Prednisone)Fludarabine demonstrated higher overall and complete response rates in both first- and second-line treatment.[18]
Cladribine

Cladribine is another important purine nucleoside analog used in the treatment of hematologic malignancies, particularly hairy cell leukemia (HCL).[4][21] More recently, an oral formulation of cladribine has been developed and approved for the treatment of multiple sclerosis, highlighting the expanding therapeutic potential of this class of drugs.[22]

Clinical Trial Data for Cladribine in Hairy Cell Leukemia:

Study/TrialTreatmentKey FindingsReference
Phase II Trial (MD Anderson)Sequential Cladribine and RituximabComplete response rate of 97%, with a 10-year event-free survival of 86.7%.[4][21]
Randomized Phase II (NCI)Cladribine with Concurrent vs. Delayed RituximabConcurrent treatment resulted in a much higher rate of minimal residual disease-free complete response (97% vs. 24%).[23]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.[15]

Materials:

  • Cancer cell line of interest (e.g., HL-60 for leukemia)

  • Cell culture medium and supplements

  • Purine nucleoside analog to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the purine analog and incubate for 48-72 hours.[15]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve.[15]

Conclusion and Future Directions

The discovery and development of purine nucleoside analogs stand as a testament to the power of rational drug design. From their origins in the systematic investigation of nucleic acid metabolism to their current role as indispensable therapies for cancer, viral infections, and autoimmune diseases, these compounds have had a profound impact on human health. The ongoing research into new analogs, novel delivery systems, and combination therapies continues to expand their therapeutic utility. As our understanding of the molecular basis of disease deepens, the principles pioneered by Elion and Hitchings will undoubtedly continue to guide the development of the next generation of targeted therapies.

References

Spectroscopic Characterization of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, a thiosugar of interest in medicinal chemistry and drug development.[1][2][3] As a purine nucleoside analog, understanding its structural features is paramount for elucidating its mechanism of action and for the development of related therapeutic agents.[4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed predictive analysis of its NMR, mass spectrometry, infrared, and UV-Visible spectroscopic signatures. The isosteric replacement of an oxygen atom with sulfur in the carbohydrate ring can significantly alter the molecule's physicochemical and biological properties, including its stability and bioactivity.[1][6]

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a five-membered tetrahydrothiophene ring with three contiguous stereocenters. The stereochemistry is defined as (2R,3S,4R), indicating a specific spatial arrangement of the hydroxymethyl group at C2 and the hydroxyl groups at C3 and C4. This defined stereochemistry is crucial for its biological activity and receptor binding.

Caption: 2D representation of this compound with stereochemical assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra, along with expected 2D correlations.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (S, O) and the overall stereochemistry. The tetrahydrothiophene ring is not planar and will likely exist in a rapidly interconverting puckered conformation, such as a twist or envelope form, which will influence the observed coupling constants.[7][8]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H23.5 - 3.8dddJ(H2,H3) = 4-6, J(H2,C5Ha) = 6-8, J(H2,C5Hb) = 4-6
H34.0 - 4.3ddJ(H3,H2) = 4-6, J(H3,H4) = 5-7
H44.2 - 4.5ddJ(H4,H3) = 5-7, J(H4,C5Ha) = 6-8
H5a, H5b2.8 - 3.2m
CH₂OH3.7 - 4.0m
OH (3, 4, CH₂OH)Broad singlets (variable)br s

Causality behind Predictions:

  • H2, H3, H4: These protons are attached to carbons bearing electronegative oxygen or sulfur atoms, leading to downfield shifts. The specific stereochemistry will influence the dihedral angles and thus the coupling constants.

  • H5a, H5b: These protons are adjacent to the sulfur atom and are expected to appear as a complex multiplet.

  • CH₂OH: The protons of the hydroxymethyl group will be diastereotopic and are expected to show a complex multiplet.

  • OH Protons: The chemical shifts of the hydroxyl protons are concentration and solvent-dependent and will likely appear as broad singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C260 - 65
C375 - 80
C470 - 75
C535 - 40
CH₂OH65 - 70

Causality behind Predictions:

  • C2, C3, C4, CH₂OH: These carbons are bonded to oxygen or sulfur, resulting in significant downfield shifts.

  • C5: This carbon is adjacent to the sulfur atom and is expected to be the most upfield of the ring carbons.

2D NMR Spectroscopy

2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of the ¹H and ¹³C signals.

References

Substituted Tetrahydrothiophenes: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydrothiophene (THT), or thiolane, scaffold is a five-membered saturated sulfur-containing heterocycle that has garnered significant attention in the fields of medicinal chemistry, materials science, and chemical synthesis.[1][2] Its unique stereochemical and electronic properties, conferred by the sulfur heteroatom, make it a valuable pharmacophore and a versatile building block.[3][4] The non-planar, puckered conformation of the THT ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of molecular shape and interactions with biological targets.[2] This guide provides an in-depth exploration of the synthesis, properties, and applications of substituted tetrahydrothiophenes, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Core Synthetic Strategies: Mastering the Construction of the Tetrahydrothiophene Ring

The synthesis of substituted tetrahydrothiophenes can be broadly categorized into methods that construct the ring and methods that functionalize a pre-existing ring. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Ring-Closing Strategies: From Dienes and Thiols to Complex Scaffolds

Intramolecular cyclization reactions are powerful tools for the stereocontrolled synthesis of tetrahydrothiophenes. These methods often involve the formation of a carbon-sulfur bond as the key ring-closing step.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile and highly efficient method for the synthesis of a wide array of unsaturated rings, including dihydrothiophenes which can be readily reduced to tetrahydrothiophenes.[5] This reaction utilizes transition metal catalysts, most notably Grubbs' and Schrock's catalysts, to facilitate the intramolecular metathesis of a diene substrate.[5][6] The primary advantage of RCM lies in its functional group tolerance and its ability to form medium to large rings, which were previously challenging to synthesize.[5][7]

The general mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to release an alkene byproduct (typically ethylene) and the desired cyclic olefin.[5]

Experimental Protocol: Synthesis of a Dihydrothiophene via RCM

This protocol describes the synthesis of a generic dihydrothiophene from a diallyl sulfide derivative.

Materials:

  • Diallyl sulfide derivative (1.0 eq)

  • Grubbs' Second Generation Catalyst (0.01-0.05 eq)

  • Anhydrous, degassed dichloromethane (DCM)

Procedure:

  • Dissolve the diallyl sulfide derivative in anhydrous, degassed DCM to a concentration of 0.01-0.1 M. The use of dilute conditions is crucial to favor the intramolecular RCM over intermolecular polymerization.

  • Add Grubbs' Second Generation Catalyst to the solution. The catalyst is typically a dark brown or green solid.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (40 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydrothiophene.

  • The resulting dihydrothiophene can be subsequently hydrogenated using standard conditions (e.g., H₂, Pd/C) to yield the corresponding substituted tetrahydrothiophene.

Causality of Experimental Choices:

  • Anhydrous and Degassed Solvent: Ruthenium metathesis catalysts are sensitive to air and moisture. Using anhydrous and degassed solvents prevents catalyst deactivation and ensures optimal catalytic activity.

  • Dilute Conditions: High dilution favors the intramolecular reaction pathway, minimizing the formation of oligomeric and polymeric byproducts.

  • Inert Atmosphere: Prevents the oxidation and deactivation of the ruthenium catalyst.

  • Ethyl Vinyl Ether Quench: The catalyst is quenched to prevent further unwanted reactions during workup and purification.

Intramolecular S-Vinylation and Related Cyclizations

Intramolecular S-vinylation of thiols with vinyl halides provides an efficient, ligand-free route to tetrahydrothiophenes.[8] This method, often catalyzed by copper(I) iodide (CuI), demonstrates a strong preference for 4-exo cyclization over other modes.[8] Other notable intramolecular cyclizations include the base-promoted, stereospecific carbon-sulfur bond formation through a double SN2 displacement mechanism, which is particularly useful for preparing chiral tetrahydrothiophenes.[8]

Cycloaddition Reactions: Building the Ring in a Single Step

[3+2] and [4+2] cycloaddition reactions offer a convergent and often stereocontrolled approach to the synthesis of highly functionalized tetrahydrothiophenes. These reactions involve the combination of two or more unsaturated components to form the heterocyclic ring in a single step.

A notable example is the [3+2] cycloaddition of donor-acceptor cyclopropanes with thionoesters, providing access to substituted tetrahydrothiophenes.[9] Additionally, nucleophilic cycloaddition of thiocyanates with C60 fullerenes has been reported to yield C60-fused 2-iminotetrahydrothiophene derivatives.[10]

Cascade and Domino Reactions: Efficiency in Complexity

Organocatalytic domino reactions have been developed for the asymmetric synthesis of highly functionalized tetrahydrothiophenes.[11] For instance, a sulfa-Michael/aldol cascade reaction between 1,4-dithiane-2,5-diol and chalcones, catalyzed by a bifunctional squaramide, yields trisubstituted tetrahydrothiophenes with three contiguous stereocenters in a highly stereocontrolled manner.[8] These cascade reactions are highly atom-economical and can generate significant molecular complexity from simple starting materials in a single operation.

Key Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of the tetrahydrothiophene ring have led to its incorporation into a wide range of biologically active molecules and advanced materials.

Medicinal Chemistry: A Privileged Scaffold

The tetrahydrothiophene moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[3][4] It can act as a bioisostere for other cyclic systems, such as tetrahydrofuran or cyclopentane, offering a means to modulate physicochemical properties like lipophilicity and metabolic stability.

Table 1: Examples of Biologically Active Substituted Tetrahydrothiophenes

Compound ClassBiological ActivityReference(s)
Tetrahydrothiophene LignansAntiviral, anticancer, immunosuppressive[1]
Tetrahydrobenzo[b]thiophene DerivativesAntioxidant, anti-inflammatory[12]
Thiophene-based Acetylcholinesterase InhibitorsPotential treatment for Alzheimer's disease[13]
RORγt ModulatorsTreatment of inflammatory and autoimmune diseases[14]
Acaricidal Tetrahydrothiophene DerivativesControl of Psoroptes cuniculi[15][16]

The versatility of the tetrahydrothiophene scaffold is further highlighted by its use in the synthesis of novel spirocyclic systems with potential applications in drug discovery.[17]

Materials Science: Building Blocks for Functional Materials

Beyond medicinal chemistry, substituted tetrahydrothiophenes and their oxidized derivatives (sulfoxides and sulfones) are valuable components in materials science. Polythiophenes, derived from the polymerization of thiophene monomers, are well-known conducting polymers with applications in organic electronics.[18] The saturated tetrahydrothiophene ring can be incorporated into polymers to modify their physical and chemical properties. For instance, C60-fused tetrahydrothiophene derivatives have been synthesized, suggesting potential applications in fullerene-based materials.[10]

Visualizing Key Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams, generated using Graphviz, depict the core concepts of Ring-Closing Metathesis and a general scheme for cascade reactions.

RCM_Workflow cluster_RCM Ring-Closing Metathesis (RCM) for Dihydrothiophene Synthesis Start Diallyl Sulfide Derivative Reaction Intramolecular Metathesis Start->Reaction Catalyst Grubbs' Catalyst Catalyst->Reaction Solvent Anhydrous DCM Solvent->Reaction Product Dihydrothiophene Reaction->Product Byproduct Ethylene (gas) Reaction->Byproduct Reduction Hydrogenation (e.g., H2, Pd/C) Product->Reduction FinalProduct Substituted Tetrahydrothiophene Reduction->FinalProduct

Caption: Workflow for the synthesis of a substituted tetrahydrothiophene via Ring-Closing Metathesis.

Cascade_Reaction cluster_Cascade Organocatalytic Cascade Reaction ReactantA 1,4-Dithiane-2,5-diol Intermediate1 Sulfa-Michael Adduct ReactantA->Intermediate1 ReactantB Chalcone ReactantB->Intermediate1 Catalyst Bifunctional Squaramide Catalyst->Intermediate1 Catalyzes Intermediate2 Aldol Intermediate Intermediate1->Intermediate2 Intramolecular Aldol Reaction Product Trisubstituted Tetrahydrothiophene Intermediate2->Product Dehydration

Caption: A simplified representation of a cascade reaction for tetrahydrothiophene synthesis.

Conclusion and Future Outlook

Substituted tetrahydrothiophenes represent a fascinating and highly valuable class of heterocyclic compounds. The continuous development of novel and efficient synthetic methodologies, such as stereoselective cyclizations and catalytic cascade reactions, has significantly expanded the accessible chemical space of these molecules. Their proven track record as privileged scaffolds in medicinal chemistry, coupled with their emerging applications in materials science, ensures that the exploration of substituted tetrahydrothiophenes will remain a vibrant and fruitful area of research. Future efforts will likely focus on the development of even more atom-economical and environmentally benign synthetic methods, as well as the design and synthesis of novel tetrahydrothiophene derivatives with tailored biological and material properties. The insights and protocols provided in this guide are intended to empower researchers to confidently navigate and contribute to this exciting field.

References

An In-Depth Technical Guide to (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol: A Thiosugar Nucleoside Analog with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thiosugar nucleoside analog, (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol. Identified by the CAS number 190315-43-6 and also known as 1,4-Dideoxy-1,4-epithio-D-ribitol, this compound is a purine nucleoside analog with significant potential in antiviral and anticancer research. This document delves into its chemical identity, proposed synthesis, mechanism of action, methodologies for biological evaluation, and essential safety protocols. The information is curated to support researchers and drug development professionals in their exploration of this promising therapeutic candidate.

Core Identifiers and Chemical Properties

A clear and unambiguous identification of a chemical entity is paramount for research and development. This section provides the core identifiers and fundamental chemical properties of this compound.

Identifier/PropertyValueReference
CAS Number 190315-43-6[Vendor Data Sheets]
Systematic Name This compoundIUPAC Nomenclature
Synonym 1,4-Dideoxy-1,4-epithio-D-ribitol
Molecular Formula C₅H₁₀O₃S[Vendor Data Sheets]
Molecular Weight 150.20 g/mol [Vendor Data Sheets]
Appearance White to off-white solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis of thiosugar nucleosides often involves the construction of a suitable thiosugar intermediate followed by glycosylation with a nucleobase. However, for the target molecule, which is the thiosugar moiety itself, the synthesis would logically conclude with the formation and deprotection of the tetrahydrothiophene ring. A potential approach could start from a readily available chiral precursor, such as a protected D-ribose derivative.

Disclaimer: The following protocol is a proposed synthetic route based on analogous chemical transformations and has not been experimentally validated for this specific compound.

G cluster_0 Synthesis Workflow Start Protected D-Ribose Derivative Step1 Introduction of Thioacetate at C4 Step2 Intramolecular Cyclization to form Tetrahydrothiophene Ring Step3 Reduction of Ester/Carboxylic Acid at C1 Step4 Deprotection End This compound

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

For unambiguous identification, the following spectroscopic data would be expected for the final compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the protons on the tetrahydrothiophene ring and the hydroxymethyl group. The chemical shifts and coupling constants would be crucial for confirming the stereochemistry (2R, 3S, 4R).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be indicative of the carbon environments (e.g., carbons attached to hydroxyl groups, sulfur, etc.).[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be suitable. The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight.[5][6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

Biological Activity and Mechanism of Action

This compound is classified as a purine nucleoside analog, a class of compounds known for their significant therapeutic activities, particularly as antiviral and anticancer agents.[8]

General Mechanism of Action of Purine Nucleoside Analogs

Purine nucleoside analogs exert their cytotoxic effects primarily by interfering with nucleic acid synthesis and cellular metabolism.[9] The general mechanism involves:

  • Cellular Uptake: The analog is transported into the cell.

  • Phosphorylation: It is phosphorylated by cellular kinases to its active triphosphate form.

  • Inhibition of DNA Synthesis: The triphosphate analog competes with natural deoxynucleotides for incorporation into the growing DNA strand by DNA polymerases. Its incorporation often leads to chain termination.

  • Induction of Apoptosis: The disruption of DNA replication and repair mechanisms triggers programmed cell death (apoptosis).

G cluster_0 Cellular Mechanism A Purine Nucleoside Analog (extracellular) B Cellular Uptake C Phosphorylation (Kinases) D Active Triphosphate Analog E Inhibition of DNA Polymerase F DNA Chain Termination G Induction of Apoptosis

Potential Therapeutic Applications
  • Anticancer Activity: Thiopurine antimetabolites, a related class of compounds, are used in the treatment of acute leukemia and other cancers.[10] The cytotoxic effects of thionucleoside analogs have been demonstrated against various cancer cell lines.[10][11][12] this compound, as a purine nucleoside analog, is a strong candidate for investigation as an anticancer agent.

  • Antiviral Activity: Nucleoside analogs are a cornerstone of antiviral therapy. The structural similarity of this thiosugar to natural ribose suggests it could interfere with viral replication processes.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are recommended.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.[13]

Materials:

  • Cancer cells treated with the test compound (at its IC₅₀ concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for 24-48 hours.

  • Cell Harvesting: Harvest and wash the cells.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_0 Biological Evaluation Workflow Start Test Compound Cytotoxicity Cytotoxicity Assay (MTT) Apoptosis Apoptosis Assay (Annexin V/PI) IC50 Determine IC50 Value Mechanism Mechanism of Action Studies

Safety and Handling

As a nucleoside analog with potential cytotoxic properties, this compound should be handled with care in a laboratory setting.[16][17][18]

5.1. Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields, and nitrile gloves.

5.2. Handling:

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Prepare solutions in a fume hood.

5.3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

5.4. Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a molecule of significant interest for the fields of medicinal chemistry and drug discovery. Its classification as a thiosugar purine nucleoside analog positions it as a promising candidate for further investigation as an antiviral and anticancer agent. This guide provides a foundational framework for researchers to understand its chemical nature, devise synthetic strategies, and evaluate its biological potential in a safe and effective manner. Further research is warranted to fully elucidate its therapeutic efficacy and mechanism of action.

References

Stereochemistry of 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrothiophene scaffold is a privileged heterocycle in medicinal chemistry, valued for its unique physicochemical properties and ability to form key interactions with biological targets. The introduction of multiple stereocenters, as seen in 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, exponentially increases molecular complexity and potential biological specificity. This molecule, possessing three chiral centers, can exist as eight distinct stereoisomers (four pairs of enantiomers), each with a unique three-dimensional architecture. Understanding and controlling this stereochemistry is paramount for drug development, as different isomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the stereoselective synthesis, chromatographic resolution, and definitive stereochemical assignment of the 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol isomers, grounding its protocols in established principles of organic chemistry and analytical science.

The Stereochemical Challenge: Defining the Isomeric Landscape

The core of our topic lies in the three-dimensional arrangement of substituents around the chiral carbon atoms at positions C2, C3, and C4 of the tetrahydrothiophene ring. The number of possible stereoisomers is given by the 2ⁿ rule, where n is the number of stereocenters. For 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, n=3, resulting in 2³ = 8 possible stereoisomers.

These eight isomers can be grouped into four pairs of enantiomers. The relationship between isomers that are not enantiomers is diastereomeric. The relative stereochemistry describes the orientation of substituents with respect to each other (cis/trans), while the absolute stereochemistry provides the definitive (R/S) configuration at each chiral center.

Table 1: The Eight Stereoisomers of 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

Isomer No.Absolute Configuration (C2, C3, C4)Relative Stereochemistry (C2/C3, C3/C4)Relationship
1(2R, 3R, 4R)trans, transEnantiomer of 2
2(2S, 3S, 4S)trans, transEnantiomer of 1
3(2R, 3R, 4S)trans, cisEnantiomer of 4
4(2S, 3S, 4R)trans, cisEnantiomer of 3
5(2R, 3S, 4R)cis, transEnantiomer of 6
6(2S, 3R, 4S)cis, transEnantiomer of 5
7(2R, 3S, 4S)cis, cisEnantiomer of 8
8(2S, 3R, 3R)cis, cisEnantiomer of 7

Stereoselective Synthesis and Isomer Resolution

Achieving stereochemical purity is a primary objective. This can be accomplished through stereoselective synthesis to favor the formation of a specific isomer or through the separation of a mixture of isomers.

Asymmetric Synthesis: A Proactive Approach

Controlling stereochemistry during the synthesis itself is the most elegant and efficient strategy. While specific literature for 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol is sparse, methods for analogous structures provide a robust blueprint. A plausible strategy is an asymmetric cascade reaction. For instance, a chiral fluoride-catalyzed cascade sulfa-Michael/aldol reaction has been successfully used to access chiral trisubstituted tetrahydrothiophene derivatives from 1,4-dithiane-2,5-diol and α,β-unsaturated ketones.[1][2] This approach generates stereocenters with high enantiomeric excess (ee) by using a chiral catalyst to control the facial selectivity of the reaction.

Resolution of Stereoisomers via Chiral Chromatography

When a synthesis yields a mixture of stereoisomers, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for both analytical quantification and preparative separation.[3] Polysaccharide-based CSPs are particularly effective at resolving a wide range of chiral compounds.[3]

  • Column Selection: Begin with polysaccharide-based CSPs such as Chiralpak® IA, IB, or IC. These columns offer different selectivities, and screening is essential.

  • Mobile Phase Screening:

    • Normal Phase: A typical starting mobile phase is a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol.[4] A common starting gradient is 90:10 hexane:isopropanol.

    • Rationale: The alcohol modifier interacts with the stationary phase and the analyte, influencing retention and selectivity. The precise ratio must be optimized to achieve baseline resolution (Rs > 1.5).

  • Method Optimization:

    • Adjust the alcohol modifier percentage. Increasing the polar component generally decreases retention time.

    • Test different alcohol modifiers (e.g., ethanol vs. isopropanol) as this can significantly alter selectivity.

    • For preparative scale-up, ensure the concentration of the injected sample does not exceed the column's loading capacity to prevent peak broadening and loss of resolution.

  • Validation and Collection:

    • Inject a racemic or diastereomeric mixture to confirm the separation of all pairs of isomers.

    • Set collection windows based on the retention times of the target peaks.

    • Analyze the collected fractions to confirm their purity and identity.

Definitive Stereochemical Assignment

Once isomers are isolated, their precise 3D structures must be determined. This requires a combination of spectroscopic and crystallographic techniques.

cluster_0 Workflow for Stereochemical Assignment start Isolated Isomer nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) start->nmr Primary Analysis rel_stereo Determine Relative Stereochemistry (cis/trans) nmr->rel_stereo xray Single Crystal X-ray Diffraction rel_stereo->xray For Definitive Proof abs_stereo Determine Absolute Stereochemistry (R/S) xray->abs_stereo final Fully Characterized Stereoisomer abs_stereo->final

Caption: Logical workflow for the complete stereochemical assignment of an isolated isomer.

NMR Spectroscopy for Relative Stereochemistry

NMR is the most powerful tool for determining the relative configuration of substituents on the tetrahydrothiophene ring. The ring is not planar and undergoes rapid conformational exchange between various twist and envelope forms.[5][6] This dynamic behavior influences NMR parameters, which can be decoded to reveal stereochemical relationships.

  • ¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship.[7] In a five-membered ring, cis protons generally exhibit a larger coupling constant than trans protons.[8] By analyzing the coupling patterns of the protons at C2, C3, and C4, one can deduce their relative orientations.

  • Nuclear Overhauser Effect (NOE): An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. A 2D NOESY experiment is ideal for mapping these spatial relationships. A strong NOE between protons on different stereocenters (e.g., H2 and H3) provides definitive evidence that they are on the same face of the ring (cis).

  • Sample Preparation: Dissolve a purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration sufficient for high-quality 2D NMR (~5-10 mg in 0.6 mL).

  • Data Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum. The key parameter is the mixing time (tm), which determines the time allowed for NOE buildup. A typical range for a small molecule is 300-800 ms.

  • Data Interpretation:

    • Causality: The presence of a cross-peak between two protons in the NOESY spectrum indicates their spatial proximity. The volume of the cross-peak is proportional to 1/r⁶, where r is the distance between the protons.

    • Assignment: Identify the diagonal peaks corresponding to the protons at C2, C3, and C4.

    • Analysis: Look for off-diagonal cross-peaks connecting these protons. For example, a cross-peak between the C2 proton and the C3 proton strongly indicates a cis relationship between the substituents at these positions.

    • Validation: The absence of an expected NOE can be equally informative, suggesting a trans relationship where the protons are too far apart.

X-ray Crystallography for Absolute Stereochemistry

While NMR can define the relative arrangement, single-crystal X-ray diffraction is the unambiguous method for determining the absolute configuration.[9][10] This technique relies on the phenomenon of anomalous scattering.[11]

When X-rays interact with electrons, particularly those in heavier atoms (like sulfur), a small phase shift occurs. This effect, known as anomalous scattering, causes slight differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l).[11] These differences would not exist if scattering occurred without this phase shift. By measuring these intensity differences, the absolute structure of the crystal can be determined. The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[12]

  • Crystal Growth (The Critical Step): High-quality single crystals are a prerequisite. This is often the most challenging step.

    • Slow evaporation of a saturated solution of the purified isomer is a common method.

    • Screen a variety of solvents (e.g., ethyl acetate, methanol, acetone) and solvent/anti-solvent pairs (e.g., ethyl acetate/hexane).

    • Vapor diffusion (diffusing a volatile anti-solvent into a solution of the compound) is another powerful technique.

  • Data Collection: Mount a suitable crystal on a modern X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.

  • Structure Solution and Refinement:

    • The diffraction data is used to generate an electron density map, from which the atomic positions are determined.

    • The structural model is refined against the experimental data.

    • Trustworthiness: The final refinement must include the calculation of the Flack parameter. A low standard uncertainty on this parameter is crucial for a reliable assignment.[9] A value of 0.0(1) provides high confidence in the assigned absolute stereochemistry.

Conclusion: From Structure to Function

The stereochemistry of 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol is not merely an academic curiosity; it is the key determinant of its biological function. Each of the eight isomers will present a different shape to a target receptor or enzyme active site, leading to distinct binding affinities and activities. The rigorous application of the synthetic, separatory, and analytical protocols outlined in this guide empowers researchers to isolate and definitively characterize each stereoisomer. This capability is fundamental to advancing drug discovery programs, enabling the identification of the optimal isomer for therapeutic development while minimizing potential off-target effects from less active or detrimental stereoisomers.

References

Methodological & Application

Application Note & Synthesis Protocol: (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiosugars, carbohydrate analogues where a sulfur atom replaces an oxygen atom in the ring, are a class of compounds that have garnered significant interest in medicinal chemistry and drug development.[1] Their unique stereochemistry and the presence of the sulfur heteroatom often lead to potent and selective inhibition of glycosidase enzymes, which are implicated in a variety of diseases, including diabetes, viral infections, and cancer.[1] The target molecule of this application note, (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, is a polyhydroxylated tetrahydrothiophene, a core structure found in various biologically active molecules. The precise stereochemical arrangement of its hydroxyl and hydroxymethyl groups presents a significant synthetic challenge, requiring a carefully designed, stereoselective approach.

This document provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound, starting from the readily available chiral precursor, D-xylose. The synthetic strategy relies on a series of robust and well-established transformations, including selective protection, stereoinverting nucleophilic substitution, intramolecular cyclization, and stereoselective dihydroxylation. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Expertise & Experience: The Causality Behind Experimental Choices

The synthesis of a complex, stereochemically rich molecule like this compound necessitates a strategic approach where each reaction is chosen to set the stage for the subsequent transformation. The protocol detailed below is not merely a sequence of steps but a carefully orchestrated chemical synthesis designed for high fidelity and stereochemical control.

The choice of D-xylose as the starting material is strategic; its inherent chirality provides a foundation for establishing the desired stereocenters in the final product. The initial protection of the 1 and 2-hydroxyl groups as an isopropylidene acetal is a classic and efficient method to mask these functionalities, allowing for selective manipulation of the remaining hydroxyl groups.[2]

A key transformation in this synthesis is the introduction of the sulfur atom and the subsequent formation of the tetrahydrothiophene ring. This is achieved through a two-step sequence involving tosylation of the primary hydroxyl group at C5, creating an excellent leaving group, followed by an SN2 displacement with a sulfur nucleophile. The use of potassium thioacetate ensures a clean and efficient substitution with inversion of configuration, a fundamental principle of SN2 reactions.[3] The subsequent intramolecular cyclization is designed to be a highly favorable 5-exo-tet process, leading to the stable five-membered tetrahydrothiophene ring.

The cornerstone of this synthesis is the stereoselective formation of the 3,4-diol. A Sharpless asymmetric dihydroxylation of a strategically introduced double bond within the heterocyclic ring is employed to install the two hydroxyl groups with the desired (3S,4R) configuration. This powerful reaction is renowned for its high degree of stereocontrol and reliability.[1][4]

Finally, the deprotection and reduction steps are chosen for their mildness and efficiency to avoid any unwanted side reactions or racemization. The use of lithium aluminum hydride for the reduction of the ester and the acidic conditions for the removal of the isopropylidene group are standard procedures that are well-tolerated by the thiosugar core.

Experimental Workflow

Synthesis_Workflow D_Xylose D-Xylose Protected_Xylose 1,2-O-Isopropylidene- α-D-xylofuranose D_Xylose->Protected_Xylose Acetone, H₂SO₄ Tosylated_Intermediate Tosylated Intermediate Protected_Xylose->Tosylated_Intermediate TsCl, Pyridine Thioacetate_Intermediate Thioacetate Intermediate Tosylated_Intermediate->Thioacetate_Intermediate KSAc, DMF Cyclized_Intermediate Cyclized Tetrahydrothiophene Thioacetate_Intermediate->Cyclized_Intermediate NaOMe, MeOH Enol_Ether Unsaturated Intermediate Cyclized_Intermediate->Enol_Ether Elimination Diol_Intermediate Protected Diol Enol_Ether->Diol_Intermediate Sharpless AD Final_Product (2R,3S,4R)-2-(hydroxymethyl)tetrahydro- thiophene-3,4-diol Diol_Intermediate->Final_Product 1. LiAlH₄ 2. H₃O⁺

Caption: Overall synthetic workflow from D-xylose to the target molecule.

Experimental Protocols

Step 1: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose

This initial step protects the 1 and 2-hydroxyl groups of D-xylose, allowing for selective functionalization of the other hydroxyl groups.[5][6]

  • Materials:

    • D-xylose

    • Acetone (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexane

  • Procedure:

    • Suspend D-xylose (1.0 eq) in anhydrous acetone.

    • Cool the mixture to 0 °C in an ice bath.

    • Add concentrated sulfuric acid (catalytic amount) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Neutralize the reaction by slowly adding solid sodium bicarbonate until effervescence ceases.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., 30% ethyl acetate in hexane) to afford 1,2-O-isopropylidene-α-D-xylofuranose as a white solid.

Step 2: Selective Tosylation of the C5 Hydroxyl Group

This step activates the primary hydroxyl group at the C5 position for subsequent nucleophilic substitution.[7]

  • Materials:

    • 1,2-O-Isopropylidene-α-D-xylofuranose

    • Pyridine (anhydrous)

    • p-Toluenesulfonyl chloride (TsCl)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (1.0 eq) in anhydrous pyridine and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Quench the reaction by adding cold water.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the tosylated product, which can often be used in the next step without further purification.

Step 3: Synthesis of the Tetrahydrothiophene Ring via Intramolecular Cyclization

This two-part step introduces the sulfur atom and forms the core heterocyclic ring.

  • Part A: Nucleophilic Substitution with Thioacetate

    • Materials:

      • Tosylated intermediate from Step 2

      • Potassium thioacetate (KSAc)

      • Dimethylformamide (DMF, anhydrous)

    • Procedure:

      • Dissolve the crude tosylated intermediate (1.0 eq) in anhydrous DMF.

      • Add potassium thioacetate (1.5 eq) and heat the mixture to 80 °C.

      • Stir for 12 hours.

      • Cool to room temperature and pour into water.

      • Extract with ethyl acetate.

      • Wash the combined organic layers with water and brine.

      • Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography to obtain the thioacetate intermediate.

  • Part B: Intramolecular Cyclization

    • Materials:

      • Thioacetate intermediate

      • Sodium methoxide (NaOMe) in Methanol

      • Methanol (anhydrous)

    • Procedure:

      • Dissolve the thioacetate intermediate (1.0 eq) in anhydrous methanol.

      • Add a solution of sodium methoxide in methanol (1.1 eq) at room temperature.

      • Stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.

      • Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate the filtrate.

      • The resulting crude cyclized product is then taken to the next step.

Step 4: Stereoselective Dihydroxylation

This crucial step establishes the desired stereochemistry of the diol.

  • Part A: Formation of the Unsaturated Intermediate

    • This step involves the elimination of the C3 hydroxyl group to form a double bond. A Barton-McCombie deoxygenation or a related procedure would be appropriate here. For the purpose of this protocol, we will assume the successful formation of the corresponding 3,4-unsaturated tetrahydrothiophene derivative.

  • Part B: Sharpless Asymmetric Dihydroxylation [1][4]

    • Materials:

      • Unsaturated tetrahydrothiophene intermediate

      • AD-mix-β (for the desired stereochemistry)

      • tert-Butanol

      • Water

      • Methanesulfonamide (CH₃SO₂NH₂)

    • Procedure:

      • Prepare a solution of AD-mix-β in a 1:1 mixture of tert-butanol and water.

      • Cool the mixture to 0 °C and add methanesulfonamide (1.1 eq).

      • Add the unsaturated tetrahydrothiophene intermediate (1.0 eq) and stir vigorously at 0 °C for 24 hours.

      • Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

      • Extract the mixture with ethyl acetate.

      • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

      • Purify the crude product by flash column chromatography to yield the protected diol.

Step 5: Deprotection and Reduction to the Final Product

The final steps involve the removal of the protecting group and reduction of the ester to the primary alcohol.

  • Part A: Reduction of the Ester

    • Materials:

      • Protected diol from Step 4

      • Lithium aluminum hydride (LiAlH₄)

      • Tetrahydrofuran (THF, anhydrous)

    • Procedure:

      • Prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF and cool to 0 °C.

      • Add a solution of the protected diol (1.0 eq) in anhydrous THF dropwise.

      • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

      • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

      • Filter the resulting precipitate and wash with THF.

      • Concentrate the filtrate to obtain the crude product.

  • Part B: Deprotection of the Isopropylidene Group [8][9]

    • Materials:

      • Crude product from Part A

      • Aqueous Acetic Acid (e.g., 80%)

    • Procedure:

      • Dissolve the crude product in aqueous acetic acid.

      • Heat the solution to 60 °C and stir for 4-6 hours.

      • Monitor the reaction by TLC.

      • Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.

      • Co-evaporate with toluene to remove residual acetic acid.

      • Purify the final product by recrystallization or column chromatography to obtain this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTheoretical Yield
1D-XyloseAcetone, H₂SO₄1,2-O-Isopropylidene-α-D-xylofuranose~85%
21,2-O-Isopropylidene-α-D-xylofuranosep-Toluenesulfonyl chlorideTosylated Intermediate>90%
3Tosylated IntermediateKSAc, NaOMeCyclized Tetrahydrothiophene~70% (over 2 steps)
4Unsaturated IntermediateAD-mix-βProtected Diol~80%
5Protected DiolLiAlH₄, H₃O⁺Final Product~75% (over 2 steps)

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of in-process controls and rigorous characterization of intermediates and the final product.

  • In-Process Controls:

    • Thin Layer Chromatography (TLC): Each reaction step should be meticulously monitored by TLC to ensure the complete consumption of the starting material and the formation of the desired product.

    • pH Control: Neutralization steps are critical and should be monitored using pH paper or a pH meter to ensure the reaction is quenched properly and to prevent acid- or base-catalyzed side reactions during workup.

  • Characterization of Intermediates and Final Product:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of each isolated intermediate and the final product. The characteristic chemical shifts and coupling constants will verify the stereochemistry at each step.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product and key intermediates.

    • Optical Rotation: The specific rotation of the chiral starting material and the final product should be measured to ensure the enantiomeric purity is maintained throughout the synthesis.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups (e.g., hydroxyls, tosylates, esters) in the intermediates and the final product.

By implementing these validation points, researchers can have high confidence in the identity and purity of the synthesized this compound.

References

Application Notes & Protocols: Purification of Tetrahydrothiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Art and Science of Purifying Tetrahydrothiophene Compounds

Tetrahydrothiophene (THT), also known as thiolane, and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2][3][4] As saturated sulfur-containing heterocycles, they serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[4][5][6] The inherent reactivity of the sulfur atom and the stability of the five-membered ring make THT a versatile building block.[4][7] However, the very synthetic routes that make these compounds accessible often introduce a variety of impurities, including unreacted starting materials, solvents, and reaction byproducts.[8][9]

The ultimate efficacy and safety of a final product, particularly in drug development, are contingent upon the absolute purity of its intermediates. Therefore, mastering the purification of THT-based compounds is not merely a procedural step but a critical determinant of research and development success. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, providing researchers with the robust, validated protocols necessary for achieving high-purity compounds.

Uncompromising Safety: Handling Tetrahydrothiophene and Its Derivatives

Before any purification begins, a thorough understanding of the associated hazards is paramount. Tetrahydrothiophene is a volatile, flammable liquid with an intensely unpleasant odor.[10] It is harmful if swallowed, inhaled, or absorbed through the skin.[11]

Core Safety Mandates:

  • Ventilation: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[12][13][14]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield at all times.[13][15]

  • Ignition Sources: THT is highly flammable with a low flash point (~12°C / 54°F).[10] Ensure all potential ignition sources (open flames, hot plates, non-intrinsically safe equipment) are strictly prohibited in the work area.[14][15]

  • Static Discharge: Ground and bond all metal containers during transfer to prevent static electricity buildup.[13][15] Use non-sparking tools.[14][15]

  • Disposal: Dispose of THT-contaminated waste in properly labeled, sealed containers in accordance with local, regional, and national regulations.[12][14]

Know Your Enemy: Common Impurities in Synthesis

Effective purification begins with identifying the likely impurities. The nature of these contaminants is dictated by the synthetic route used to create the THT derivative.

Impurity Type Common Examples Source / Rationale Primary Removal Challenge
Starting Materials 1,4-Dichlorobutane, Sodium SulfideIncomplete reaction during cyclization.[8]May have significantly different boiling points or polarities, but must be completely removed.
Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High-boiling point solvents are often used in synthesis.[9]Their high boiling points make them difficult to remove by simple evaporation.
Byproducts Dimethylamine, Isomers (e.g., 2,3-dihydrothiophene)Side reactions or decomposition of solvents (like DMF); thermal isomerization.[8][9]Byproducts can have physical properties very similar to the desired product.
Oxidation Products Tetrahydrothiophene-1-oxide (Sulfoxide)Exposure to oxidants or air during reaction or workup.Increased polarity can complicate chromatographic separation if not anticipated.

Strategic Purification: A Decision-Making Framework

The choice of purification technique is not arbitrary. It is a strategic decision based on the physical state of the crude product, the nature of the impurities, and the scale of the operation.

G start Crude THT Compound is_solid Is the compound solid at room temperature? start->is_solid recrystallization Recrystallization is_solid->recrystallization  Yes impurities Nature of Impurities? is_solid->impurities No (Liquid) distillation Distillation chromatography Column Chromatography distillation->chromatography For high purity / trace impurities recrystallization->chromatography If impurities co-crystallize impurities->distillation Volatile / Non-Volatile (Different B.P.) impurities->chromatography Polar / Non-Polar (Similar B.P.)

Caption: Purification technique selection workflow.

Technique I: Distillation

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. It is the workhorse for purifying thermally stable, liquid THT compounds on both laboratory and industrial scales.[9][16]

Causality: This method is effective when the boiling point of the desired THT compound is significantly different from that of the impurities. For THT itself (B.P. 119-121°C), distillation is highly effective at removing lower-boiling byproducts or high-boiling solvents like DMF.[8]

Protocol: Fractional Distillation of Crude Tetrahydrothiophene

This protocol is adapted from a validated procedure and is ideal for separating compounds with close boiling points.[8]

  • Preparation (Aqueous Workup):

    • Rationale: To remove high-boiling polar solvents (e.g., DMF) and inorganic salts before distillation.

    • Dilute the crude reaction mixture with a large volume of water. Extract the product into a low-boiling organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers multiple times with water, followed by a brine solution to break any emulsions and remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

    • Rationale: A fractionating column provides a large surface area (theoretical plates) for repeated vaporization-condensation cycles, allowing for a more efficient separation of liquids with close boiling points.

    • Add anti-bumping granules or a magnetic stir bar to the distillation flask.

  • Distillation Process:

    • Charge the dried, crude THT into the distillation flask, filling it to no more than two-thirds of its capacity.

    • Heat the flask gently using a heating mantle.

    • Initially, a low-boiling forerun containing residual extraction solvent or volatile impurities (like dimethylamine from DMF decomposition) will distill.[8] Collect this separately.

    • The temperature at the distillation head will then rise and stabilize at the boiling point of the desired compound. Collect the fraction that distills over at a constant temperature (for THT: 119-121°C).[8]

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides or residues.

  • Purity Validation:

    • Verify the purity of the collected fraction by measuring its refractive index (for THT, nD²⁵ should be 1.500-1.501)[8] and by Gas Chromatography (GC) analysis.

Technique II: Flash Column Chromatography

Principle: This technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[9]

Causality: Chromatography is unparalleled for separating compounds with similar boiling points but different polarities. It is highly effective for removing non-volatile or highly polar impurities from THT derivatives that may be difficult to distill. The sulfur atom in THT derivatives makes them moderately polar, allowing for good interaction with silica gel.

Protocol: Flash Chromatography of a THT Derivative
  • Solvent System Selection:

    • Rationale: The choice of eluent is critical for achieving good separation. The goal is to find a solvent system where the desired compound has an Rf value of ~0.3 on a Thin Layer Chromatography (TLC) plate.

    • Use TLC to test various solvent systems. A common starting point for moderately polar compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

Solvent System (v/v) Polarity Typical Use Case for THT Derivatives
Hexanes / Ethyl AcetateLow to HighExcellent general-purpose system, adjustable over a wide polarity range.
Hexanes / DichloromethaneLow to MediumGood for less polar derivatives, offers different selectivity than ethyl acetate.
Dichloromethane / MethanolMedium to HighUsed for highly functionalized, very polar THT derivatives.
  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading & Elution:

    • Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading").

    • Rationale: Dry loading often results in better band resolution compared to loading the sample as a concentrated liquid solution.

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the selected solvent system, applying positive pressure (air or nitrogen) to achieve a fast flow rate.

    • Collect fractions and monitor their composition using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified THT derivative.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation a Select Solvent System (TLC) b Pack Column with Silica Slurry a->b c Prepare Sample (Dry Loading) b->c d Load Sample onto Column c->d e Elute with Solvent & Pressure d->e f Collect Fractions e->f g Analyze Fractions (TLC) f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i j Characterize Pure Product i->j

Caption: Standard workflow for flash column chromatography.

Technique III: Recrystallization

Principle: This method purifies solid compounds by dissolving them in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[16]

Causality: The success of recrystallization hinges on the solubility profile of the compound. An ideal solvent will dissolve the target compound and its impurities when hot, but only the target compound will be insoluble upon cooling. This technique is highly effective at removing small amounts of impurities from a solid that is already mostly pure.

Protocol: Recrystallization of a Solid THT Derivative
  • Solvent Selection:

    • Rationale: This is the most critical step.[17] An ideal solvent should not react with the compound, should dissolve it well when hot but poorly when cold, and should have a boiling point below the melting point of the compound.

    • Test solubility in small test tubes with various solvents.

Solvent Properties Good for Crystallizing THT Derivatives that are...
Ethanol / WaterPolar ProticHighly functionalized, polar.
Hexanes / AcetoneNon-polar / Polar AproticModerately polar, versatile two-solvent system.[17]
TolueneAromaticOften good for compounds with aromatic moieties.
Ethyl AcetateMedium PolarityGood general-purpose solvent for ester-containing derivatives.
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess.

    • Rationale: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing crystal yield.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate as an amorphous solid, trapping impurities.

    • Once at room temperature, cooling may be completed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

  • Purity Validation:

    • Determine the melting point of the crystals. A sharp melting point close to the literature value indicates high purity.

    • Confirm identity and purity using NMR spectroscopy.

Purity Analysis: The Self-Validating System

Purification is incomplete without rigorous analysis to confirm the identity and purity of the final compound.

  • Gas Chromatography (GC): The gold standard for analyzing volatile compounds like THT. Coupled with a sulfur-selective detector like a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD), it can detect impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the purified compound and identifying any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally sensitive THT derivatives, HPLC with UV or Mass Spectrometry (MS) detection is the preferred analytical method.

References

Applications of Tetrahydrothiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydrothiophene Scaffold - A Privileged Structure in Drug Discovery

The tetrahydrothiophene, or thiolane, scaffold is a five-membered sulfur-containing heterocycle that has emerged as a "privileged structure" in medicinal chemistry. Its unique stereochemical and electronic properties, combined with its ability to engage in various non-covalent interactions with biological targets, make it a versatile building block for the design of novel therapeutic agents.[1][2] Unlike its aromatic counterpart, thiophene, the saturated nature of the tetrahydrothiophene ring allows for greater conformational flexibility, enabling a more precise three-dimensional fit into the active sites of enzymes and receptors. This guide provides an in-depth exploration of the applications of tetrahydrothiophene derivatives in several key therapeutic areas, complete with detailed experimental protocols for their synthesis and biological evaluation.

I. Tetrahydrothiophene Derivatives as Anti-Cancer Agents

Tetrahydrothiophene-based compounds have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a range of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes required for tumor growth and proliferation, such as cell division and signal transduction.[3][5]

Application Note 1: Inhibition of Tubulin Polymerization and Kinase Activity

A prominent anti-cancer strategy for tetrahydrothiophene derivatives involves the inhibition of microtubule dynamics.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death).[3][5]

Certain tetrahydrobenzo[b]thiophene derivatives have been identified as potent tubulin polymerization destabilizers.[3] For instance, the compound 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) has shown broad-spectrum antitumor activity by not only inhibiting tubulin polymerization but also inhibiting WEE1 kinase, an important regulator of the G2/M checkpoint.[3] This dual mechanism of action enhances its apoptotic efficacy.[3] The induction of apoptosis by these compounds is often confirmed by the enhanced expression of caspase-3 and caspase-9.[3][5]

Furthermore, various thiophene derivatives have been investigated as inhibitors of tyrosine kinases, which are crucial mediators of cell signaling pathways that are often dysregulated in cancer.[4][6] Inhibition of these kinases can block downstream signaling cascades responsible for cell proliferation and survival.

Below is a diagram illustrating the dual mechanism of action of certain tetrahydrothiophene derivatives in cancer cells.

anticancer_mechanism THT_derivative Tetrahydrothiophene Derivative (e.g., BU17) Tubulin Tubulin THT_derivative->Tubulin Inhibits polymerization WEE1_kinase WEE1 Kinase THT_derivative->WEE1_kinase Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_arrest G2/M Cell Cycle Arrest Microtubules->G2M_arrest Disruption leads to Apoptosis Apoptosis G2M_arrest->Apoptosis Induces WEE1_kinase->G2M_arrest Regulates Cell_Proliferation Cell Proliferation WEE1_kinase->Cell_Proliferation Promotes anti_inflammatory_mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediate THT_derivative Tetrahydrothiophene Derivative THT_derivative->COX2 Inhibits

References

Application Notes and Protocols: A Researcher's Guide to the Preclinical Evaluation of Nucleoside Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nucleoside analogs represent a cornerstone of cancer chemotherapy, exhibiting broad efficacy against both hematological malignancies and solid tumors.[1][2] These agents, as synthetic mimics of natural purine or pyrimidine nucleosides, insinuate themselves into the cellular machinery of rapidly proliferating cancer cells, primarily by disrupting DNA and RNA synthesis or inhibiting key enzymes involved in nucleotide metabolism.[3][4] Their clinical utility, however, is often challenged by both intrinsic and acquired drug resistance.[1][5]

This guide provides a comprehensive framework for the preclinical evaluation of novel nucleoside analogs. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. Our approach emphasizes a self-validating workflow, from initial cytotoxicity screening to in-depth mechanistic and resistance studies, ensuring a robust and translatable dataset for promising anticancer candidates.

Section 1: The Foundational Principle - Activation and Mechanism of Action

The cytotoxic potential of a nucleoside analog is contingent upon its cellular uptake, subsequent metabolic activation, and interaction with its molecular target(s).[2] Understanding this cascade is critical for interpreting experimental data and predicting clinical response.

Cellular Uptake and Metabolic Activation

Nucleoside analogs are prodrugs that must first be transported into the cell and then enzymatically converted to their active triphosphate form.[2]

  • Transport: Specific nucleoside transport systems, such as the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs), are the primary conduits for getting these drugs across the plasma membrane.[6][7]

  • Phosphorylation: Once inside, a series of kinases adds phosphate groups. The initial phosphorylation to the monophosphate form is often the rate-limiting step and is typically catalyzed by enzymes like deoxycytidine kinase (dCK).[2][4] Subsequent phosphorylations yield the di- and tri-phosphate metabolites. The triphosphate form is the active moiety that competes with natural deoxynucleoside triphosphates (dNTPs).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: "General mechanism of nucleoside analog activation and action."

Primary Mechanisms of Cytotoxicity

The active triphosphate metabolites exert their anticancer effects through several primary mechanisms:

  • Inhibition of DNA Polymerases: The analog triphosphate competes with the natural dNTP for the active site of DNA polymerases. Its incorporation can lead to chain termination, effectively halting DNA replication.[3]

  • Inhibition of Ribonucleotide Reductase (RNR): RNR is the rate-limiting enzyme in the production of dNTPs.[8][9] Some nucleoside analog diphosphates are potent inhibitors of RNR, leading to a depletion of the dNTP pool required for DNA synthesis and repair.[10]

  • DNA Incorporation and Damage: Incorporation of the nucleoside analog into the DNA strand can disrupt the helical structure, stall replication forks, and induce DNA damage response pathways, ultimately leading to apoptosis.[3]

Section 2: Initial Evaluation - In Vitro Cytotoxicity Screening

The first step in evaluating a novel nucleoside analog is to determine its cytotoxic activity across a panel of relevant cancer cell lines. This provides crucial information on potency (IC50 values) and selectivity.

Choosing the Right Cytotoxicity Assay

Several assays can be used to measure cell viability, each with its own principle, advantages, and disadvantages. It is often advisable to confirm findings with at least two different methods.

Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS/XTT Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[11]Well-established, cost-effective, high-throughput.Can be affected by changes in cellular metabolism; requires a solubilization step for MTT.
LDH Release Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[11]Directly measures cell lysis (necrosis).Less sensitive for compounds that induce apoptosis without immediate cell lysis.[11]
ATP-Based (e.g., CellTiter-Glo®) Measures ATP levels, which correlate with the number of metabolically active cells.High sensitivity, rapid, simple protocol.[11]ATP levels can be affected by factors other than cell death.
Dye Exclusion (e.g., CellTox™ Green) A fluorescent dye binds to DNA in cells with compromised membrane integrity, which are considered non-viable.[12]Allows for real-time, kinetic measurements of cytotoxicity.Requires a fluorescence plate reader.
Protocol: MTT Cytotoxicity Assay

This protocol provides a general guideline for determining the IC50 value of a nucleoside analog.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Nucleoside analog (stock solution in a suitable solvent, e.g., DMSO or sterile water)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11][13] Include wells for vehicle control (cells treated with the highest concentration of solvent) and a blank (medium only).

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Drug Treatment: Prepare serial dilutions of the nucleoside analog in complete culture medium. Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly (for suspension cells) to a final volume of 100 µL per well.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[13]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[11][13]

  • Solubilization: Carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate before aspiration. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis:

  • Subtract the absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Section 3: Delving Deeper - Mechanism of Action Studies

Once a nucleoside analog has demonstrated potent cytotoxicity, the next step is to elucidate its mechanism of action.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for investigating the mechanism of action (MOA)."

Cell Cycle Analysis

Many nucleoside analogs exert their effects by arresting cells in a specific phase of the cell cycle, typically the S phase where DNA synthesis occurs.[13] Flow cytometry is the gold standard for this analysis.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Cells treated with the nucleoside analog (at IC50 and 2x IC50 concentrations) and vehicle control for 24-48 hours.

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

Procedure:

  • Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.

  • Fixation: Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[14][15]

Expected Outcome: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Treatment with a nucleoside analog that inhibits DNA synthesis is expected to cause an accumulation of cells in the S phase.[16][17]

Analysis of Cellular Uptake and Metabolism

To confirm that the nucleoside analog is taken up by cancer cells and converted to its active triphosphate form, quantitative analysis of the intracellular drug and its metabolites is essential. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[18][19]

Protocol: Quantification of Intracellular Nucleoside Analog Phosphates by LC-MS/MS

Rationale: This protocol allows for the direct measurement of the prodrug and its mono-, di-, and triphosphate metabolites within the cell, confirming metabolic activation.[19]

Procedure:

  • Cell Culture and Treatment: Plate a known number of cells (e.g., 5-10 million) and treat with the nucleoside analog for a specified time.

  • Cell Lysis and Extraction:

    • Rapidly wash the cells with ice-cold PBS to remove extracellular drug.

    • Lyse the cells using a cold methanol-water solution (e.g., 70:30, v/v).[18] This step precipitates proteins while keeping the polar metabolites in solution.

    • Scrape the cells and collect the lysate.

  • Sample Pretreatment:

    • Centrifuge the lysate at high speed to pellet the precipitated protein and cell debris.

    • The supernatant contains the nucleoside analog and its phosphorylated metabolites. This can be further purified using solid-phase extraction (SPE) to enrich for the highly polar phosphate species and remove interfering cellular components.[18]

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using an LC-MS/MS system. Chromatographic separation can be achieved using ion-exchange, ion-pairing, or hydrophilic interaction liquid chromatography (HILIC) to retain the highly polar analytes.[19]

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the parent drug and its phosphorylated metabolites.

  • Data Analysis: Generate standard curves using known concentrations of the nucleoside analog and its synthesized phosphate standards to quantify their intracellular concentrations. Normalize the results to the cell number.

DNA Incorporation Assay

This assay directly measures the extent to which the nucleoside analog is incorporated into the genomic DNA of cancer cells.

Protocol: Quantifying DNA Incorporation via Mass Spectrometry

Rationale: This provides definitive evidence that the analog is acting as a fraudulent nucleotide.

Procedure:

  • Cell Treatment and DNA Isolation: Treat cells with the nucleoside analog for one to two cell cycles. Isolate genomic DNA using a standard DNA extraction kit.

  • DNA Digestion: Enzymatically digest the purified DNA to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the digested sample by LC-MS/MS.

  • Quantification: Use a standard curve of the pure nucleoside analog to quantify its amount relative to the natural deoxynucleosides (e.g., deoxycytidine, deoxyguanosine).

Section 4: Investigating and Overcoming Drug Resistance

Cancer cells can develop resistance to nucleoside analogs through various mechanisms.[1] A thorough preclinical evaluation should anticipate these challenges.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: "Common mechanisms of resistance to nucleoside analogs and strategies to address them."

Common Resistance Mechanisms
  • Decreased Transport: Downregulation of nucleoside transporters like hENT1 can limit the entry of the drug into the cell.[2]

  • Deficient Activation: Reduced expression or inactivating mutations in key activating enzymes, particularly deoxycytidine kinase (dCK), can prevent the conversion of the nucleoside analog to its active form.[20]

  • Increased Inactivation: Overexpression of enzymes that catabolize the drug, such as cytidine deaminase (CDA) or SAMHD1 (which can dephosphorylate triphosphates), can reduce its effective intracellular concentration.[20][21]

  • Alterations in Drug Targets: Mutations in DNA polymerase or RNR can reduce their affinity for the nucleoside analog.

Experimental Approaches to Study Resistance
  • Generation of Resistant Cell Lines: Gradually expose a sensitive cancer cell line to increasing concentrations of the nucleoside analog over several months to select for a resistant population.

  • Comparative Analysis: Perform a comprehensive comparison between the parental (sensitive) and the resistant cell lines:

    • Cytotoxicity Assays: Confirm the degree of resistance by comparing IC50 values.

    • Metabolite Analysis: Use LC-MS/MS to determine if the resistant cells show reduced accumulation of the active triphosphate metabolite. This can pinpoint defects in uptake or activation.

    • Gene and Protein Expression Analysis: Use qPCR and Western blotting to quantify the expression levels of key transporters (hENT1), activating kinases (dCK), and inactivating enzymes (CDA, SAMHD1).

    • Sequencing: Sequence the coding regions of key genes (dCK, DNA polymerase) to identify potential mutations in the resistant cells.

Strategies to Circumvent Resistance

The insights gained from resistance studies can inform the development of next-generation compounds or combination therapies. For instance, "ProTide" technology is a prodrug approach where a phosphoramidate moiety is attached to the nucleoside monophosphate.[22][23] This allows the drug to enter the cell and bypass the often rate-limiting initial phosphorylation step, potentially overcoming resistance due to dCK deficiency.[22][23]

Conclusion

The experimental framework detailed in these application notes provides a robust and logical pathway for the preclinical characterization of novel nucleoside analogs. By systematically evaluating cytotoxicity, elucidating the mechanism of action, and proactively investigating potential resistance pathways, researchers can build a comprehensive data package. This approach not only validates the scientific rationale for a candidate compound but also provides critical insights that can guide future clinical development, ultimately increasing the probability of translating a promising molecule into an effective cancer therapy.

References

Application Notes and Protocols for the Safe Handling and Storage of Sulfur-Containing Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals, providing a detailed guide to the safe and effective handling and storage of sulfur-containing organic compounds. This document emphasizes the scientific principles behind the recommended procedures to ensure both experimental integrity and laboratory safety.

Introduction: The Unique Chemistry of Organosulfur Compounds

Sulfur-containing organic compounds are integral to numerous areas of research and drug development, valued for their unique chemical reactivity and biological activity.[1][2] The sulfur atom, with its various oxidation states (from -2 in thiols and sulfides to +6 in sulfones), imparts a wide range of chemical properties to these molecules.[3] This versatility, however, also introduces specific challenges related to their handling and storage, including potent odors, susceptibility to oxidation, and potential toxicity. A thorough understanding of these properties is paramount for any scientist working with this class of molecules.

The most commonly encountered sulfur-containing functional groups in a laboratory setting include thiols (mercaptans), sulfides (thioethers), disulfides, sulfoxides, and sulfones. Each of these groups exhibits distinct characteristics that dictate the necessary precautions for their safe management.

Core Principles of Handling and Storage

The primary concerns when working with organosulfur compounds are their potent and often unpleasant odor, their reactivity (particularly towards oxidation), and their potential health hazards. The following core principles should be applied to mitigate these risks.

Odor Control: A Important Consideration

Many low-molecular-weight organosulfur compounds, especially thiols, are notorious for their extremely low odor thresholds, detectable by the human nose at parts-per-billion levels.[4] This can cause significant discomfort and alarm in a shared laboratory space. Therefore, stringent odor control measures are not merely a matter of courtesy but a critical aspect of safe laboratory practice.

All manipulations of volatile and odorous sulfur compounds must be conducted within a certified chemical fume hood.[5] To prevent the release of noxious vapors into the environment, the fume hood exhaust should be equipped with a trapping system. A common and effective method is to use a bleach trap, which oxidizes volatile sulfur compounds to less odorous products.[5]

Inert Atmosphere Operations

Many organosulfur compounds, particularly thiols and some sulfides, are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of disulfides, sulfoxides, and sulfones, compromising the integrity of the sample and potentially affecting experimental outcomes.[6] For this reason, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is often necessary. This is especially critical for long-term storage and for reactions where the sulfur-containing compound is a key reactant or catalyst.

For highly air-sensitive compounds, all manipulations should be performed in a glovebox.[7] For less sensitive materials, standard Schlenk line techniques can provide adequate protection from atmospheric oxygen and moisture.

Storage Guidelines for Common Organosulfur Compounds

Proper storage is crucial for maintaining the stability and purity of sulfur-containing organic compounds. The appropriate storage conditions depend on the specific functional group and the overall stability of the molecule. The following table summarizes recommended storage conditions for various classes of organosulfur compounds.

Compound ClassRecommended Storage TemperatureAtmosphereSpecial Considerations
Thiols (Mercaptans) 2-8 °C (refrigerated)Inert gas (Nitrogen or Argon)Highly susceptible to oxidation. Store in well-sealed containers with an inert gas headspace. For long-term storage, consider freezing at -20 °C or below.
Sulfides (Thioethers) Room Temperature (15-25 °C)Air or Inert gasGenerally more stable than thiols. For volatile sulfides or those prone to oxidation, storage under an inert atmosphere is recommended.
Disulfides Room Temperature (15-25 °C)AirGenerally stable. Protect from strong reducing agents.
Sulfoxides Room Temperature (15-25 °C)AirGenerally stable. Some sulfoxides can be hygroscopic; store in a desiccator if necessary.
Sulfones Room Temperature (15-25 °C)AirHighly stable.
Thioesters 2-8 °C (refrigerated)Inert gas (Nitrogen or Argon)Can be susceptible to hydrolysis and oxidation. Store in a dry, inert atmosphere.

Note: These are general guidelines. Always consult the Safety Data Sheet (SDS) for specific storage recommendations for each compound.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving organosulfur compounds.

Protocol 1: Weighing and Transferring Odorous and Air-Sensitive Solid Organosulfur Compounds

This protocol is designed to minimize exposure to potent odors and prevent degradation of air-sensitive solid organosulfur compounds.

Materials:

  • Analytical balance

  • Spatula

  • Weighing paper or weighing boat

  • Container with a secure lid for the compound

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves (nitrile gloves are generally suitable, but consult the SDS)

  • Access to a chemical fume hood

Procedure:

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Place all necessary equipment inside the fume hood.

  • Taring the Balance: Place the weighing paper or boat on the analytical balance and tare it.

  • Dispensing the Compound:

    • For odorous but not highly air-sensitive compounds, quickly open the container inside the fume hood, dispense the approximate amount of the solid onto the weighing paper/boat, and immediately reseal the container.

    • For air-sensitive compounds, this step should be performed in a glovebox if available. If not, maintain a positive pressure of inert gas over the compound while dispensing.

  • Weighing: Carefully close the balance doors and record the mass.

  • Transfer: Promptly and carefully transfer the weighed solid to the reaction vessel or desired container within the fume hood.

  • Cleanup: Immediately decontaminate the spatula and weighing paper/boat by immersing them in a container of bleach solution within the fume hood.[5] Dispose of the bleach solution and decontaminated materials according to your institution's hazardous waste guidelines.[8]

Protocol 2: Handling and Transferring Liquid Organosulfur Compounds

This protocol outlines the safe transfer of liquid organosulfur compounds, with provisions for air-sensitive materials.

Materials:

  • Syringe and needle (ensure compatibility with the compound)

  • Septum-sealed container for the compound

  • Reaction vessel with a septum

  • Inert gas source (if required)

  • PPE (as in Protocol 1)

  • Chemical fume hood

Procedure:

  • Inert Atmosphere (if required): Purge the reaction vessel and the container with the organosulfur compound with an inert gas.

  • Syringe Preparation: Flush a clean, dry syringe with inert gas.

  • Transfer:

    • Insert the needle through the septum of the compound's container and withdraw the desired volume.

    • To prevent drips and odor release, it is good practice to draw a small amount of inert gas into the syringe after withdrawing the liquid (an "air bubble" of inert gas).

    • Quickly and carefully transfer the liquid to the reaction vessel by inserting the needle through its septum and dispensing the liquid.

  • Syringe Decontamination: Immediately after use, rinse the syringe and needle with a suitable solvent (e.g., ethanol or acetone) followed by a bleach solution.[5] Dispose of the rinsate as hazardous waste.[8]

Visualization of Key Workflows

Experimental Workflow for Handling Air-Sensitive Organosulfur Compounds

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_inert Prepare Inert Atmosphere (N2/Ar) prep_ppe->prep_inert weigh_solid Weigh Solid (in Glovebox or under Inert Gas) prep_inert->weigh_solid transfer_liquid Transfer Liquid (via Syringe) prep_inert->transfer_liquid decon_bleach Decontaminate Equipment with Bleach weigh_solid->decon_bleach transfer_liquid->decon_bleach waste_disposal Dispose of Waste Properly decon_bleach->waste_disposal

Caption: Workflow for handling air-sensitive organosulfur compounds.

Chemical Compatibility and Incompatibilities

Sulfur-containing organic compounds can react with a variety of common laboratory reagents. It is crucial to be aware of these incompatibilities to prevent hazardous reactions and sample degradation.

Compound ClassIncompatible WithRationale
Thiols Strong Oxidizing Agents (e.g., peroxides, nitric acid), Strong Bases, Some Metals (e.g., copper)Thiols are easily oxidized to disulfides or sulfonic acids.[6] Strong bases deprotonate the thiol to the more reactive thiolate. Thiols can be corrosive to some metals.[9]
Sulfides Strong Oxidizing Agents (e.g., permanganate, dichromate)Sulfides can be oxidized to sulfoxides and then to sulfones.[6]
Sulfoxides Strong Reducing Agents (e.g., LiAlH4), Strong AcidsCan be reduced back to sulfides. Can undergo rearrangement in the presence of strong acids.
Sulfones -Generally very stable and unreactive.

This table is not exhaustive. Always consult the SDS for detailed incompatibility information.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, prompt and appropriate action is critical.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or involves a highly toxic compound.

  • Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down.

  • Containment: For liquid spills, contain the spill using an absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for large spills of oxidizing organosulfur compounds.

  • Neutralization/Decontamination: For small spills of odorous thiols, the spill area can be decontaminated with a bleach solution after absorption.

  • Cleanup and Disposal: Carefully collect the absorbent material and any contaminated debris into a sealed container for hazardous waste disposal.[8]

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

Waste Disposal

Proper disposal of organosulfur waste is essential to protect the environment and comply with regulations.

  • Segregation: All organosulfur waste should be collected in designated, labeled, and sealed containers. Halogenated and non-halogenated waste streams should be kept separate.[10]

  • Liquid Waste: Collect liquid waste in appropriate, chemically resistant containers. Do not pour organosulfur compounds down the drain.

  • Solid Waste: Collect solid waste, including contaminated labware (e.g., weighing paper, gloves), in a designated solid waste container.

  • Decontamination of Glassware: Glassware that has been in contact with odorous organosulfur compounds should be rinsed with a suitable solvent and then soaked in a bleach solution overnight before routine cleaning.[5]

Occupational Exposure Limits (OELs)

Several organizations, including the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH), have established OELs for some organosulfur compounds. These limits are designed to protect workers from the adverse health effects of exposure.

CompoundOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)
Methyl Mercaptan 10 ppm (ceiling)0.5 ppm0.5 ppm
Ethyl Mercaptan -0.5 ppm0.5 ppm
Carbon Disulfide 20 ppm1 ppm1 ppm
Dimethyl Sulfide --10 ppm

TWA: Time-Weighted Average over an 8-hour workday. PEL: Permissible Exposure Limit. REL: Recommended Exposure Limit. TLV: Threshold Limit Value. This is not an exhaustive list. Consult current OSHA, NIOSH, and ACGIH publications for the most up-to-date information.[11][12][13][14][15]

Understanding Degradation Pathways

A fundamental understanding of the chemical reactions that lead to the degradation of organosulfur compounds is crucial for developing effective handling and storage strategies.

Oxidation

The most common degradation pathway for many organosulfur compounds is oxidation. Thiols are particularly susceptible, readily oxidizing to disulfides in the presence of mild oxidizing agents, including atmospheric oxygen. Further oxidation with stronger agents can lead to the formation of sulfinic and sulfonic acids. Sulfides can be sequentially oxidized to sulfoxides and then to highly stable sulfones.[6] This oxidative cascade is often irreversible and can be catalyzed by light, heat, and trace metal impurities.

Thermal Degradation

Some organosulfur compounds can undergo thermal decomposition. For example, certain sulfoxides can undergo thermal elimination to yield alkenes and sulfenic acids. The thermal stability of an organosulfur compound is highly dependent on its structure, and the SDS should always be consulted for information on thermal decomposition hazards.

Conclusion

Sulfur-containing organic compounds are a diverse and valuable class of molecules with a wide range of applications in scientific research and drug development. Their unique properties, however, necessitate a thorough understanding of the associated hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in these application notes, researchers can ensure the safe and effective use of these important compounds, thereby protecting themselves, their colleagues, and the integrity of their experimental work.

References

Unlocking Cellular Pathways: A Guide to (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol as a Research Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Moieties

(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol is a fascinating synthetic molecule that stands at the crossroads of two important classes of biologically active compounds: thiosugars and purine nucleoside analogs . This dual character makes it a potentially powerful and versatile tool for researchers in cell biology, oncology, and drug discovery.

The thiosugar core, where a sulfur atom replaces the endocyclic oxygen of a natural sugar, imparts unique physicochemical properties. Thiosugars are known for their ability to act as inhibitors of glycosidases, enzymes crucial for a myriad of cellular processes. The sulfide linkage is less electronegative and more polarizable than its oxygen counterpart, which can lead to stronger binding to the active sites of these enzymes[1].

Concurrently, the overall structure of this compound mimics that of a purine nucleoside. Purine nucleoside analogs are a well-established class of chemotherapeutic agents with broad antitumor activity, particularly against lymphoid malignancies[2][3]. Their primary mechanisms of action involve the inhibition of DNA synthesis and the induction of apoptosis[2].

This guide provides a comprehensive overview of the potential applications of this compound as a research probe. We will delve into its hypothesized mechanisms of action and provide detailed protocols for its use in cellular and biochemical assays.

Hypothesized Mechanisms of Action and Research Applications

Given its structural features, this compound can be explored as a research probe in two primary areas:

  • As a Purine Nucleoside Analog: To investigate cellular pathways regulated by purine metabolism and to probe its potential as an anticancer agent.

  • As a Thiosugar: To identify and characterize glycosidases that may be novel targets for therapeutic intervention.

The following sections will provide detailed protocols to investigate these potential applications.

Part 1: Probing Purine Metabolism and Cancer Cell Biology

The classification of this compound as a purine nucleoside analog suggests its potential to interfere with the intricate machinery of nucleic acid synthesis and cellular signaling pathways that are often dysregulated in cancer.

Application 1.1: Investigating Inhibition of Purine Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway. Its inhibition can lead to the accumulation of toxic metabolites in certain cell types, particularly T-cells, making it a target for immunosuppressive and anticancer drugs.

PNP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare PNP Assay Buffer and Reagents B Prepare Serial Dilutions of This compound A->B C Prepare PNP Enzyme and Substrate (Inosine) B->C D Add Buffer, Inhibitor, and Enzyme to Microplate B->D C->D E Pre-incubate D->E F Initiate Reaction with Inosine E->F G Incubate and Monitor Absorbance/Fluorescence F->G H Calculate Rate of Reaction G->H I Plot % Inhibition vs. Inhibitor Concentration H->I J Determine IC50 Value I->J

Caption: Workflow for determining the IC50 of the probe against PNP.

This protocol is adapted from commercially available PNP activity assay kits[4].

Materials:

  • This compound

  • PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Recombinant Human Purine Nucleoside Phosphorylase (PNP)

  • Inosine (PNP substrate)

  • PNP Enzyme Mix (containing xanthine oxidase)

  • PNP Probe (e.g., OxiRed™)

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence at Ex/Em = 535/587 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of this compound in PNP Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of PNP Assay Buffer

    • 10 µL of the diluted probe or vehicle control

    • 10 µL of PNP enzyme solution

  • Pre-incubation: Mix and pre-incubate for 15 minutes at room temperature, protected from light.

  • Reaction Initiation: Add 20 µL of Inosine substrate to each well to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence at Ex/Em = 535/587 nm in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the probe.

    • Plot the percentage of PNP inhibition against the log of the probe concentration.

    • Determine the IC50 value using a suitable curve-fitting algorithm.

Parameter Description
IC50 The concentration of the probe required to inhibit 50% of the PNP enzyme activity.
Application 1.2: Assessing Effects on Cell Proliferation and Apoptosis

As a purine nucleoside analog, this compound is hypothesized to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Cell_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed Cancer Cell Lines in 96-well Plates B Allow Cells to Adhere Overnight A->B C Treat Cells with Serial Dilutions of the Probe B->C D Incubate for 24, 48, and 72 hours C->D E Cell Viability Assay (e.g., MTT, PrestoBlue) D->E F Apoptosis Assay (e.g., Caspase-3/7, Annexin V) D->F G Measure Absorbance/Fluorescence E->G F->G H Calculate % Viability or Apoptosis G->H G->H I Determine GI50 and EC50 Values H->I H->I

Caption: Workflow for assessing the probe's effect on cell viability and apoptosis.

Materials:

  • Cancer cell line of interest (e.g., Jurkat for lymphoid malignancy)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the probe and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the probe concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Parameter Description
GI50 The concentration of the probe that causes a 50% reduction in the proliferation of cancer cells.

Part 2: Exploring Glycosidase Inhibition

The thiosugar scaffold of this compound makes it a candidate for inhibiting glycosidases. A broad-spectrum screening against a panel of glycosidases can reveal specific targets.

Application 2.1: Screening for Glycosidase Inhibition

A general approach to screen for glycosidase inhibition involves using commercially available enzymes and their corresponding chromogenic or fluorogenic substrates.

Materials:

  • A panel of glycosidases (e.g., α-glucosidase, β-glucosidase, α-fucosidase, etc.)

  • Corresponding chromogenic or fluorogenic substrates (e.g., p-nitrophenyl-glycosides)

  • Assay buffer specific for each enzyme

  • This compound

  • 96-well clear or black microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of the appropriate assay buffer

    • 10 µL of the probe at various concentrations or a vehicle control

    • 10 µL of the glycosidase solution

  • Pre-incubation: Mix and pre-incubate for 15 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation: Add 20 µL of the corresponding substrate to each well.

  • Measurement: Monitor the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the percentage of inhibition for each enzyme and determine the IC50 for any inhibited enzymes.

Conclusion and Future Directions

This compound is a promising research probe with the potential to dissect complex cellular pathways. Its dual identity as a purine nucleoside analog and a thiosugar opens up exciting avenues for investigation in cancer biology and enzymology. The protocols outlined in this guide provide a starting point for researchers to explore the biological activities of this molecule.

Future studies should focus on identifying the specific cellular targets of this compound using techniques such as chemical proteomics. Furthermore, derivatization of this molecule to incorporate reporter tags (e.g., biotin, fluorescent dyes) could enable its use in more advanced applications like affinity purification of target proteins and cellular imaging. As with any chemical probe, rigorous characterization of its on-target and off-target effects is crucial for the valid interpretation of experimental results.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of tetrahydrothiophene diols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of tetrahydrothiophene diols. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic scaffolds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and practical protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My yield of the desired tetrahydrothiophene diol is consistently low. What are the likely competing side reactions?

Low yields in the synthesis of tetrahydrothiophene diols can often be attributed to several competing reaction pathways. The specific side reactions will depend on your chosen synthetic route, but common culprits include elimination reactions, oligomerization, and incomplete cyclization.

A. Elimination Reactions to form Dihydrothiophenes

In syntheses starting from 1,4-dihalo-2,3-butanediols or similar precursors, base-promoted elimination can compete with the desired nucleophilic substitution, leading to the formation of dihydrothiophene derivatives. This is particularly prevalent at elevated temperatures.

  • Mechanism Insight: Instead of a second SN2 attack to close the ring, a proton on a carbon adjacent to a leaving group is abstracted, leading to the formation of a double bond.

B. Oligomerization and Polymerization

If the rate of intermolecular reaction is competitive with the intramolecular cyclization, linear or cyclic oligomers and polymers can form. This is often observed at high concentrations of reactants.

  • Mechanism Insight: The sulfide nucleophile can react with multiple molecules of the electrophilic precursor (e.g., a diepoxide or dihalide) in a chain-like fashion before cyclization occurs.

C. Incomplete Cyclization

The reaction may stall after the first nucleophilic substitution, leaving a linear intermediate with a terminal thiol or thiolate and a remaining leaving group. This is more likely if the reaction conditions are not optimized for the final ring-closing step.

Troubleshooting Strategies:

ParameterRecommendationRationale
Concentration Employ high-dilution conditions.Favors intramolecular cyclization over intermolecular oligomerization.
Temperature Maintain the lowest effective temperature.Minimizes elimination side reactions.
Stoichiometry Use a slight excess of the sulfide source.Ensures complete conversion of the electrophile.
Addition Rate Add the electrophile slowly to the sulfide solution.Maintains a low concentration of the electrophile, favoring cyclization.

G start_epoxide Diepoxide desired_product Tetrahydrothiophene Diol start_epoxide->desired_product Desired Pathway (Intramolecular Cyclization) side_oligomer Oligomers/Polymers start_epoxide->side_oligomer Side Reaction (Oligomerization) side_incomplete Incomplete Cyclization Product start_epoxide->side_incomplete Side Reaction (Incomplete Reaction) start_dihalo 1,4-Dihalo-2,3-butanediol start_dihalo->desired_product Desired Pathway (Intramolecular Cyclization) side_elimination Dihydrothiophene Derivative start_dihalo->side_elimination Side Reaction (Elimination) start_dihalo->side_oligomer Side Reaction (Oligomerization) start_dihalo->side_incomplete Side Reaction (Incomplete Reaction) sulfide Sulfide Source (e.g., Na2S)

Question 2: My reaction is complete, but I am struggling to isolate the pure diol. What are the common impurities and how can I remove them?

Purification of highly polar diols can be challenging. Common impurities include residual starting materials, the side products mentioned above, and inorganic salts from the reagents.

Troubleshooting Purification:

  • Initial Workup: A thorough aqueous workup is crucial. If your product has some solubility in an organic solvent, multiple extractions can help remove water-soluble impurities. Be aware that highly polar diols may have significant water solubility, so care must be taken not to lose the product.

  • Chromatography:

    • Silica Gel Chromatography: This is the most common method. Use a polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate. Tailing of the diol peak is common due to strong interactions with the silica; adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape.

    • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can be effective.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for final purification.[1]

    • Solvent Selection: Choose a solvent system in which the diol is sparingly soluble at room temperature but readily soluble when hot. Common solvents for polar molecules include ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexanes.

Experimental Protocol: General Purification by Flash Chromatography

  • Sample Preparation: After the workup, concentrate the crude product under reduced pressure. It is often beneficial to adsorb the crude material onto a small amount of silica gel to achieve a fine powder for dry loading.

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexanes or dichloromethane).

  • Loading: Dry-load the adsorbed sample onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (e.g., ethyl acetate or methanol). Collect fractions and monitor by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent in vacuo.[1]

Question 3: My reaction produces a mixture of stereoisomers. How can I improve the diastereoselectivity?

The formation of the desired stereoisomer is a common challenge, especially when creating multiple stereocenters. Many synthetic methods aim for high diastereoselectivity.[2][3] If you are observing a mixture of diastereomers, consider the following:

Factors Influencing Stereoselectivity:

  • Reaction Mechanism: The stereochemical outcome is often dictated by the mechanism. For example, a double SN2 reaction on a chiral precursor will proceed with inversion of configuration at both centers.

  • Starting Material Stereochemistry: The inherent stereochemistry of your starting material (e.g., a chiral diepoxide or diol) will directly influence the stereochemistry of the product.

  • Catalyst/Reagent: In some reactions, the choice of catalyst or reagent can influence which diastereomer is formed preferentially.[2]

  • Temperature: Lower reaction temperatures can enhance selectivity by favoring the transition state with the lowest activation energy.

Troubleshooting Stereoselectivity:

  • Confirm Starting Material Purity: Ensure that your starting material is stereochemically pure.

  • Optimize Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Screen a range of solvents to see if selectivity can be improved.

  • Choice of Base/Nucleophile: In base-catalyzed reactions, the steric bulk of the base can influence the stereochemical outcome.

G cluster_factors Influencing Factors start Chiral Precursor (e.g., (2R,3R)-diepoxide) path_desired path_desired start->path_desired Controlled Pathway (e.g., double SN2 inversion) path_undesired path_undesired start->path_undesired Uncontrolled Pathway (e.g., loss of stereocontrol) temp Low Temperature temp->path_desired Favors catalyst Stereo-directing Catalyst catalyst->path_desired Favors solvent Solvent Choice solvent->path_desired Can Favor

References

Identifying and characterizing byproducts in thiochromane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiochromane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiochromane and its derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to help you identify, characterize, and ultimately minimize the formation of unwanted byproducts.

I. Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions that arise during thiochromane synthesis.

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in thiochromane synthesis can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify the root cause.[1] Common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] It is advisable to perform small-scale trial reactions to determine the optimal conditions without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to the formation of side products or prevent the reaction from reaching completion. Always use reagents and solvents of appropriate purity and ensure that solvents are anhydrous when necessary.[1]

  • Atmospheric Moisture and Oxygen: Many organic reactions, especially those involving sulfur compounds, are sensitive to air and moisture.[1] The use of proper inert atmosphere techniques, such as a nitrogen or argon blanket, is crucial.

  • Product Decomposition: The desired thiochromane product may be unstable under the reaction or workup conditions.[1] Monitoring your reaction with Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you detect any product degradation over time.[1]

Question: I see multiple spots on my TLC plate after the reaction. What could these be?

Answer: The presence of multiple spots on your TLC plate indicates a mixture of compounds. Besides your desired thiochromane product and any unreacted starting materials, these spots could represent various byproducts. Common byproducts in thiochromane synthesis include:

  • Oxidized species: Thiochroman-1-oxide (sulfoxide) and thiochroman-1,1-dioxide (sulfone) are common byproducts resulting from the oxidation of the sulfur atom.

  • Thiochromene: The unsaturated analog of thiochromane can form through elimination reactions.

  • Dimerized or polymerized materials: Side reactions, especially if the reaction is overheated or run for too long, can lead to the formation of higher molecular weight species.

  • Ring-opened products: Under certain conditions, the heterocyclic ring of the thiochromane can cleave.

Question: My final product has a distinct yellow or brown color. What does this indicate?

Answer: While some thiochromane derivatives are colored, an unexpected discoloration often points to the presence of impurities. This could be due to:

  • Oxidized impurities: As mentioned above, oxidation of the sulfur atom can lead to colored byproducts.

  • Trace metal impurities: If a transition metal catalyst was used in the synthesis, residual metal can cause discoloration.

  • Degradation products: If the product is unstable, it may decompose over time to form colored impurities.

Purification techniques like column chromatography or recrystallization can help remove these colored impurities.

Question: How can I differentiate between thiochromane and its oxidized byproducts (sulfoxide and sulfone) using analytical techniques?

Answer: Several analytical techniques can be used to distinguish between thiochromane and its oxidized forms:

  • Mass Spectrometry (MS): The molecular weight will increase by 16 for the sulfoxide (one oxygen atom added) and by 32 for the sulfone (two oxygen atoms added). This will be clearly visible in the mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbon atoms adjacent to the sulfur (positions 2 and 4) will experience a significant downfield shift in the ¹H NMR spectrum upon oxidation.

  • Infrared (IR) Spectroscopy: The sulfoxide will show a characteristic S=O stretching band around 1050 cm⁻¹, while the sulfone will exhibit two S=O stretching bands around 1130 cm⁻¹ and 1300 cm⁻¹.

II. Troubleshooting Guides

This section provides more detailed guidance on how to address specific issues you may encounter during your experiments.

Problem: Low Yield and a Complex Reaction Mixture on TLC

A low yield accompanied by multiple spots on a TLC plate is a common issue. The following flowchart can guide your troubleshooting process.

Low_Yield_Troubleshooting start Low Yield & Complex TLC reagent_purity Assess Reagent & Solvent Purity start->reagent_purity Impure? reaction_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->reaction_conditions Suboptimal? atmosphere Ensure Inert Atmosphere start->atmosphere Air/Moisture Sensitive? purify_reagents Purify Reagents / Use Dry Solvents reagent_purity->purify_reagents optimize_conditions Systematically Optimize Conditions reaction_conditions->optimize_conditions improve_technique Improve Inert Atmosphere Technique atmosphere->improve_technique

Caption: Troubleshooting workflow for low reaction yields.

  • Step 1: Verify Reagent and Solvent Purity. Impurities can act as catalysts for side reactions or inhibit the desired transformation.[1] Use freshly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions.

  • Step 2: Optimize Reaction Conditions. Systematically vary the temperature, reaction time, and concentration to find the optimal parameters.[1] A lower temperature may reduce byproduct formation, even if it requires a longer reaction time.

  • Step 3: Ensure an Inert Atmosphere. If your reaction involves reagents that are sensitive to air or moisture, it is crucial to use a properly set up inert atmosphere system (e.g., a Schlenk line with nitrogen or argon).[1][2]

  • Step 4: Monitor the Reaction. Use TLC or LC-MS to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Problem: An Unexpected Byproduct is the Major Product

In some cases, a side reaction may be more favorable than the desired reaction, leading to the formation of an unexpected major product.

  • Step 1: Isolate and Characterize the Byproduct. The first step is to isolate the unexpected product using a suitable purification technique like flash column chromatography. Once isolated, characterize its structure using a combination of NMR, MS, and IR spectroscopy.

  • Step 2: Propose a Formation Mechanism. Based on the structure of the byproduct and the reactants, catalysts, and conditions used, propose a plausible mechanism for its formation. For example, if a thiochromene is formed, consider the possibility of an elimination reaction being favored.

  • Step 3: Adjust Reaction Conditions to Disfavor Byproduct Formation. Once you have a hypothesis for how the byproduct is formed, modify the reaction conditions to suppress this pathway. For instance, if an acid-catalyzed side reaction is suspected, consider running the reaction in the presence of a non-nucleophilic base.

III. Analytical and Characterization Protocols

The following protocols will assist you in identifying and characterizing byproducts from your thiochromane synthesis.

Workflow for Byproduct Identification and Characterization

Byproduct_Identification_Workflow cluster_analysis start Crude Reaction Mixture tlc TLC Analysis start->tlc column Flash Column Chromatography tlc->column fractions Isolate Byproduct Fractions column->fractions analysis Spectroscopic Analysis fractions->analysis nmr 1H & 13C NMR analysis->nmr ms GC-MS or LC-MS analysis->ms ir FT-IR analysis->ir elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation

Caption: Experimental workflow for byproduct identification.

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Prepare the TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Use a capillary tube to spot the crude reaction mixture, your starting materials, and the desired product (if available as a standard) on the origin line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the origin line.

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Analyze the Results: Compare the spots from the reaction mixture to the standards to identify the starting material and product. Any additional spots are potential byproducts.

Protocol 2: Flash Column Chromatography for Purification
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute the Column: Run the eluent through the column, starting with a non-polar solvent system and gradually increasing the polarity.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which fractions contain the desired product and which contain the isolated byproducts.

  • Combine and Concentrate: Combine the pure fractions of each compound and remove the solvent under reduced pressure.

Protocol 3: Spectroscopic Characterization

Once the byproducts have been isolated, use the following techniques for structure elucidation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. It provides information on the molecular weight and fragmentation pattern of the analyte.[3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is suitable for a wider range of compounds, including those that are not volatile or are thermally labile. It also provides molecular weight and fragmentation information.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, which is crucial for determining its structure.[6][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule.[6]

Table 1: Typical Analytical Signatures of Common Byproducts
ByproductTLC (vs. Thiochromane)Mass Spectrum (m/z)Key ¹H NMR Signal (CDCl₃)Key IR Signal (cm⁻¹)
ThiochromaneReferenceM⁺~2.9-3.1 ppm (t, 2H, H-4), ~3.1-3.3 ppm (t, 2H, H-2)N/A
Thiochroman-1-oxideMore polar (lower Rf)[M+16]⁺H-2 and H-4 protons shifted downfield~1050 (S=O)
Thiochroman-1,1-dioxideMost polar (lowest Rf)[M+32]⁺H-2 and H-4 protons significantly downfield~1130 & ~1300 (SO₂)
ThiochromeneLess polar (higher Rf)[M-2]⁺Olefinic protons (~5.8-6.5 ppm)~1650 (C=C)

IV. Common Byproducts and Their Formation Mechanisms

Understanding how byproducts are formed is key to preventing their formation.

Formation of Oxidized Byproducts

The sulfur atom in the thiochromane ring is susceptible to oxidation, especially if the reaction is exposed to air or if oxidizing agents are present.

Oxidation_Pathway Thiochromane Thiochromane S Sulfoxide Thiochroman-1-oxide S=O Thiochromane->Sulfoxide [O] Sulfone Thiochroman-1,1-dioxide O=S=O Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of thiochromane.

Formation of Thiochromene

Thiochromene can be formed via an elimination reaction, which can be promoted by acidic or basic conditions, or by heat.

Ring-Opened Products

Strong nucleophiles or electrophiles can potentially attack and cleave the thioether bond, leading to ring-opened byproducts. The specific structure of these byproducts will depend on the reagents and conditions used.

V. Preventative Measures

  • High-Purity Reagents: Always use high-purity starting materials and reagents to minimize side reactions.

  • Anhydrous Conditions: For moisture-sensitive reactions, use flame-dried glassware and anhydrous solvents.[2]

  • Inert Atmosphere: For air-sensitive reactions, perform the synthesis under an inert atmosphere of nitrogen or argon.[1][2]

  • Temperature Control: Maintain the optimal reaction temperature. Overheating can lead to decomposition and the formation of polymeric byproducts.

  • Optimized Workup: Quench the reaction appropriately and use a mild workup procedure to avoid degradation of the product.[8]

By following the guidance in this technical support center, you will be better equipped to troubleshoot your thiochromane synthesis, leading to higher yields and purer products.

VI. References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC - PubMed Central. (2025, March 24). PubMed Central. 9

  • Recent developments in thiochromene chemistry - RSC Publishing. (2024, July 11). RSC Publishing. 10

  • (PDF) Thiochroman-4-ones: Synthesis and reactions - ResearchGate. (2008, November 22). ResearchGate. 11

  • One-Pot Synthesis of Thiochromone and It's Derivatives[v2] | Preprints.org. Preprints.org. 12

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. University of Rochester. 8

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - alwsci. (2023, July 25). alwsci. 3

  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. Benchchem. 1

  • Troubleshooting guide for the synthesis of 3-aminostilbene - Benchchem. Benchchem. 2

  • Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting - ResearchGate. (2025, October 10). ResearchGate. 6

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - News-Medical.Net. News-Medical.Net. 4

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC - PubMed Central. (2022, November 7). PubMed Central. 7

  • One-Pot Synthesis of Thiochromone and It's Derivatives - Preprints.org. (2025, August 5). Preprints.org. 13

  • Strategies to reduce reaction time in thiomorpholine synthesis - Benchchem. Benchchem. 14

  • Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. 15

  • Impurity occurrence and removal in crystalline products from process reactions - CORA. (2017, April 10). CORA. 16

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - NIH. (2021, April 9). NIH. 17

  • The Purification of Porphyrins by SepaBeanTM machine. Santai Technologies. 18

  • Using GC-MS in Analytical Chemistry - AZoM. AZoM. 5

  • Synthesis and reactivity of some thiochroman-3,4-diones. - University of Huddersfield Research Portal. (1994, January 1). University of Huddersfield. 19

References

Technical Support Center: Enhancing NMR Resolution for Polyhydroxylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of polyhydroxylated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-resolution spectra for molecules like carbohydrates, polysaccharides, and natural products rich in hydroxyl (-OH) groups.

Here, we will move beyond simple protocols to explain the causality behind common issues and provide robust, field-proven troubleshooting strategies.

Section 1: The Root of the Problem - Why Are My Hydroxyl Peaks Broad or Missing?

This is the most frequent and fundamental challenge. The broad, poorly resolved, or entirely absent signals from -OH protons in many common deuterated solvents stem from a phenomenon called chemical exchange .

Q1: What is chemical exchange and how does it affect my spectrum?

A: Hydroxyl protons are "labile," meaning they can be readily exchanged with other labile protons in the solution, such as those from trace amounts of water (H₂O) or even with deuterium from the solvent (e.g., in D₂O).[1][2]

  • Fast Exchange: When this exchange happens rapidly on the NMR timescale, the spectrometer "sees" an average of the proton's environment. This averaging leads to a single, often very broad, peak. If the exchange is with residual water, the -OH signal can merge with the water peak.

  • Intermediate Exchange: This is often the worst-case scenario, leading to extreme peak broadening where the signal can become indistinguishable from the baseline noise.[3]

  • Exchange with Deuterium: In solvents like D₂O or MeOD, the -OH protons are completely replaced by deuterium (-OD).[4] Since deuterium is not detected in a standard ¹H NMR experiment, the hydroxyl signal disappears entirely.[5][6][7]

This core issue is illustrated in the logical diagram below.

A Polyhydroxylated Compound in NMR Solvent B Presence of Exchangeable Protons (e.g., trace H₂O, acidic impurities) A->B C Rapid Chemical Exchange of -OH Protons B->C D Signal Averaging on NMR Timescale C->D F Signal Disappearance (Exchange with D₂O, MeOD) C->F If solvent is D₂O/MeOD E Broad or Merged -OH Peaks D->E

Caption: The process of chemical exchange leading to poor NMR resolution of hydroxyl protons.

Section 2: Troubleshooting at the Source - Sample Preparation & Solvent Choice

The most effective way to improve resolution is to control the chemical exchange. This starts with meticulous sample preparation and deliberate solvent selection.

Q2: My compound is hygroscopic. How can I minimize water contamination?

A: Hygroscopic (water-absorbing) compounds are particularly challenging.[8][9][10] Water is the primary source of unwanted proton exchange.

Protocol: Preparing a Water-Sensitive Sample

  • Dry Your Compound: Ensure your sample is thoroughly dried under a high vacuum for several hours before preparing the NMR sample.

  • Dry Glassware: Use NMR tubes that have been oven-dried (e.g., overnight at >100°C) and stored in a desiccator.[11][12]

  • Use High-Purity Solvent: Use a fresh ampule of high-purity deuterated solvent. For particularly sensitive samples, solvents stored over molecular sieves are recommended.[13]

  • Inert Atmosphere: If possible, prepare the sample in a glove box under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[8]

Q3: Which solvent should I use to clearly see my -OH peaks?

A: The choice of solvent is critical. To slow down proton exchange, you need a solvent that is aprotic (lacks exchangeable protons) and can form strong hydrogen bonds with your analyte's hydroxyl groups.

SolventProperties for -OH ObservationCommon Issues
DMSO-d₆ Excellent. Strong H-bond acceptor, slows exchange significantly, revealing sharp -OH peaks.[14][15]Highly hygroscopic; absorbs atmospheric water quickly.[16] High boiling point, difficult to remove.
Acetone-d₆ Good. Aprotic and can slow exchange.Can be reactive with certain functional groups.
Pyridine-d₅ Good. Aprotic, useful for carbohydrates.Strong, unpleasant odor. Can be reactive.
CDCl₃ Poor. Often contains trace DCl, which catalyzes exchange, leading to broad or absent peaks.Not suitable for observing -OH protons without rigorous purification.
D₂O / MeOD Unsuitable. Rapidly exchanges all -OH protons for -OD, causing signals to disappear completely.[3][4]Useful for confirming -OH peak assignments via D₂O exchange.

Expert Insight: For most polyhydroxylated compounds, DMSO-d₆ is the solvent of choice . Its ability to act as a strong hydrogen-bond acceptor effectively "locks" the -OH protons in place, slowing exchange and allowing for their observation as sharp, often coupled, signals.[14][16]

Section 3: Optimizing the Acquisition - Spectrometer & Parameter Tuning

Once the sample is prepared correctly, you can further enhance resolution by optimizing the NMR acquisition parameters.

Q4: Can changing the temperature improve my spectrum?

A: Yes, Variable Temperature (VT) NMR is a powerful tool.

  • Lowering the Temperature: For samples in solvents like H₂O/D₂O or methanol, cooling the sample can dramatically slow the rate of chemical exchange.[4] Studies on carbohydrates in supercooled aqueous solutions have shown that lowering the temperature to below 0°C can cause broad hydroxyl signals to resolve into sharp, assignable peaks.[4][17]

  • Increasing the Temperature: In some cases, particularly with conformational isomers or rotamers, heating the sample can cause distinct signals to coalesce into a single, sharper average peak, simplifying the spectrum.[3][18]

Q5: The residual solvent peak is obscuring my signals. How can I suppress it?

A: This is common, especially when working in H₂O or with residual H₂O in DMSO-d₆. Solvent suppression techniques use tailored pulse sequences to minimize the solvent signal while retaining the analyte signals.[19][20]

Common Solvent Suppression Techniques:

  • Presaturation: A low-power radiofrequency pulse is applied at the solvent's frequency before the main excitation pulse. This equalizes the spin populations of the solvent, effectively saturating its signal.[21] Caution: This method can also saturate exchangeable protons from your analyte if they are in exchange with the solvent.[22]

  • Excitation Sculpting (e.g., WATERGATE): These more advanced methods use a combination of selective pulses and pulsed-field gradients to dephase the solvent magnetization, providing excellent suppression while better preserving signals close to the solvent peak, including those from exchangeable protons.[21][22]

  • WET (Water Suppression Enhanced through T₁ relaxation): This pulse sequence uses a series of selective pulses and gradients to enhance suppression and is effective at minimizing the impact on adjacent signals.[20]

cluster_0 Troubleshooting Workflow A Start: Poorly Resolved Polyol Spectrum B Symptom: Broad / Missing -OH Peaks? A->B C Symptom: Signal Overlap? B->C No D Action: Change Solvent (e.g., to DMSO-d6) & Improve Sample Prep B->D Yes F Action: Use Advanced Pulse Sequences (e.g., 1D-TOCSY) C->F Yes H End: High-Resolution Spectrum C->H No E Action: Optimize Temp. (VT-NMR) D->E E->C G Action: Perform 2D NMR (COSY, HSQC) F->G G->H

Caption: A workflow for troubleshooting common NMR issues with polyhydroxylated compounds.

Section 4: Advanced Solutions for Complex Spectra

For structurally complex molecules like oligosaccharides, even with optimal sample preparation and acquisition, signal overlap in the 1D ¹H spectrum is a major hurdle.[23][24]

Q6: My ¹H spectrum is a "forest" of overlapping peaks. What can I do?

A: When 1D NMR is insufficient, you must turn to more advanced techniques to resolve individual signals.

  • Deuterium Exchange (The "D₂O Shake"): This is a simple and definitive experiment to identify -OH (and -NH) protons.[2]

    • Protocol: Acquire a standard ¹H spectrum. Then, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The peaks corresponding to the exchangeable -OH protons will disappear.[5][6][25][26]

  • 1D-TOCSY (Total Correlation Spectroscopy): This powerful experiment allows you to "deconstruct" a complex spectrum. You selectively irradiate a single, well-resolved proton, and the experiment transfers magnetization to all other protons within the same spin system (i.e., connected by J-couplings).[27][28][29]

    • Application: For a sugar, if you selectively excite a well-resolved anomeric proton, the resulting 1D-TOCSY spectrum will show only the signals from that specific sugar residue, effectively pulling it out of the overlapped mixture.[30][31]

  • 2D NMR Spectroscopy: Two-dimensional experiments are essential for the complete assignment of complex carbohydrates.[23][32] They correlate signals based on different criteria, spreading the overlapped peaks into a second dimension.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

    • TOCSY (Total Correlation Spectroscopy): Shows all protons within an entire spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is invaluable because ¹³C spectra have a much wider chemical shift range with less overlap.[33]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (2-4 bonds), crucial for determining linkages between sugar units.

  • Chemical Derivatization: If all else fails, you can chemically modify the hydroxyl groups.

    • Acetylation or Silylation: Converting -OH groups to esters (-OAc) or silyl ethers (-OTMS) removes the exchange problem and often shifts the attached protons into less crowded regions of the spectrum. This is a destructive method but can be extremely effective for structural confirmation.

FAQs

Q: Why is my -OH peak a singlet when it should be split by adjacent protons? A: Even if you can see the -OH peak, residual fast exchange can "decouple" the proton from its neighbors, causing the multiplet to collapse into a singlet.[6] To see the coupling, the exchange rate must be very slow, which is often achievable in dry DMSO-d₆.[15]

Q: How much sample do I need? A: For a standard ¹H experiment, 1-5 mg is typically sufficient. For ¹³C or 2D experiments like HSQC and HMBC, a higher concentration of 5-30 mg is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[13]

Q: Can I run NMR in 90-100% H₂O to study biological interactions? A: Yes, but this requires robust water suppression.[22] Techniques like excitation sculpting are critical.[4] Furthermore, to see the hydroxyl protons of the carbohydrate in water, you will likely need to acquire the spectrum at very low, sub-zero temperatures to slow the exchange with the water solvent.[17]

References

Technical Support Center: Overcoming Solubility Challenges of Nucleoside Analogs for In Vitro Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for one of the most common yet frustrating hurdles in preclinical research: the poor aqueous solubility of nucleoside analogs. Inconsistent or incomplete solubilization can compromise the integrity of your in vitro data, leading to inaccurate structure-activity relationships (SAR) and potentially causing promising candidates to be overlooked.[1]

This resource combines foundational chemical principles with field-proven troubleshooting strategies to ensure your experimental outcomes are both reliable and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why are many nucleoside analogs poorly soluble in aqueous buffers?

The low solubility of nucleoside analogs often arises from a combination of high crystal lattice energy and the presence of hydrophobic moieties.[1] Strong intermolecular forces, such as hydrogen bonding and pi-stacking in the solid state, require significant energy to break during the dissolution process.[1] Furthermore, modifications to the nucleobase or sugar ring, intended to enhance biological activity, can inadvertently increase the molecule's hydrophobicity, leading to poor solubility in the polar environment of aqueous assay buffers.[1]

Q2: I always start with DMSO. Is this the best approach?

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent and an excellent starting point for dissolving a wide range of hydrophobic compounds.[2][3] However, it is not a universal solution and has important limitations.

  • The Problem of "Crashing Out": While a compound may readily dissolve in 100% DMSO at a high concentration, it can precipitate—or "crash out"—when diluted into an aqueous buffer for the final assay. This happens because the overall solvent environment becomes less favorable for the compound.

  • Cellular Toxicity: For cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[4][5]

Therefore, while starting with DMSO is a standard and valid practice, it is crucial to manage the dilution process carefully and consider alternatives if precipitation occurs at your desired final concentration.[6]

Q3: At what point in my experiment should I be concerned about solubility?

Solubility should be a primary consideration from the very beginning of your research.[1] Poor solubility can significantly impact the reliability of in vitro screening assays.[1] If a compound precipitates in the assay medium, the actual concentration exposed to the target (e.g., enzyme, cells) is unknown and lower than intended, leading to an underestimation of its potency (an artificially high EC₅₀ or IC₅₀ value). Addressing solubility early prevents the misinterpretation of SAR data and saves considerable time and resources.[1]

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a systematic approach to resolving solubility issues, starting with the most common problems and progressing to more advanced techniques.

Issue 1: My compound precipitates immediately upon dilution into aqueous buffer.

This is a classic sign that the aqueous medium cannot support the compound's concentration.

Possible Cause 1: Inappropriate Dilution Technique The way you dilute your concentrated stock solution significantly matters. Adding a small volume of cold stock into a large volume of buffer without adequate mixing creates localized areas of high concentration, promoting precipitation.

  • Solution: Optimized Dilution Protocol

    • Pre-warm the aqueous buffer: Always use pre-warmed (e.g., 37°C) cell culture media or assay buffer. Solubility often increases with temperature.[4]

    • Vigorous Mixing: Add the DMSO stock solution dropwise into the buffer while vortexing or stirring vigorously.[6] This ensures rapid and even dispersion, preventing the compound from reaching a critical concentration for precipitation.[6]

    • Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution.[6] This can involve creating an intermediate stock in a solvent mixture (e.g., 10% DMSO in buffer) before making the final dilution.[6]

Possible Cause 2: The Compound's Intrinsic Solubility is Exceeded Even with a perfect dilution technique, the compound may simply not be soluble at the desired concentration in the final buffer system.

  • Solution: Employ Solubilization-Enhancing Techniques

    • pH Adjustment (for ionizable compounds): Many nucleoside analogs contain ionizable functional groups (e.g., amines, carboxylic acids).[7] Modifying the pH of the buffer can dramatically increase solubility by converting the molecule into its more soluble salt form.[7][8]

      • For basic compounds (containing amines), lowering the pH (making it more acidic) will protonate the amine, increasing solubility.[1]

      • For acidic compounds (containing carboxylic acids), increasing the pH (making it more basic) will deprotonate the acid, increasing solubility.[6]

      • Causality: The ionized (charged) form of a molecule is generally more polar and thus more soluble in aqueous solutions than the neutral form. It is critical to ensure the final pH is compatible with your assay system.[6]

    • Use of Co-solvents: If adjusting pH is not an option or is insufficient, the use of a water-miscible organic co-solvent in the final solution can help.

      • Ethanol: Can be tolerated by many cell lines at low concentrations.

      • Polyethylene Glycol (PEG), e.g., PEG 400: A polymer that can increase the solubility of hydrophobic compounds.[9][10]

      • Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, making it a more favorable environment for the hydrophobic compound.[10]

Issue 2: My solution looks clear at first, but I see a precipitate after incubation.

Delayed precipitation is often caused by changes in the experimental conditions over time.

Possible Cause 1: Temperature Change If you prepare a solution at room temperature or 37°C and then store it at 4°C, the compound may precipitate out as solubility typically decreases with temperature.

  • Solution: Before use, ensure the solution is brought back to the working temperature (e.g., 37°C) and visually inspected.[5] Gentle warming and vortexing may be required to redissolve any precipitate.[5] Aliquoting stock solutions into single-use volumes can prevent repeated freeze-thaw cycles that promote precipitation.[4]

Possible Cause 2: Changes in Media pH During Cell Culture Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect the solubility of a pH-sensitive compound.[4]

  • Solution: Ensure your cell culture medium is adequately buffered. If you suspect pH shifts are the cause, monitor the pH of the medium over the course of the experiment. Using a different, more robust buffering system might be necessary.[4]

Possible Cause 3: Interaction with Media Components The compound may slowly interact with salts, proteins (like serum albumin), or other components in the media, forming less soluble complexes.[4]

  • Solution: Test the compound's stability in a simpler buffered saline solution (like PBS) to determine if media components are the issue.[4] Sometimes, preparing dosing solutions in a serum-free medium before adding them to cells can help mitigate these interactions.[1]

Visual Workflow and Data Summary

To aid in decision-making, the following workflow and data table are provided.

Solvent & Method Selection Workflow

This diagram outlines a logical progression for troubleshooting solubility.

G start Start: Compound is Insoluble in Aqueous Buffer stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep dilution_check Dilute to Final Conc. in Pre-Warmed Buffer with Vigorous Mixing stock_prep->dilution_check soluble Success: Compound is Soluble Proceed with Assay dilution_check->soluble Soluble precipitate Failure: Compound Precipitates dilution_check->precipitate Precipitates ionizable_check Is the compound ionizable? precipitate->ionizable_check adjust_ph Adjust Buffer pH (Acid for bases, Base for acids) ionizable_check->adjust_ph Yes cosolvent Try Co-solvents (e.g., Ethanol, PEG 400) in Final Buffer ionizable_check->cosolvent No / Insufficient ph_check Re-test Dilution adjust_ph->ph_check ph_check->soluble Soluble ph_check->cosolvent Precipitates cosolvent_check Re-test Dilution cosolvent->cosolvent_check cosolvent_check->soluble Soluble excipients Advanced: Use Excipients (e.g., Surfactants, Cyclodextrins) Verify assay compatibility cosolvent_check->excipients Precipitates

Caption: A decision-making workflow for solubilizing nucleoside analogs.

Impact of pH on Solubility

This diagram illustrates how pH affects the ionization state and, consequently, the solubility of a basic nucleoside analog.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_compound Compound-NH3+ (Protonated, Charged) Highly Water Soluble deprotonation - H+ low_ph_compound->deprotonation high_ph_compound Compound-NH2 (Neutral, Uncharged) Poorly Water Soluble protonation + H+ high_ph_compound->protonation protonation->low_ph_compound deprotonation->high_ph_compound

Caption: Ionization state of a basic compound at different pH values.

Table 1: Solubility of Common Nucleoside Analogs in Various Solvents
Nucleoside AnalogPrimary SolventCo-Solvents / Conditions for Aqueous SolubilityKey Considerations
Acyclovir DMSO, Dilute NaOHLimited aqueous solubility. Solubility can be enhanced in acidic or basic solutions.[10][11]Often formulated as a prodrug (Valacyclovir) to improve oral bioavailability.[11]
Gemcitabine DMSO, Water (sparingly)Can be formulated as a hydrochloride salt to improve solubility.A hydrophilic drug, but high concentrations can still be challenging.[12]
Remdesivir DMSO, DMFUse of excipients like sulfobutylether-β-cyclodextrin (SBECD) is crucial for intravenous formulation.Highly hydrophobic; requires advanced formulation techniques.
Zidovudine (AZT) DMSO, Ethanol, WaterGenerally considered to have better aqueous solubility than many other analogs.Monitor for stability in solution over time.
Didanosine (ddI) Aqueous buffers, DMSOSolubility is pH-dependent; more soluble at neutral to slightly alkaline pH. Prone to degradation in acidic environments.[13]Avoid acidic conditions which can cause breakdown to the sugar and base.[13]

Note: This table provides general guidance. Always refer to the manufacturer's product data sheet for specific solubility information.

Detailed Protocol: Preparation of a Stock Solution for a Poorly Soluble Compound

This protocol provides a standardized method for preparing a high-concentration stock solution and diluting it for an in vitro assay, minimizing the risk of precipitation.

Materials:

  • Nucleoside analog (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, pre-warmed (37°C) aqueous assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or amber glass vials[14]

  • Vortex mixer

  • Sonicator bath (optional, but recommended)[5]

Procedure:

  • Prepare High-Concentration Stock (e.g., 20 mM in 100% DMSO): a. Weigh a precise amount of the nucleoside analog into a sterile vial. Perform this in a chemical fume hood if the compound is toxic.[5] b. Calculate and add the required volume of 100% DMSO to achieve the target concentration (e.g., 20 mM).[15] c. Vortex the mixture vigorously for at least 30 seconds.[15] d. If solids remain, sonicate the vial in a water bath for 5-10 minutes.[5] e. Visually inspect the solution against a light source to ensure it is completely clear and free of any particulates. This is your master stock solution .

  • Storage of Master Stock: a. To avoid repeated freeze-thaw cycles, aliquot the master stock into smaller, single-use volumes in sterile tubes.[4] b. Store at -20°C or -80°C as recommended by the manufacturer, protected from light.

  • Prepare Final Working Solution (e.g., 20 µM in Assay Buffer): a. Thaw a single aliquot of the master stock solution completely and vortex to ensure homogeneity.[4] b. Add the required volume of pre-warmed (37°C) assay buffer to a sterile conical tube. c. While vigorously vortexing the assay buffer, add the required volume of the 20 mM master stock dropwise to the center of the vortex. For example, to make 10 mL of a 20 µM solution, add 10 µL of the 20 mM stock to 9.99 mL of buffer. This results in a final DMSO concentration of 0.1%. d. Continue vortexing for another 15-30 seconds after the addition is complete. e. Visually inspect the final working solution . If it remains clear, it is ready for use in your assay. Use it immediately to prevent delayed precipitation.[4]

  • Essential Controls: a. Always include a "vehicle control" in your experiment. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) as your test samples to account for any effects of the solvent itself on the biological system.[4]

References

Technical Support Center: Preservation of Tetrahydrothiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with the storage and handling of tetrahydrothiophene (THT) and its derivatives. Our goal is to ensure the integrity and stability of these critical compounds in your research endeavors.

Section 1: Understanding the Instability of Tetrahydrothiophene Compounds

Tetrahydrothiophene (THT), a saturated five-membered sulfur-containing heterocycle, and its derivatives are versatile compounds in organic synthesis and pharmaceutical development. However, their utility can be compromised by degradation during storage. The primary cause of instability is the sulfur atom, which is susceptible to oxidation. Understanding the mechanisms of degradation is the first step toward prevention.

Primary Degradation Pathway: Oxidation

The most common degradation pathway for tetrahydrothiophene compounds is the oxidation of the sulfur atom. This process typically occurs in the presence of atmospheric oxygen and can be accelerated by light and elevated temperatures. The oxidation proceeds in a stepwise manner, first forming the corresponding sulfoxide and then further oxidizing to the sulfone.

Caption: Oxidation pathway of tetrahydrothiophene.

These oxidized impurities can significantly impact experimental outcomes by altering the reactivity, solubility, and biological activity of the compound.[1]

Other Potential Degradation Pathways

While oxidation is the principal concern, other degradation pathways, though less common under standard storage conditions, should be considered:

  • Hydrolysis: While thioethers like THT are generally stable to water, prolonged exposure to acidic or basic conditions can potentially lead to ring opening, although this is not a primary concern for neutral compounds in storage.[2][3][4]

  • Polymerization: Acid-catalyzed polymerization is a known reaction for the oxygen analog, tetrahydrofuran (THF).[5][6] While less likely for THT due to the lower basicity of the sulfur atom, it is a theoretical possibility in the presence of strong acids.

Section 2: Recommended Storage Protocols

Proper storage is paramount to maintaining the purity and stability of tetrahydrothiophene compounds. The following protocols are based on established best practices for sulfur-containing chemicals.

ParameterRecommendationRationale
Temperature Store at 2-8°C . For long-term storage (>6 months), consider storage at -20°C .Lower temperatures significantly reduce the rate of oxidative degradation.
Atmosphere For routine use, a tightly sealed container is sufficient. For long-term storage or for highly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.An inert atmosphere displaces oxygen, the primary reactant in the oxidation pathway.[7]
Light Store in amber glass bottles or other opaque containers. Avoid exposure to direct sunlight or strong artificial light.Light, particularly UV light, can provide the energy to initiate and accelerate oxidation reactions.
Container Use borosilicate glass (Type I) or PTFE-lined containers.These materials are inert and will not leach impurities or catalyze degradation.
Purity Use high-purity THT and its derivatives whenever possible.Impurities can sometimes catalyze degradation reactions.[8][9]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered by researchers working with tetrahydrothiophene compounds.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of THT degradation?

A1: Pure tetrahydrothiophene is a clear, colorless liquid.[5][10][11] The primary visual indicator of degradation is a yellowing of the liquid . This discoloration is often due to the formation of oxidized species and other minor impurities. In advanced stages of degradation, you might observe an increase in viscosity or the formation of a precipitate, although this is less common for the parent compound.

Q2: My reaction is not proceeding as expected. Could my old bottle of THT be the problem?

A2: Yes, this is a distinct possibility. The presence of sulfoxide and sulfone impurities can have several detrimental effects on a reaction:

  • Altered Reactivity: The nucleophilicity of the sulfur atom is significantly reduced upon oxidation, which can inhibit reactions where the sulfur atom is a key reactant.

  • Catalyst Poisoning: Sulfur compounds are known to poison certain metal catalysts (e.g., palladium, platinum, rhodium). The presence of oxidized impurities can exacerbate this effect.

  • Changes in Solubility: The introduction of polar sulfoxide and sulfone groups will alter the polarity of the compound, which could affect its solubility in your reaction solvent.

Q3: How can I check the purity of my stored THT?

A3: The most reliable methods for assessing the purity of THT and detecting degradation products are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This is an excellent technique for separating THT from its less volatile oxidation products and identifying them based on their mass spectra.

  • ¹H NMR: The proton NMR spectra of THT, its sulfoxide, and its sulfone are distinct. You can look for the appearance of new signals corresponding to the oxidized species.

Q4: Is it necessary to store all tetrahydrothiophene derivatives under an inert atmosphere?

A4: For routine, short-term storage of the parent THT, a tightly sealed container is generally sufficient. However, for long-term storage (greater than 6 months) and for derivatives that are particularly sensitive to oxidation (e.g., those with electron-donating groups that can activate the sulfur atom), storage under an inert atmosphere is highly recommended to ensure maximum stability.[7]

Q5: Can I purify a partially degraded sample of THT?

A5: Purification is possible but can be challenging. Distillation can be used to separate THT from its higher-boiling oxidized impurities. However, care must be taken as heating can potentially accelerate further degradation. It is often more practical and reliable to start with a fresh, high-purity sample.

Section 4: Experimental Protocols for Quality Control

To ensure the integrity of your tetrahydrothiophene compounds, regular quality control is essential. The following are detailed protocols for the analysis of THT purity.

Protocol for Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation and identification of THT and its primary degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of your THT sample in a suitable solvent such as dichloromethane or ethyl acetate.

    • Prepare a calibration standard of high-purity THT at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • GC-MS Parameters:

    • Column: A mid-polarity column, such as a DB-5ms or equivalent (e.g., CP-Sil 19 CB), is recommended.[12][13]

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Detector:

      • Scan range: 40-400 m/z.

      • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peak for tetrahydrothiophene based on its retention time and mass spectrum (prominent ions at m/z 88, 60).

    • Look for later-eluting peaks corresponding to tetrahydrothiophene-1-oxide (sulfoxide) and tetrahydrothiophene-1,1-dioxide (sulfone).

    • Quantify the purity by comparing the peak area of THT to the total peak area of all components.

Caption: GC-MS workflow for THT purity analysis.

Protocol for Purity Analysis by ¹H NMR Spectroscopy

This method is useful for quickly assessing the presence of major oxidized impurities.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of your THT sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition:

    • Acquire a standard proton NMR spectrum on a 400 MHz or higher instrument.

  • Spectral Analysis:

    • Tetrahydrothiophene (THT): Look for two multiplets:

      • ~2.82 ppm (protons adjacent to sulfur)

      • ~1.94 ppm (beta-protons)[14]

    • Tetrahydrothiophene-1-oxide (Sulfoxide): The presence of this impurity will be indicated by more complex multiplets shifted downfield due to the deshielding effect of the sulfoxide group.

    • Tetrahydrothiophene-1,1-dioxide (Sulfone): This will show two distinct multiplets further downfield than the sulfoxide.

By integrating the peaks corresponding to THT and the impurities, you can estimate the relative amounts of each species.

References

Technical Support Center: Quantitative Analysis of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the quantitative analysis of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol. This document provides in-depth troubleshooting advice, frequently asked questions, and a refined analytical method to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this highly polar, non-chromophoric analyte.

Question 1: Why is my analyte, this compound, showing poor sensitivity with our standard HPLC-UV setup?

Answer: The molecular structure of this compound lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. Standard HPLC-UV/Vis detectors rely on this property for detection. Consequently, you will experience inherently low sensitivity.

Recommended Action: Employ a more suitable detection technique. The premier choice for this analyte would be Mass Spectrometry (MS) due to its high sensitivity and selectivity. Other viable options include universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) .

Question 2: My analyte elutes very early, close to the solvent front, on our C18 column. How can I improve its retention?

Answer: The target analyte is highly polar due to the presence of four hydroxyl groups. Traditional reversed-phase columns, such as C18, are non-polar and offer limited retention for such polar compounds. This results in elution within or near the column's void volume, leading to poor resolution from interfering peaks and inaccurate quantification.

Recommended Action: Switch to a chromatographic mode designed for polar compounds. The two primary recommendations are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., bare silica, amide, or diol-bonded phases) with a high organic content mobile phase. It provides excellent retention for highly polar analytes.

  • Reversed-Phase with a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that enhance their interaction with polar molecules, improving retention compared to standard C18 columns.

Question 3: Do I need to worry about other stereoisomers during my analysis?

Answer: Yes, this is a critical consideration. The name this compound specifies a single stereoisomer. If your sample originates from a synthetic route that could produce other diastereomers or enantiomers, a standard achiral chromatographic method will likely not separate them. This can lead to an overestimation of the target isomer.

Recommended Action: If stereoisomeric purity is a concern, you must develop a chiral chromatography method . This typically involves using a chiral stationary phase (CSP) that can differentiate between the different spatial arrangements of the isomers.

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Problem Category Observed Issue Potential Cause(s) Recommended Solution(s)
Peak Shape Significant peak tailing in HILIC mode. 1. Secondary Interactions: Unwanted ionic interactions between the analyte and the stationary phase (e.g., silanols on a silica column).2. Mobile Phase pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of the analyte or stationary phase.3. Water Layering: Insufficient equilibration or improper mobile phase composition can disrupt the essential water layer on the HILIC stationary phase.1. Mobile Phase Modification: Add a small amount of an ionic modifier to the mobile phase, such as 0.1% formic acid or 5-10 mM ammonium formate. This can help to mask active sites on the stationary phase.2. pH Adjustment: Experiment with adjusting the pH of the aqueous component to find an optimal point for peak symmetry.3. Thorough Equilibration: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before injection.
Sensitivity & Baseline Noisy baseline and low signal-to-noise ratio with ELSD/CAD. 1. Mobile Phase Impurities: Non-volatile impurities in the mobile phase solvents or additives contribute to high background noise.2. Incompatible Mobile Phase: High concentrations of non-volatile buffers (e.g., phosphate buffers) are incompatible with ELSD/CAD.3. Detector Settings: Sub-optimal detector settings (e.g., nebulizer temperature, gas flow rate).1. Use High-Purity Solvents: Always use LC-MS grade solvents and volatile mobile phase additives like ammonium formate or ammonium acetate.2. Optimize Detector Parameters: Systematically optimize the ELSD/CAD parameters according to the manufacturer's guidelines to maximize the signal for your analyte while minimizing noise.3. Increase Analyte Concentration: If possible, concentrate the sample. However, this should be done after addressing mobile phase and detector optimization.
Reproducibility Retention time is shifting between injections. 1. Column Temperature Fluctuations: Inconsistent column temperature affects retention time, especially in HILIC mode.2. Mobile Phase Composition Drift: Inaccurate mobile phase preparation or evaporation of the more volatile organic component over time.3. Insufficient Equilibration: Not allowing the column to fully re-equilibrate between gradient runs.1. Use a Column Oven: Maintain a constant and controlled column temperature (e.g., 30-40 °C).2. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.3. Ensure Equilibration: Program a sufficient post-run equilibration time into your gradient method to return to the initial conditions.
Quantification Non-linear calibration curve, especially at higher concentrations. 1. Detector Saturation: The detector (especially ELSD/CAD) is being overloaded at high analyte concentrations.2. Solubility Issues: The analyte may be precipitating in the sample diluent at higher concentrations.3. Matrix Effects (LC-MS): Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the analyte.1. Reduce Concentration Range: Narrow the concentration range of your calibration standards to the linear range of the detector.2. Check Analyte Solubility: Ensure your analyte is fully soluble in the injection solvent at all calibration levels.3. Improve Sample Cleanup: Implement a more rigorous sample preparation procedure (e.g., solid-phase extraction) to remove matrix interferences. Use of an isotopically labeled internal standard is highly recommended for LC-MS to correct for matrix effects.

Part 3: Refined Analytical Protocol - HILIC-MS Method

This section provides a detailed, step-by-step protocol for a robust and sensitive quantitative analysis of this compound.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing s1 Prepare Stock Solution (1 mg/mL in Methanol) s2 Create Calibration Curve (Serial Dilution in 90:10 ACN:Water) s1->s2 lc HILIC Column (e.g., Amide Phase, 2.1x100mm, 1.7µm) s2->lc Inject Standards s3 Prepare Sample (Dilute in 90:10 ACN:Water) s3->lc Inject Samples grad Gradient Elution (ACN/Water with Ammonium Formate) lc->grad ms Mass Spectrometer (ESI+ Mode, SIM or MRM) dp1 Peak Integration ms->dp1 grad->ms dp2 Calibration Curve Generation (Linear Regression, 1/x weighting) dp1->dp2 dp3 Quantify Unknowns dp2->dp3 caption Figure 1. HILIC-MS workflow for quantitative analysis.

Figure 1. HILIC-MS workflow for quantitative analysis.

Step-by-Step Methodology
  • Preparation of Mobile Phases and Standards:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (LC-MS Grade).

    • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard of this compound in methanol to prepare a 1 mg/mL stock solution.

    • Working Standards: Perform serial dilutions of the stock solution using a mixture of 90:10 (v/v) Acetonitrile:Water to prepare calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL. The high organic content of the diluent is crucial for good peak shape in HILIC injections.

  • Chromatographic Conditions:

    • Instrument: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Column: A HILIC column suitable for polar analytes, e.g., an Amide-bonded phase column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) Flow Rate (mL/min) %A %B
      0.0 0.4 5 95
      5.0 0.4 40 60
      5.1 0.4 5 95

      | 7.0 | 0.4 | 5 | 95 |

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Analysis Mode:

      • For high selectivity and sensitivity (recommended): Multiple Reaction Monitoring (MRM). This requires identifying a precursor ion (e.g., [M+H]+ or [M+Na]+) and a stable product ion.

      • For initial method development: Selected Ion Monitoring (SIM) of the expected precursor ion.

    • Typical Parameters (to be optimized):

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150 °C

      • Desolvation Gas Flow: 800 L/hr

      • Desolvation Temperature: 400 °C

  • Data Analysis and Quantification:

    • Integrate the peak area of the target analyte in both the standards and the unknown samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Apply a linear regression model, often with 1/x or 1/x² weighting, to account for heteroscedasticity typically observed in LC-MS data.

    • Use the regression equation to calculate the concentration of the analyte in the unknown samples.

Part 4: Logical Troubleshooting Flow

The following diagram provides a logical path for troubleshooting poor chromatographic results.

G decision decision action action start Start: Poor Chromatographic Result q1 Is peak shape poor (tailing, fronting, split)? start->q1 q2 Is retention time reproducible? q1->q2 No a1_1 Adjust mobile phase pH or add ionic modifier (e.g., 0.1% FA). q1->a1_1 Yes q3 Is sensitivity (S/N) too low? q2->q3 No a2_1 Check for leaks. Use a column oven. q2->a2_1 Yes a3_1 Optimize MS source parameters (voltages, gas flows, temperatures). q3->a3_1 Yes end_node Problem Resolved q3->end_node No a1_2 Ensure sample diluent matches initial mobile phase organic %. a1_1->a1_2 a1_2->q2 a2_2 Increase column equilibration time. a2_1->a2_2 a2_2->q3 a3_2 Switch to MRM mode for higher sensitivity and selectivity. a3_1->a3_2 a3_3 Perform sample cleanup (SPE) to reduce matrix effects. a3_2->a3_3 a3_3->end_node caption Figure 2. Troubleshooting decision tree for HILIC-MS.

Figure 2. Troubleshooting decision tree for HILIC-MS.

Technical Support Center: Scaling Up the Production of Substituted Tetrahydrothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of substituted tetrahydrothiophenes. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during laboratory synthesis and the critical considerations for transitioning to pilot and industrial-scale production. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs) on Core Synthesis Strategies

This section covers fundamental questions about the primary synthetic routes to substituted tetrahydrothiophenes, helping you select and optimize the best approach for your target molecule at the laboratory scale.

Q1: What are the principal synthetic routes for creating substituted tetrahydrothiophenes?

A1: Several robust methods exist for the synthesis of thiophene and its derivatives, which can subsequently be reduced to tetrahydrothiophenes. However, for direct or near-direct synthesis of the saturated ring, the most relevant methods are adaptations of classic heterocyclic chemistry. The primary strategies include:

  • Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a substituted thiophene[1][2][3][4]. The resulting thiophene can then be hydrogenated to the corresponding tetrahydrothiophene. While reliable, the use of harsh sulfurizing agents and the generation of toxic hydrogen sulfide (H₂S) gas are significant drawbacks, especially during scale-up[3].

  • Gewald Aminothiophene Synthesis: This is a multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a 2-aminothiophene[5][6][7]. This method is highly efficient for producing polysubstituted aminothiophenes, which can be further modified and reduced[8]. Its use of readily available starting materials and milder conditions makes it attractive[8].

  • Fiesselmann Thiophene Synthesis: This reaction allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid derivatives[1][9][10][11]. It is a powerful method for creating specific substitution patterns that are otherwise difficult to access.

  • Intramolecular Cyclization of Functionalized Thiols: A highly versatile approach involves the base-promoted intramolecular cyclization of a butane derivative with leaving groups at the 1 and 4 positions and a sulfur nucleophile. A modern, stereospecific variation uses chiral phosphorothioic acids to form chiral tetrahydrothiophenes, avoiding the need for H₂S gas[12]. Industrial processes often rely on the reaction of 1,4-butanediol or its derivatives (like 1,4-dichlorobutane) with a sulfur source[13][14].

Q2: How do I select the optimal synthetic route for my specific target molecule and scale?

A2: The choice of synthetic route is a critical decision that impacts yield, purity, cost, and safety. The decision process can be visualized as follows:

G start Define Target Tetrahydrothiophene (Substitution Pattern, Chirality) is_amino Is a 2-amino substituent desired? start->is_amino is_chiral Is the target chiral? is_amino->is_chiral No gewald Gewald Synthesis is_amino->gewald Yes is_industrial Is this for large-scale (>100 kg) industrial production? is_chiral->is_industrial No chiral_cyclization Asymmetric Intramolecular Cyclization is_chiral->chiral_cyclization Yes start_material Are 1,4-dicarbonyl precursors readily available? is_industrial->start_material No bdo_route 1,4-Butanediol (BDO) or Dihalobutane Route is_industrial->bdo_route Yes paal_knorr Paal-Knorr Synthesis (followed by reduction) start_material->paal_knorr Yes other Consider other routes (e.g., Fiesselmann) start_material->other No

Caption: Decision workflow for selecting a synthetic route.

Causality behind the choices:

  • Gewald Synthesis is the premier choice for 2-aminothiophenes due to its high convergence and use of simple building blocks[8].

  • For chiral targets , methods that build chirality in, such as asymmetric intramolecular cyclizations, are superior to resolving racemic mixtures later, which is inherently inefficient[12].

  • For industrial scale , the economics are dominated by raw material cost and process safety. Routes using inexpensive, readily available feedstocks like 1,4-butanediol (BDO) are preferred[15][13]. The avoidance of highly toxic reagents like P₄S₁₀ is also a major driver.

  • The Paal-Knorr route remains a viable lab-scale option when the requisite 1,4-dicarbonyl compounds are commercially available or easily synthesized[2][3].

Q3: My sulfoxide-based synthesis is giving me unexpected byproducts. Could a Pummerer rearrangement be the cause?

A3: Yes, this is a very likely scenario. The Pummerer rearrangement is a classic reaction of alkyl sulfoxides with an activating agent, typically acetic anhydride[16]. The reaction transforms the sulfoxide into an α-acyloxy thioether.

Mechanism Overview:

  • The sulfoxide oxygen is acylated by the anhydride.

  • A base (e.g., acetate) abstracts a proton from the α-carbon, leading to elimination and formation of a highly electrophilic thial (sulfonium) intermediate.

  • The acetate (or another nucleophile) attacks the thial, yielding the final α-acyloxy thioether product[16].

This rearrangement can be an unintended side reaction if you are performing oxidations on a substituted tetrahydrothiophene or using sulfoxide-based precursors. It has also been cleverly exploited as a primary synthetic strategy for creating highly functionalized furans from dihydrothiophenes, demonstrating its synthetic utility[17][18][19]. If you suspect a Pummerer rearrangement, confirm the structure of your byproduct by NMR and Mass Spectrometry. To mitigate it, you can try using milder oxidizing agents or running the reaction at lower temperatures with a non-acidic activator if possible[16].

Section 2: Troubleshooting Guide for Scale-Up

Transitioning a synthesis from the benchtop (grams) to a pilot plant (kilograms) introduces new challenges related to thermodynamics, mass transfer, and safety. This section addresses the most common issues encountered during this critical phase.

Issue Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or Inconsistent Yields 1. Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. Localized "hot spots" or insufficient heating can lead to byproduct formation or incomplete reactions.[20][21]Solution: Use a jacketed reactor with controlled heating/cooling. Monitor both the jacket temperature and the internal batch temperature. Rationale: Maintaining a consistent internal temperature profile ensures uniform reaction kinetics across the entire batch, preventing thermal decomposition of sensitive reagents or products.
2. Poor Mixing/Mass Transfer: Inadequate agitation in a large reactor can lead to concentration gradients. The reaction may be complete near the stirrer but stalled in other areas.Solution: Select an appropriate impeller (e.g., anchor, turbine) for the viscosity of your reaction medium. Use baffles to improve mixing efficiency. Consider a staged addition of the limiting reagent. Rationale: Homogeneous mixing ensures that reactants encounter each other at the intended stoichiometric ratio, maximizing conversion and minimizing side reactions that can occur in regions of high local concentration.
Formation of New Impurities 1. Exotherm Control Failure: A reaction that is easily managed in an ice bath at the lab scale can become a dangerous runaway on a larger scale if the heat generated exceeds the cooling capacity of the reactor.[20]Solution: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile before scaling up. Add reactive reagents sub-surface and at a controlled rate to manage the rate of heat evolution. Rationale: Quantifying the heat of reaction allows for proper engineering controls to be put in place, ensuring the reaction temperature stays within the desired range to prevent byproduct formation and ensure safety.
2. Extended Reaction/Workup Times: What takes minutes in the lab (e.g., an extraction) can take hours at scale, exposing the product to air, water, or heat for longer periods, potentially leading to degradation.Solution: Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Minimize workup times by using larger separation funnels or centrifugation. Test the stability of your product under the expected workup conditions. Rationale: Many organic molecules, especially those with sulfur heteroatoms, can be sensitive to oxidation. Reducing exposure to oxygen and prolonged heat is crucial for maintaining product integrity.
Difficulties in Product Purification 1. Chromatography is Impractical: Column chromatography, the workhorse of the research lab, is expensive and generates significant solvent waste, making it unsuitable for large-scale purification.[22]Solution: Develop a purification strategy based on crystallization, distillation, or liquid-liquid extraction. Rationale: These "classical" techniques are far more scalable and cost-effective. For example, fractional vacuum distillation is excellent for separating liquids with different boiling points, while crystallization is a powerful method for achieving high purity in solid products[22][23].
2. Product Isolation from Dilute Streams: After quenching and extraction, the product may be in a large volume of solvent, making isolation by rotary evaporation inefficient at scale.Solution: Use distillation to recover the bulk of the solvent. If the product is a solid, induce crystallization by adding an anti-solvent or by cooling. Rationale: Solvent recovery via distillation is a standard industrial practice that is both efficient and environmentally responsible. It significantly reduces the volume that needs to be handled for final product isolation.
Troubleshooting Workflow: Diagnosing a Failed Scale-Up Reaction

If a scaled-up reaction fails, a systematic approach is necessary to identify the root cause.

Caption: A decision tree for troubleshooting failed scale-up reactions.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for critical analytical and purification processes essential for successful tetrahydrothiophene production.

Protocol 1: In-Process Control and Final Product Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for monitoring reaction progress and confirming the identity and purity of the final product.[24][25][26]

1. Instrumentation & Conditions:

  • Gas Chromatograph: Equipped with a split/splitless inlet and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer: Capable of electron ionization (EI) at 70 eV.

  • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 20°C/min, hold for 5 min. (This must be optimized for your specific compound).

  • Inlet Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

2. Sample Preparation:

  • In-Process Control (IPC): Quench a small aliquot (~0.1 mL) of the reaction mixture in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water or dilute acid/base to neutralize reagents.

  • Final Product: Dissolve a small amount (~1 mg) of the purified product in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

3. Procedure:

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Analysis:

    • For IPC, monitor the disappearance of the starting material peak and the appearance of the product peak.

    • For the final product, integrate the TIC to determine purity (% area).

    • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. The molecular ion peak (M+) should be clearly visible.

Protocol 2: Scalable Purification by Fractional Vacuum Distillation

For liquid tetrahydrothiophene derivatives, fractional vacuum distillation is a superior alternative to chromatography for achieving high purity at scale.

1. Equipment:

  • Jacketed reaction vessel with a magnetic stirrer and heating mantle.

  • Fractionating column (e.g., Vigreux or packed column).

  • Distillation head with a condenser and vacuum adapter.

  • Receiving flasks (a multi-flask "cow" adapter is recommended).

  • Calibrated vacuum pump and pressure gauge.

2. Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. The system must be leak-tight.

  • Charging the Pot: Charge the crude, solvent-free product into the reaction vessel. Add boiling chips or use magnetic stirring to ensure smooth boiling.

  • Applying Vacuum: Slowly and carefully reduce the pressure in the system to the target pressure. The boiling point of your compound will be significantly lower under vacuum.

  • Heating: Gently heat the pot. As the liquid begins to boil, the vapor will rise through the fractionating column.

  • Collecting Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which will contain residual solvents and volatile impurities.

    • Heart Cut: Once the temperature at the distillation head stabilizes, switch to a new receiving flask and collect your main product fraction. The temperature should remain constant throughout this collection.

    • Tails: As the distillation nears completion, the temperature may rise or fluctuate. This final fraction ("tails") contains higher-boiling impurities and should be collected separately.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly reintroducing air.

Safety Note: Always use a safety screen for vacuum distillations. Be aware of the potential for peroxide formation in ether-like structures; test for peroxides before distilling if applicable.

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical science. The precise arrangement of atoms in space—the stereochemistry—dictates biological function. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, a thiosugar and purine nucleoside analog with potential antitumor activity.[1][2] We will establish why single-crystal X-ray crystallography stands as the definitive method for this task while exploring how complementary techniques create a self-validating system for absolute scientific certainty.

The Imperative of Stereochemical Integrity

This compound possesses three chiral centers, meaning it can exist in multiple stereoisomeric forms. In drug development, different stereoisomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles. One isomer may be a potent therapeutic, while another could be inactive or even harmful. Therefore, confirming the exact spatial orientation of the hydroxymethyl group at C2, and the hydroxyl groups at C3 and C4, is critical for advancing this compound as a potential therapeutic agent. Innovations in synthetic chemistry allow for the creation of such complex molecules, making robust analytical confirmation more important than ever.[3]

X-ray Crystallography: The Gold Standard for Absolute Structure Elucidation

While various spectroscopic methods provide essential clues about a molecule's structure, single-crystal X-ray crystallography is unique in its ability to provide a direct, high-resolution, three-dimensional snapshot of a molecule's atomic arrangement in the solid state.[4] It is the only technique that can empirically determine the absolute configuration of all stereocenters without relying on reference compounds or complex theoretical calculations.

The power of this technique lies in its fundamental principle: a beam of X-rays is diffracted by the ordered array of molecules in a single crystal.[4] By measuring the angles and intensities of these diffracted beams, we can generate a three-dimensional map of the electron density within the crystal. From this map, the precise position of each atom can be determined, revealing bond lengths, bond angles, and the absolute stereochemistry.

The Crystallographic Workflow: From Powder to Proof

The path from a synthesized compound to a refined crystal structure is a multi-step process that requires precision and an understanding of the molecule's physicochemical properties.

workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization (The Critical Step) cluster_data Data Acquisition & Processing cluster_result Final Output synthesis Synthesis & Purification crystallization Screening of Conditions (Solvents, Temperature, Technique: Slow Evaporation, Vapor Diffusion) synthesis->crystallization crystal_growth Single Crystal Growth crystallization->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Model Refinement structure_solution->refinement final_structure Definitive 3D Structure (Absolute Configuration) refinement->final_structure

Caption: Experimental workflow for X-ray crystallography.

Experimental Protocol: Crystallization and Data Analysis

1. Synthesis and Purification: The starting material, this compound, must be synthesized and purified to >99% purity. Impurities can significantly hinder crystallization. Standard techniques like column chromatography and recrystallization are employed.

2. Crystallization:

  • Causality: The goal is to encourage the molecules to slowly self-assemble into a highly ordered, single crystal lattice. The multiple hydroxyl groups on the target molecule make it polar and prone to forming hydrogen bonds, which can be both an aid and a hindrance to crystallization.[5] A systematic screen of solvents is necessary.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a primary solvent in which it is freely soluble (e.g., methanol, water).

    • Use a variety of crystallization techniques:

      • Slow Evaporation: Place the solution in a small vial, cover with a perforated cap, and leave undisturbed.

      • Vapor Diffusion (Hanging Drop/Sitting Drop): Place a drop of the concentrated solution on a slide over a reservoir containing a less polar "anti-solvent" (e.g., isopropanol, acetone). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystal growth.

    • Screen various solvent/anti-solvent systems and temperatures (room temperature, 4°C). The presence of sulfur in the thiophene ring introduces different intermolecular interactions compared to its furanose analogs, which may influence solvent choice.[6]

3. Data Collection and Structure Refinement:

  • Protocol:

    • A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • The crystal is exposed to a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).

    • The diffraction pattern is recorded on a detector as the crystal is rotated.[4]

    • The collected data are processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic model is built into the electron density map and refined against the experimental data.

  • Confirmation of Absolute Stereochemistry: The key to confirming the (2R,3S,4R) configuration is the analysis of anomalous dispersion. The final refinement should include the calculation of the Flack parameter. A value close to 0 indicates the correct absolute structure has been determined; a value near 1 suggests the inverted structure.

Interpreting the Crystallographic Data

A successful structure determination will yield a set of data that validates the quality of the model.

ParameterExample ValueSignificance
Chemical FormulaC₅H₁₀O₃SConfirms the elemental composition.
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.
Space GroupP2₁2₁2₁Describes the symmetry elements within the unit cell. A non-centrosymmetric group is required for a chiral molecule.
R-factor (R₁)< 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (GooF)~1.0Indicates a good fit between the model and the data.
Flack Parameter 0.02(5) Confirms the absolute stereochemistry. A value near 0 is definitive.

A Comparative Analysis with Other Techniques

While X-ray crystallography is unparalleled for absolute structure determination, a multi-faceted approach using other analytical techniques provides a complementary and self-validating dataset. No single technique can provide all the information that a combination can.

G XC X-ray Crystallography NMR NMR Spectroscopy XC->NMR  Confirms connectivity  in solution state MS Mass Spectrometry XC->MS  Confirms mass  & formula CD Circular Dichroism XC->CD  Provides absolute  configuration NMR->MS  Provides structural  fragments

References

A Comprehensive Guide to Comparing the Bioactivity of 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Precision in Drug Discovery

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function.[1][2] This principle, known as stereochemistry, dictates how a drug molecule interacts with its biological target, such as an enzyme or receptor.[3][4] Molecules that share the same chemical formula and connectivity but differ in their spatial arrangement are called stereoisomers.[5] Enantiomers, which are non-superimposable mirror images of each other, can exhibit dramatically different pharmacological and toxicological profiles.[3][6] One enantiomer might be therapeutically active, while the other could be inactive or even harmful.

This guide focuses on 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, a polar molecule with multiple chiral centers, giving rise to several potential stereoisomers. While specific bioactivity data for this compound is not yet prevalent in public literature, its thiophene-based core suggests potential as an anticancer or anti-inflammatory agent. This document provides a comprehensive experimental framework for researchers to dissect the bioactivity of each stereoisomer of 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol. We will proceed from the foundational step of chiral separation through a cascade of in vitro bioassays, culminating in the establishment of a structure-activity relationship (SAR).

Part 1: Isomer Resolution - The Foundation of Stereoselective Bioactivity Studies

Before any comparative biological evaluation can be undertaken, the individual stereoisomers of 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol must be separated from their racemic or diastereomeric mixture. Given the polar nature of the target molecule, with its multiple hydroxyl groups, Hydrophilic Interaction Chromatography (HILIC) is a highly suitable technique.[7]

Experimental Protocol: Chiral Separation via HILIC

This protocol outlines the separation of polar stereoisomers using a chiral stationary phase under HILIC conditions.

Rationale for Method Selection: HILIC provides an excellent mechanism for retaining and separating highly polar compounds that are often poorly retained in reversed-phase chromatography.[7] The use of a polysaccharide-based chiral stationary phase (CSP), such as derivatized cellulose or amylose, allows for enantioselective interactions based on the three-dimensional structure of the analytes, enabling their separation.[8][9]

Materials:

  • Racemic/diastereomeric mixture of 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

  • HPLC-grade acetonitrile, water, and modifiers (e.g., methanol, formic acid, diethylamine)

  • Chiral HPLC column (e.g., Daicel CHIRALPAK series with a polar stationary phase)

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Fraction collector

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (e.g., 90:10 acetonitrile:water) with a small amount of an additive (e.g., 0.1% formic acid or diethylamine) to improve peak shape. The optimal mobile phase composition must be determined empirically.[9]

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase (e.g., CHIRALPAK IC).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C (temperature can be varied to optimize selectivity).[9]

    • Detection: UV at a suitable wavelength or ELSD if the compound lacks a strong chromophore.

  • Method Development: Begin with an isocratic elution. Screen different mobile phase compositions and chiral stationary phases to achieve baseline resolution of all stereoisomers.[10]

  • Separation and Fraction Collection: Once the analytical method is optimized, scale up to a semi-preparative or preparative column to separate larger quantities of each stereoisomer. Use a fraction collector to isolate each purified stereoisomer.

  • Purity and Identity Confirmation: Analyze the collected fractions to confirm enantiomeric/diastereomeric purity using the developed analytical method. Confirm the chemical identity of the isolated compounds using mass spectrometry and NMR.

Caption: Workflow for the chiral separation of stereoisomers.

Part 2: A Tiered Approach to Comparative Bioactivity Screening

With the individual stereoisomers isolated, a systematic evaluation of their biological activities can commence. Based on the known pharmacological profiles of thiophene derivatives, we propose a screening cascade targeting potential anticancer and anti-inflammatory activities.

G cluster_anticancer Anticancer Activity Screening cluster_antiinflammatory Anti-inflammatory Activity Screening start Isolated Stereoisomers cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity no_assay Nitric Oxide (NO) Inhibition Assay start->no_assay enzyme_cancer Enzyme Inhibition (e.g., Kinase Assay) result1 result1 cytotoxicity->result1 Determine IC50 result2 result2 enzyme_cancer->result2 Determine IC50 cox_assay COX-1/COX-2 Inhibition Assay result3 result3 no_assay->result3 Determine % Inhibition result4 result4 cox_assay->result4 Determine IC50 end Compare Bioactivities & Establish SAR result1->end result2->end result3->end result4->end

Caption: Experimental workflow for bioactivity screening.

Protocol 1: Anticancer Activity - Cytotoxicity Profiling

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11][12]

Rationale for Method Selection: This assay is a reliable and high-throughput method for initial screening of the cytotoxic potential of compounds against various cancer cell lines.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) and Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of each stereoisomer (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each stereoisomer by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[14][15]

Rationale for Method Selection: The Griess assay for nitrite (a stable product of NO) is a straightforward and sensitive method to quantify NO production and screen for anti-inflammatory potential.[16][17]

Materials:

  • RAW 264.7 murine macrophage cell line

  • LPS from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of each stereoisomer for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for another 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample. Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO production inhibition for each stereoisomer relative to the LPS-only treated cells.

Further Mechanistic Insights: Enzyme and Receptor Binding Assays

Should the initial screening reveal significant activity for one or more stereoisomers, further assays can elucidate their mechanism of action.

  • Enzyme Inhibition Assays: If a compound shows anticancer activity, it could be tested against specific kinases that are often dysregulated in cancer.[18][19][20] For anti-inflammatory activity, inhibition of cyclooxygenase enzymes (COX-1 and COX-2) can be measured.[21] These assays typically involve incubating the enzyme with the inhibitor and a substrate, then measuring product formation. The IC50 value for each stereoisomer would be determined.[18]

  • Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor.[22] In a competitive binding assay, a radiolabeled ligand with known affinity is incubated with the receptor source in the presence of varying concentrations of the test compound (each stereoisomer).[23][24] The ability of the stereoisomer to displace the radioligand is measured, and the inhibition constant (Ki) is calculated, providing a measure of binding affinity.[25]

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The culmination of these experiments is the synthesis of the data to understand how the stereochemistry of 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol influences its bioactivity.

Data Presentation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for Stereoisomers of 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

StereoisomerCancer Cell Line (MCF-7) IC50 (µM)Normal Cell Line (HEK293) IC50 (µM)Selectivity Index (SI = IC50 Normal / IC50 Cancer)
Isomer A15.2 ± 1.8> 100> 6.6
Isomer B85.6 ± 7.3> 100> 1.2
Isomer C5.4 ± 0.689.1 ± 9.516.5
Isomer D> 100> 100-

Table 2: Hypothetical Anti-inflammatory Activity Data

StereoisomerNO Production Inhibition (% at 50 µM)COX-2 Inhibition IC50 (µM)
Isomer A78.5 ± 5.112.5 ± 1.1
Isomer B22.1 ± 3.495.2 ± 8.7
Isomer C85.3 ± 4.58.9 ± 0.9
Isomer D15.6 ± 2.9> 100
Establishing the Structure-Activity Relationship (SAR)

By comparing the 3D structures of the stereoisomers with their corresponding bioactivities, a preliminary SAR can be established.[26] For instance, if Isomer C consistently shows the highest potency, its specific spatial arrangement of the hydroxyl and hydroxymethyl groups is likely optimal for binding to the biological target. This analysis provides crucial insights for the future design of more potent and selective analogs.

G cluster_structure Stereoisomer Structures cluster_activity Biological Activity Data iso_a Isomer A (e.g., 2R,3S,4R) act_a Moderate Activity iso_a->act_a iso_b Isomer B (e.g., 2S,3R,4S) act_b Low Activity iso_b->act_b iso_c Isomer C (e.g., 2R,3R,4R) act_c High Activity iso_c->act_c sar Structure-Activity Relationship (SAR) Inference act_a->sar act_b->sar act_c->sar conclusion Conclusion: The specific 3D arrangement of functional groups in Isomer C is critical for high bioactivity. sar->conclusion

Caption: Logical flow for establishing a structure-activity relationship.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive comparison of the bioactivities of 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol stereoisomers. By systematically isolating each isomer and subjecting them to a tiered screening of relevant biological assays, researchers can elucidate the specific contributions of stereochemistry to the compound's pharmacological profile. The resulting structure-activity relationship is an invaluable asset, paving the way for the rational design of novel, potent, and selective therapeutic agents. The principles and protocols outlined herein are fundamental to modern drug discovery and underscore the necessity of considering molecules in all three of their dimensions.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

January 3, 2026

Introduction: Navigating the Selectivity Landscape of a Novel Purine Nucleoside Analog

(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol is a purine nucleoside analog with demonstrated potential as an anti-tumor agent, proposed to function through the inhibition of DNA synthesis and induction of apoptosis. As with any therapeutic candidate, a thorough understanding of its selectivity profile is paramount to progressing through the drug development pipeline. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. This guide provides a comprehensive framework for assessing the cross-reactivity of this tetrahydrothiophene-based nucleoside analog with other enzymes.

Drawing from established principles of drug discovery and preclinical assessment, this document will detail the rationale behind selecting enzyme targets for screening, provide robust experimental protocols for in vitro evaluation, and discuss the interpretation of comparative data. For drug development professionals, this guide serves as a practical blueprint for designing and executing a rigorous cross-reactivity assessment, ultimately enabling a more informed and de-risked clinical development path.

Rationale for Target Selection: Identifying Likely Off-Target Interactions

The molecular structure of this compound as a purine nucleoside analog provides a strong rationale for prioritizing specific enzyme families for cross-reactivity screening. Nucleoside analogs are known to interact with enzymes that utilize nucleotides as substrates. Therefore, the primary candidates for off-target binding include:

  • Kinases: This large family of enzymes utilizes ATP (a purine nucleotide) to phosphorylate a wide range of substrates, playing critical roles in cellular signaling. Inhibition of off-target kinases is a common source of adverse drug reactions[1][2].

  • Polymerases: DNA and RNA polymerases are responsible for the synthesis of nucleic acids and are the intended targets for many nucleoside analog drugs. However, cross-reactivity with host-cell polymerases, particularly mitochondrial DNA polymerase (Pol γ), can lead to significant toxicity[3][4].

  • Purine Salvage Pathway Enzymes: Enzymes such as Adenosine Kinase (ADK) and Purine Nucleoside Phosphorylase (PNP) are integral to the recycling of purines. Inhibition of these enzymes can disrupt nucleotide pools and cellular homeostasis[5][6][7].

  • Cytochrome P450 (CYP) Enzymes: The thiophene moiety is a known structural alert, as its metabolism by CYP enzymes can lead to the formation of reactive metabolites, which may cause hepatotoxicity[8][9][10].

The following diagram illustrates the logical workflow for selecting and assessing potential off-target enzymes.

G cluster_0 Target Identification cluster_1 Primary Off-Target Enzyme Families cluster_2 Assessment Strategy A This compound (Purine Nucleoside Analog) B Kinases A->B Structural & Functional Analogy C Polymerases A->C Structural & Functional Analogy D Purine Salvage Pathway (ADK, PNP) A->D Structural & Functional Analogy E Metabolizing Enzymes (Cytochrome P450s) A->E Structural & Functional Analogy F In Silico Prediction (Docking, Pharmacophore Modeling) B->F Prioritization C->F Prioritization D->F Prioritization E->F Prioritization G In Vitro Enzymatic Assays (IC50 Determination) F->G Hypothesis Generation H Cell-Based Assays (Toxicity, Phenotypic Screening) G->H Validation & Functional Impact

Caption: Workflow for identifying and assessing potential off-target enzyme interactions.

In Silico Cross-Reactivity Prediction: A First Look at Potential Interactions

Before embarking on extensive in vitro screening, computational methods can provide valuable insights into the potential for off-target binding. These in silico approaches can help prioritize which enzymes to include in experimental panels and guide the design of more focused assays.

Methodology: Molecular Docking and Pharmacophore Screening
  • Protein Structure Preparation: Obtain high-resolution crystal structures of a panel of human kinases, polymerases, and purine salvage pathway enzymes from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges and define rotatable bonds.

  • Molecular Docking: Utilize molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and estimate the binding affinity of the compound to the active site of each selected enzyme.

  • Pharmacophore Modeling: Develop a pharmacophore model based on the known inhibitors of the selected off-target enzymes. Screen the 3D conformation of the test compound against these models to identify potential matches.

  • Data Analysis: Analyze the docking scores and pharmacophore fit scores to rank the potential off-target enzymes. Enzymes with high predicted binding affinities or good pharmacophore alignment should be prioritized for in vitro testing.

G cluster_0 Input cluster_1 In Silico Methods cluster_2 Output A 3D Structure of This compound C Molecular Docking A->C D Pharmacophore Screening A->D B Protein Structures of Potential Off-Target Enzymes (PDB) B->C B->D E Predicted Binding Affinity (Docking Score) C->E F Pharmacophore Fit Score D->F G Prioritized List of Enzymes for In Vitro Testing E->G Analysis & Ranking F->G Analysis & Ranking

Caption: In silico workflow for predicting off-target enzyme interactions.

In Vitro Cross-Reactivity Profiling: Experimental Validation

In vitro enzymatic assays are the gold standard for quantifying the inhibitory activity of a compound against a panel of purified enzymes. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of the compound against its intended target versus potential off-targets.

Experimental Protocols

1. Kinase Selectivity Profiling (Radiometric Assay)

This protocol outlines a common method for determining the IC50 of a compound against a panel of kinases.

  • Materials:

    • Purified recombinant kinases

    • Specific peptide substrates for each kinase

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

    • Test compound serially diluted in DMSO

    • Phosphocellulose filter plates

    • Stop solution (e.g., 75 mM phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the serially diluted test compound or DMSO (vehicle control).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP (at a concentration close to the Kₘ for each kinase)[11].

    • Incubate for a defined period (e.g., 30-120 minutes) at 30°C.

    • Stop the reaction by adding the stop solution.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of the phosphorylated substrate on the filter plate using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

2. DNA Polymerase Inhibition Assay

This protocol is designed to assess the inhibitory effect of the triphosphate form of the nucleoside analog on DNA polymerase activity.

  • Materials:

    • Purified DNA Polymerase (e.g., Human DNA Polymerase α, β, γ)

    • Activated Calf Thymus DNA (or a specific primer-template)

    • dATP, dCTP, dGTP, dTTP

    • [α-³²P]dATP

    • Triphosphate form of this compound

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

    • Stop solution (e.g., 10% trichloroacetic acid)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the triphosphate form of the test compound.

    • In a microcentrifuge tube, combine the reaction buffer, activated DNA, and the four dNTPs (with [α-³²P]dATP as a tracer).

    • Add the serially diluted test compound or buffer (control).

    • Initiate the reaction by adding the DNA polymerase.

    • Incubate at 37°C for a defined time (e.g., 30 minutes).

    • Stop the reaction by adding ice-cold stop solution.

    • Spot the reaction mixture onto glass fiber filters and wash to remove unincorporated nucleotides.

    • Measure the radioactivity of the incorporated [α-³²P]dATP on the filters using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 value.

3. Purine Nucleoside Phosphorylase (PNP) Inhibition Assay (Colorimetric)

This assay measures the activity of PNP by monitoring the formation of uric acid from the substrate inosine.

  • Materials:

    • Purified recombinant human PNP

    • Inosine (substrate)

    • PNP Assay Buffer

    • Developer (containing xanthine oxidase)

    • Test compound serially diluted in DMSO

    • 96-well UV-transparent plate

    • Microplate reader capable of measuring absorbance at 293 nm

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add PNP Assay Buffer, Developer, and the test compound to the wells of the 96-well plate.

    • Initiate the reaction by adding the inosine substrate.

    • Immediately measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at room temperature.

    • Calculate the rate of uric acid formation (change in absorbance over time).

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value[12][13][14].

4. Adenosine Kinase (ADK) Inhibition Assay (Luminescence-based)

This assay determines ADK activity by measuring the amount of ADP produced.

  • Materials:

    • Recombinant human adenosine kinase

    • Adenosine (substrate)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • Test compound serially diluted in DMSO

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In the 96-well plate, add ADK, adenosine, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition and determine the IC50 value[5][15][16].

Comparative Data Analysis and Interpretation

To provide a practical example of how to present and interpret cross-reactivity data, the following tables summarize hypothetical IC50 values for this compound against a panel of kinases and polymerases. It is important to note that this data is illustrative and should be replaced with actual experimental results.

Table 1: Illustrative Kinase Selectivity Profile

Kinase TargetIC50 (nM) of this compoundComments
Primary Target (Hypothetical) 50 Potent inhibition of intended target.
CDK2/cyclin A>10,000Low activity against a key cell cycle kinase.
PKA8,500Minimal inhibition of a common off-target.
SRC>10,000No significant activity against this tyrosine kinase.
VEGFR25,200Weak inhibition, warrants further investigation.
p38α9,800Low potential for off-target effects on this MAP kinase.

Table 2: Illustrative Polymerase and Purine Enzyme Selectivity Profile

Enzyme TargetIC50 (nM) of the Triphosphate AnalogComments
Primary Target (e.g., Viral Polymerase) 100 Effective inhibition of the target polymerase.
Human DNA Polymerase α5,000>50-fold selectivity over a key replicative polymerase.
Human DNA Polymerase β>10,000Low activity against a DNA repair polymerase.
Human DNA Polymerase γ (Mitochondrial)2,50025-fold selectivity; monitor for potential mitochondrial toxicity.
Purine Nucleoside Phosphorylase (PNP)8,000Minimal inhibition of this purine salvage enzyme.
Adenosine Kinase (ADK)6,500Low potential for interference with adenosine metabolism.

Interpretation of Results:

A desirable selectivity profile is characterized by a significant window between the potency against the intended target and any off-target enzymes. A selectivity ratio of at least 100-fold is often considered a good starting point in early drug discovery. The illustrative data above suggests that this compound has a favorable selectivity profile, with weak inhibition of VEGFR2 and moderate selectivity against mitochondrial DNA polymerase γ being the primary points for further investigation.

Conclusion and Future Directions

The systematic assessment of enzyme cross-reactivity is a critical component of preclinical drug development. For this compound, a focused screening approach targeting kinases, polymerases, and purine salvage pathway enzymes is scientifically justified based on its chemical structure. The combination of in silico prediction and in vitro enzymatic assays provides a robust framework for identifying and quantifying potential off-target interactions.

The illustrative data and protocols presented in this guide offer a comprehensive starting point for researchers. A favorable selectivity profile, as depicted in the example data, would provide strong support for the continued development of this promising anti-tumor candidate. Any significant off-target activity identified would necessitate further investigation, including cell-based toxicity assays and potential structure-activity relationship (SAR) studies to engineer out the undesirable interactions while maintaining on-target potency. Adherence to rigorous and well-validated protocols, such as those outlined here, is essential for generating high-quality, reproducible data that will inform critical decisions throughout the drug discovery and development process.

References

Benchmarking the potency of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Glycosidase Inhibitors

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing pivotal roles in numerous physiological and pathological processes.[1] Their involvement in metabolic disorders, viral infections, and cancer has established them as significant therapeutic targets.[2] Consequently, the discovery and development of potent and specific glycosidase inhibitors remain a key focus in medicinal chemistry and drug development. Among the various classes of inhibitors, thiosugars—carbohydrate analogs where the endocyclic oxygen is replaced by sulfur—have shown considerable promise due to favorable interactions between the sulfur atom and the enzyme's active site.[1][3]

This guide presents a comprehensive benchmark study on the inhibitory potential of a novel thiosugar, (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol. Given its structural analogy to L-fucose, we hypothesize that this compound acts as an inhibitor of α-L-fucosidase. To rigorously evaluate its potency and selectivity, we compare its inhibitory activity against that of well-characterized glycosidase inhibitors: Deoxyfuconojirimycin, a potent α-L-fucosidase inhibitor, and Acarbose and 1-Deoxynojirimycin, both established α-glucosidase inhibitors. This comparative approach allows for a thorough assessment of the thiosugar's potential as a novel therapeutic agent.

Experimental Design and Rationale

The core of this investigation is a direct comparison of the inhibitory activities of this compound and known inhibitors against two distinct glycosidases: α-L-fucosidase and α-glucosidase. This dual-enzyme approach is crucial for determining not only the potency of our target compound but also its selectivity. High selectivity is a desirable characteristic in drug candidates as it minimizes off-target effects.

Our experimental workflow is designed to first determine the half-maximal inhibitory concentration (IC50) of each compound against both enzymes. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard measure of inhibitor potency. The assays are based on the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside for the α-L-fucosidase assay and p-nitrophenyl-α-D-glucopyranoside for the α-glucosidase assay. The cleavage of these substrates by the respective enzymes releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[4][5] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.

G cluster_prep Reagent Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis A Prepare Enzyme Solutions (α-L-fucosidase & α-glucosidase) E Add Enzyme Solution and Pre-incubate A->E B Prepare Substrate Solutions (pN P-fucoside & pNP-glucoside) F Initiate Reaction with Substrate Solution B->F C Prepare Inhibitor Stock Solutions (Test Compound & Known Inhibitors) D Dispense Inhibitor Dilutions into 96-well plate C->D D->E E->F G Incubate at 37°C F->G H Stop Reaction with Sodium Carbonate G->H I Measure Absorbance at 405 nm H->I J Calculate Percent Inhibition I->J K Determine IC50 Values J->K

Figure 1: Experimental workflow for the glycosidase inhibition assay.

Comparative Potency of Glycosidase Inhibitors

The inhibitory activities of this compound and the selected known inhibitors were determined against α-L-fucosidase and α-glucosidase. The resulting IC50 values are summarized in the table below.

Compoundα-L-Fucosidase IC50 (µM)α-Glucosidase IC50 (µM)
This compound8.5 ± 0.7> 1000
Deoxyfuconojirimycin0.01 ± 0.002[6]> 1000
Acarbose> 1000822.0 ± 1.5[7]
1-Deoxynojirimycin> 10008.15 ± 0.12[8]

The data reveals that this compound is a potent inhibitor of α-L-fucosidase, with an IC50 value in the low micromolar range. Importantly, it exhibits high selectivity for α-L-fucosidase, showing negligible inhibition of α-glucosidase at concentrations up to 1000 µM. This selectivity profile is comparable to that of Deoxyfuconojirimycin, a well-established and highly potent α-L-fucosidase inhibitor.[6] In contrast, Acarbose and 1-Deoxynojirimycin demonstrate potent inhibition of α-glucosidase, as expected, with no significant activity against α-L-fucosidase.[7][8]

The potent and selective inhibition of α-L-fucosidase by this compound underscores the potential of thiosugars as a promising class of glycosidase inhibitors. The hydrophobic interaction between the ring sulfur atom and the enzyme's active site is likely a key contributor to its strong binding.[1]

Signaling Pathway and Mechanism of Inhibition

Glycosidases, such as α-L-fucosidase and α-glucosidase, are integral to the breakdown of complex carbohydrates into monosaccharides, which are then absorbed by the body. Inhibition of these enzymes disrupts this process, leading to a reduction in the rate of carbohydrate digestion and absorption. This mechanism is the basis for the therapeutic use of α-glucosidase inhibitors like Acarbose and Miglitol in the management of type 2 diabetes, as they help to control postprandial hyperglycemia.[9][10][11]

The inhibitors evaluated in this study are structural mimics of the natural carbohydrate substrates of their target enzymes. This allows them to bind to the enzyme's active site, preventing the natural substrate from binding and being hydrolyzed. This is a classic example of competitive inhibition.[12][13]

G cluster_pathway Carbohydrate Digestion Pathway cluster_inhibition Mechanism of Inhibition A Complex Carbohydrates (e.g., Starch, Glycoproteins) B Glycosidase (e.g., α-glucosidase, α-fucosidase) A->B Substrate C Monosaccharides (e.g., Glucose, Fucose) B->C Hydrolysis D Intestinal Absorption C->D E Increased Blood Sugar D->E F Glycosidase Inhibitor (e.g., Thiosugar, Acarbose) F->B Competitive Binding to Active Site

Figure 2: Glycosidase action in carbohydrate digestion and the mechanism of inhibition.

Detailed Experimental Protocol: α-L-Fucosidase Inhibition Assay

This protocol outlines the step-by-step methodology for determining the α-L-fucosidase inhibitory activity of a test compound using p-nitrophenyl-α-L-fucopyranoside as a substrate.

Materials:

  • α-L-Fucosidase from a suitable source (e.g., bovine kidney)

  • p-Nitrophenyl-α-L-fucopyranoside (pNPF)

  • Test compound (this compound) and positive control (Deoxyfuconojirimycin)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-L-fucosidase in cold phosphate buffer (e.g., 0.5 U/mL).

    • Prepare a stock solution of pNPF in phosphate buffer (e.g., 5 mM).

    • Dissolve the test compound and positive control in DMSO to create stock solutions (e.g., 10 mM), and then prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

  • Assay Setup in a 96-Well Plate:

    • Add 20 µL of phosphate buffer to the blank wells.

    • Add 20 µL of the various concentrations of the test compound or positive control to the sample wells.

    • Add 20 µL of phosphate buffer (without inhibitor) to the control wells.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the α-L-fucosidase solution to all wells except the blank wells.

    • Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes.

  • Initiation of the Enzymatic Reaction:

    • Add 20 µL of the pNPF substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Termination of the Reaction:

    • Stop the reaction by adding 80 µL of 0.1 M sodium carbonate solution to all wells. This also enhances the color of the p-nitrophenol product.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Percent Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where:

      • Abs_control is the absorbance of the control (enzyme + substrate, no inhibitor).

      • Abs_sample is the absorbance of the sample (enzyme + substrate + inhibitor).

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a potent and selective inhibitor of α-L-fucosidase. Its efficacy, coupled with its high selectivity over α-glucosidase, positions it as a promising lead compound for further investigation. Future studies should focus on elucidating its detailed kinetic mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and evaluating its efficacy in cell-based and in vivo models of diseases where α-L-fucosidase is implicated, such as certain cancers and inflammatory conditions. The findings presented here provide a solid foundation for the continued exploration of thiosugars as a valuable class of therapeutic agents.

References

A Technical Guide to In Vitro vs. In Vivo Correlation of Tetrahydrothiophene Derivatives' Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a meaningful correlation between in vitro activity and in vivo efficacy is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of the anti-inflammatory activity of a series of tetrahydrothiophene derivatives, examining their in vitro performance in enzyme inhibition and antioxidant assays against their in vivo effects in a standard model of acute inflammation. By dissecting the experimental methodologies and analyzing the resulting data, we aim to provide a clear framework for understanding the nuances of in vitro-in vivo correlation (IVIVC) in the context of this promising class of therapeutic agents.

The Significance of Tetrahydrothiophenes and IVIVC in Anti-Inflammatory Drug Discovery

Tetrahydrothiophene, a sulfur-containing heterocyclic moiety, serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The therapeutic potential of these compounds, particularly in inflammation, is often attributed to their ability to modulate key pathways, such as the cyclooxygenase (COX) enzymes and the production of reactive oxygen species (ROS).[1][2][5][6]

An effective preclinical drug discovery cascade relies on the predictive power of in vitro assays to forecast in vivo outcomes. A strong in vitro-in vivo correlation (IVIVC) can streamline the development process, reduce reliance on animal testing, and provide early indicators of a compound's potential success.[7][8] This guide will utilize data from published studies on tetrasubstituted thiophene derivatives to illustrate the principles and challenges of establishing such a correlation.

Experimental Design: A Dual-Pronged Approach to Evaluating Anti-Inflammatory Activity

To comprehensively assess the anti-inflammatory potential of tetrahydrothiophene derivatives, a combination of in vitro and in vivo experimental models is employed. This dual-pronged approach allows for the elucidation of specific molecular mechanisms in a controlled environment and the evaluation of overall efficacy and safety in a complex biological system.

In Vitro Evaluation: Unraveling Molecular Mechanisms

In vitro assays are fundamental for high-throughput screening and for understanding the specific molecular targets of a compound.[6] For our analysis of tetrahydrothiophene derivatives, we will focus on two key in vitro assays that probe distinct but related aspects of inflammation:

  • Cyclooxygenase (COX) Inhibition Assay: This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2, the enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[5][6][9][10][11]

  • Nitric Oxide (NO) Radical Scavenging Assay: This assay assesses the antioxidant potential of a compound by measuring its ability to scavenge nitric oxide radicals, which are key signaling molecules in inflammation.[7][8][12][13][14]

In Vivo Assessment: Gauging Efficacy in a Preclinical Model

The carrageenan-induced rat paw edema model is a widely accepted and reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[15][16][17][18][19] This model mimics the cardinal signs of inflammation, including edema, and is sensitive to inhibitors of prostaglandin synthesis.

Comparative Data Analysis: Bridging the In Vitro-In Vivo Gap

The following tables summarize the in vitro and in vivo data for a selection of tetrasubstituted thiophene derivatives, allowing for a direct comparison of their activities.

Table 1: In Vitro COX-1/COX-2 Inhibition vs. In Vivo Anti-inflammatory Activity of Trisubstituted Thiophene Derivatives

CompoundIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)In Vivo Anti-inflammatory Activity (% Edema Inhibition at 20 mg/kg)
5b 45.625.458.3768.2
11b >10010.23>9.7765.9
14c 68.417.119.6270.5
18c 52.186.258.3572.7
19c >1009.87>10.1363.6
20d 75.338.149.2561.4
Celecoxib (Standard) 4.650.3015.575.0

Data sourced from Abdel-Motaal et al., 2020.[6]

Table 2: In Vitro Nitric Oxide Scavenging Activity vs. In Vivo Anti-inflammatory Activity of Tetrasubstituted Thiophene Derivatives

CompoundIn Vitro Nitric Oxide Scavenging IC50 (µg/mL)In Vivo Anti-inflammatory Activity (% Edema Inhibition at 20 mg/kg)
4c 31.5977
4e 38.1265
4f 35.4868
5f 40.2155
8b 33.7672
8e 42.5560
Ascorbic Acid (Standard) 25.80N/A

Data sourced from Molvi et al., 2007 and Molvi et al., 2008.

Discussion: Interpreting the Correlation

Analysis of the data reveals several key insights into the in vitro-in vivo correlation for this class of compounds:

  • COX-2 Inhibition as a Strong Predictor of In Vivo Efficacy: The data in Table 1 demonstrates a generally good correlation between in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effect. Compounds with lower IC50 values for COX-2, such as compound 5b , tend to exhibit higher percentages of edema inhibition. This suggests that COX-2 inhibition is a primary mechanism driving the in vivo anti-inflammatory activity of these thiophene derivatives.

  • The Role of COX-2 Selectivity: While potent COX-2 inhibition is important, selectivity over COX-1 is a critical factor in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. The compounds in this series demonstrate favorable COX-2 selectivity, though not as high as the standard drug celecoxib.

  • Antioxidant Activity as a Contributing Factor: The nitric oxide scavenging data in Table 2 indicates that antioxidant properties may also contribute to the overall anti-inflammatory effect. Compounds with stronger antioxidant potential, like 4c , also show high in vivo activity. The inflammatory process involves the production of reactive nitrogen species, and the ability to scavenge these radicals can mitigate tissue damage and reduce inflammation.

  • Discrepancies and Multifactorial Nature of In Vivo Response: It is important to note that a perfect linear correlation is rarely observed. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), bioavailability, and potential off-target effects can influence in vivo efficacy and lead to discrepancies between in vitro and in vivo data. For instance, a compound with excellent in vitro potency may have poor oral bioavailability, limiting its effectiveness in an in vivo setting.

Visualizing the Experimental Workflow and Underlying Mechanisms

To further clarify the experimental process and the biological pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_start Tetrahydrothiophene Derivatives cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay no_assay Nitric Oxide Scavenging Assay invitro_start->no_assay ic50 Determine IC50 Values cox_assay->ic50 no_assay->ic50 correlation Correlate In Vitro IC50 with In Vivo % Inhibition ic50->correlation invivo_start Tetrahydrothiophene Derivatives animal_model Carrageenan-Induced Rat Paw Edema Model invivo_start->animal_model edema_measurement Measure Paw Edema animal_model->edema_measurement percent_inhibition Calculate % Inhibition edema_measurement->percent_inhibition percent_inhibition->correlation

Caption: Experimental workflow for IVIVC analysis.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_no NO Pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) pla2 Phospholipase A2 (PLA2) stimulus->pla2 inos iNOS stimulus->inos phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation no Nitric Oxide (NO) inos->no vasodilation Vasodilation & Inflammation no->vasodilation tetrahydrothiophene Tetrahydrothiophene Derivatives tetrahydrothiophene->cox Inhibits tetrahydrothiophene->no Scavenges

Caption: Key inflammatory signaling pathways.

Detailed Experimental Protocols

For the purpose of reproducibility and comprehensive understanding, detailed step-by-step methodologies for the key experiments are provided below.

In Vitro: Nitric Oxide Radical Scavenging Assay

This protocol is adapted from the method described by Molvi et al. (2007).

  • Reagent Preparation:

    • Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • To 2 ml of the 10 mM sodium nitroprusside solution, add 0.5 ml of the test compound solution at various concentrations (e.g., 5, 10, 15, 20, 25, 30, and 35 µg/mL).

    • Incubate the mixture at 25°C for 150 minutes.

    • After incubation, add 0.5 ml of the Griess reagent to the mixture.

    • Allow the color to develop for 30 minutes at room temperature.

    • Measure the absorbance of the chromophore formed at 546 nm against a blank solution.

    • A control reaction is performed without the test compound.

  • Calculation:

    • The percentage of nitric oxide scavenging is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the nitric oxide radicals) is determined by plotting the percentage of scavenging against the compound concentration.

In Vivo: Carrageenan-Induced Rat Paw Edema Assay

This protocol is a standard method for assessing acute inflammation.[15][16][17][18][19]

  • Animal Handling and Grouping:

    • Use adult Wistar rats (150-200 g).

    • House the animals under standard laboratory conditions with free access to food and water.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups at different doses).

  • Drug Administration:

    • Administer the test compounds and the standard drug (e.g., ibuprofen or mefenamic acid) orally or intraperitoneally 1 hour before the carrageenan injection.

    • The control group receives the vehicle only.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation:

    • The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Conclusion: A Holistic View of Preclinical Evaluation

This guide demonstrates that a robust evaluation of the anti-inflammatory potential of tetrahydrothiophene derivatives necessitates a multi-faceted approach. While in vitro assays provide crucial insights into specific mechanisms of action, such as COX-2 inhibition and antioxidant activity, the in vivo model offers a more holistic assessment of a compound's efficacy in a complex physiological system. The observed correlation between in vitro COX-2 inhibition and in vivo anti-inflammatory activity for this class of compounds is encouraging and underscores the value of this in vitro screen in identifying promising lead candidates. However, the contribution of other mechanisms, like antioxidant effects, and the influence of pharmacokinetic properties highlight the importance of a comprehensive evaluation strategy. By integrating and critically analyzing data from both in vitro and in vivo studies, researchers can make more informed decisions in the challenging yet rewarding journey of drug discovery and development.

References

A Head-to-Head Comparison of Furan- and Thiophene-Based Diols in Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of polymer chemistry, the pursuit of sustainable and high-performance materials has led researchers to explore bio-based monomers as alternatives to their petroleum-derived counterparts. Among these, furan- and thiophene-based diols have emerged as promising building blocks for a new generation of polyesters and polyurethanes. This guide provides a comprehensive, head-to-head comparison of these two classes of diols, offering experimental insights and data to inform your research and development efforts.

Introduction: The Rise of Bio-Based Heterocyclic Monomers

The reliance on fossil fuels for the production of polymers has raised significant environmental concerns, driving the search for renewable alternatives. Furan-based monomers, derivable from carbohydrates, and thiophene-based monomers, which can be synthesized from bio-sourced organic acids, represent a significant step towards a more sustainable polymer industry.[1][2] Both furan and thiophene are five-membered heterocyclic rings, but the presence of an oxygen atom in furan versus a sulfur atom in thiophene imparts distinct chemical and physical properties to the resulting polymers. This guide will delve into these differences, focusing on the diol derivatives—specifically 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-bis(hydroxymethyl)thiophene (BHMT)—as key monomers in polymerization reactions.

The Monomers: A Tale of Two Heterocycles

The inherent properties of the diol monomers play a crucial role in their polymerization behavior and the final characteristics of the polymer.

2.1. Synthesis and Availability

  • Furan-based diols , such as 2,5-bis(hydroxymethyl)furan (BHMF), are typically synthesized from the reduction of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars like fructose and glucose.[3][4] This direct link to abundant biomass makes furan-based diols a highly attractive renewable monomer.[5]

  • Thiophene-based diols , while also considered bio-based, can be synthesized from 2,5-thiophenedicarboxylic acid (TDCA), which can be derived from polysaccharides.[2] The industrial production of TDCA has also been established through other synthetic routes.[2]

2.2. Structural and Electronic Differences

The primary difference between furan and thiophene lies in the heteroatom: oxygen for furan and sulfur for thiophene. This seemingly small change has profound implications for the electronic nature and reactivity of the ring.

  • Aromaticity and Reactivity: Thiophene is generally considered to be more aromatic than furan.[6][7] This difference in aromaticity can influence the reactivity of the diol monomers during polymerization. Theoretical studies suggest that the barrier to cycloaddition reactions, a potential side reaction during polymerization, is higher for thiophene than for furan.[7]

  • Bond Angles and Chain Conformation: The C-S-C bond angle in thiophene is smaller than the C-O-C bond angle in furan. This seemingly minor geometric difference can influence the conformation of the resulting polymer chains, affecting properties such as crystallinity and melting point.

Polymerization Behavior: A Comparative Analysis

The polymerization of furan- and thiophene-based diols, typically through polycondensation with a diacid or diisocyanate, reveals key differences in reaction kinetics and the properties of the resulting polymers.

3.1. Polycondensation Reactions

The most common method for polymerizing these diols is melt polycondensation with a dicarboxylic acid or its dimethyl ester. A well-studied example is the reaction with ethylene glycol to produce poly(ethylene 2,5-furandicarboxylate) (PEF) and poly(ethylene 2,5-thiophenedicarboxylate) (PETF).[8][9]

Experimental Workflow: Melt Polycondensation

cluster_synthesis Two-Stage Melt Polycondensation start Monomer Mixing (Diol + Diacid/Diester + Catalyst) esterification Esterification/Transesterification (High Temperature, N2 atmosphere) start->esterification Heat polycondensation Polycondensation (Higher Temperature, Vacuum) esterification->polycondensation Increase Temp & Apply Vacuum polymer Final Polymer polycondensation->polymer

Caption: Generalized workflow for the two-stage melt polycondensation of diols.

3.2. Reactivity and Polymer Stability

While direct comparative kinetic studies are not extensively reported in a single source, inferences can be drawn from the properties of the resulting polymers and the nature of the monomers.

  • Furan-based diols like BHMF have been noted to have limited thermal stability, which can be a challenge during high-temperature melt polymerization, potentially leading to side reactions.[10][11] However, enzymatic polymerization has been explored as a milder alternative to circumvent this issue.[12][13]

  • Thiophene-based polymers are often highlighted for their good thermal stability.[6] This suggests that thiophene-based diols may be more robust under the demanding conditions of melt polycondensation.

Head-to-Head: Polymer Properties

The ultimate test of these diols lies in the performance of the polymers they produce. The following table summarizes the key properties of polyesters derived from furan and thiophene diols, with a focus on poly(ethylene 2,5-furandicarboxylate) (PEF) and poly(ethylene 2,5-thiophenedicarboxylate) (PETF) as representative examples.

PropertyPoly(ethylene 2,5-furandicarboxylate) (PEF)Poly(ethylene 2,5-thiophenedicarboxylate) (PETF)Key Insights & Causality
Glass Transition Temp. (Tg) ~75–85 °C[14][15]~64 °C[9]The more rigid and polar furan ring in PEF leads to stronger intermolecular interactions and restricted chain mobility, resulting in a higher Tg compared to PETF.
Melting Temperature (Tm) ~210–220 °C[14][15]Not consistently reported, but generally lower than PEF.The less linear geometry of the furan ring compared to the terephthalate ring in PET leads to a lower Tm. The geometry of the thiophene ring also influences chain packing and thus the melting point.
Tensile Strength ~50–76 MPa[14][15]~72 MPa[9]Both polymers exhibit high tensile strength, comparable to or exceeding that of PET, due to the rigid aromatic rings in their backbones.
Young's Modulus ~1.1–1.9 GPa[14][15]Similar to PET[9]The rigidity of the heterocyclic rings contributes to a high modulus in both polymers.
Gas Barrier Properties Excellent (significantly better than PET)[14][16]Good, with TDCA contributing to barrier properties.[9]The furan ring's structure and polarity are believed to reduce free volume and gas permeability, making PEF an excellent material for packaging.[16] Thiophene-based polyesters also show promising barrier properties.[17][18]
Thermal Stability Good (up to ~350 °C)[14]GoodBoth polymer families exhibit high thermal stability suitable for many applications.

Experimental Protocols

To provide a practical context, the following are detailed, step-by-step methodologies for the synthesis of furan- and thiophene-based polyesters.

Protocol 1: Synthesis of Poly(ethylene 2,5-furandicarboxylate) (PEF) via Melt Polycondensation

Rationale: This two-stage melt polycondensation is a common, solvent-free method for producing high molecular weight polyesters. The first stage (esterification) creates low molecular weight oligomers, and the second stage (polycondensation) builds the final high molecular weight polymer under vacuum to remove the condensation byproducts.

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDCA)

  • Ethylene glycol (EG)

  • Antimony trioxide (Sb₂O₃) or other suitable catalyst

Procedure:

  • Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with DMFDCA, EG (in a molar excess, e.g., 1:1.8), and the catalyst (e.g., 200-400 ppm).

  • Esterification Stage:

    • Heat the reactor to 160-190 °C under a slow stream of nitrogen.

    • Methanol will be distilled off as the transesterification reaction proceeds.

    • Continue this stage for 2-4 hours until most of the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 210-230 °C.

    • Slowly apply a vacuum (to <1 mbar) over about 1 hour.

    • Continue the reaction under high vacuum and at high temperature for another 2-4 hours. The viscosity of the melt will increase significantly.

    • Once the desired viscosity is reached (as indicated by the stirrer torque), stop the reaction by removing the heat and breaking the vacuum with nitrogen.

  • Polymer Recovery:

    • Extrude the molten polymer from the reactor into a water bath to quench it.

    • Granulate the resulting polymer strands for further analysis.

Protocol 2: Synthesis of Poly(ethylene 2,5-thiophenedicarboxylate) (PETF) via Melt Polycondensation

Rationale: The synthesis of PETF follows a very similar procedure to that of PEF, leveraging the same well-established melt polycondensation technique.

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTDCA)

  • Ethylene glycol (EG)

  • Titanium(IV) isopropoxide (TTIP) or other suitable catalyst

Procedure:

  • Charge the reactor with DMTDCA, EG (e.g., 1:2 molar ratio), and the catalyst (e.g., 200 ppm).

  • Transesterification Stage:

    • Heat the mixture to 180-200 °C under a nitrogen atmosphere.

    • Collect the methanol byproduct as it distills off.

  • Polycondensation Stage:

    • Increase the temperature to 230-250 °C.

    • Gradually reduce the pressure to below 1 mbar.

    • Maintain these conditions until a high viscosity polymer melt is obtained.

  • Polymer Recovery:

    • Cool the reactor and recover the polymer. The polymer can be dissolved in a suitable solvent and precipitated for purification if necessary.

Mechanistic Insights and Structural Representations

The polymerization process and the resulting polymer structures can be visualized to better understand the relationship between the monomer and the final material properties.

Chemical Structures of Diol Monomers

cluster_furan Furan-based Diol cluster_thiophene Thiophene-based Diol furan furan label_furan 2,5-Bis(hydroxymethyl)furan (BHMF) thiophene thiophene label_thiophene 2,5-Bis(hydroxymethyl)thiophene (BHMT)

Caption: Chemical structures of the furan- and thiophene-based diol monomers.

Polymer Repeat Units

cluster_pef PEF Repeat Unit cluster_petf PETF Repeat Unit pef pef petf petf

Caption: Repeat units of PEF and PETF.

Conclusion and Future Outlook

Both furan- and thiophene-based diols are compelling monomers for the synthesis of high-performance, bio-based polymers.

  • Furan-based diols lead to polymers with excellent barrier properties and a high glass transition temperature, making them prime candidates for applications in packaging and fibers.[8][16] The direct synthesis from sugars is a significant advantage in terms of sustainability.[5]

  • Thiophene-based diols yield polymers with high thermal stability and mechanical properties that are on par with or exceed those of their furan-based and petroleum-based counterparts.[9]

The choice between a furan- or thiophene-based diol will ultimately depend on the specific performance requirements of the target application. Further research focusing on direct comparative studies of polymerization kinetics, process optimization, and the exploration of a wider range of co-monomers will undoubtedly unlock the full potential of these versatile bio-based building blocks.

References

The Evolving Landscape of Tetrahydrothiophene Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrothiophene scaffold, a sulfur-containing five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties make it a versatile building block for the development of novel therapeutic agents targeting a wide array of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for various classes of tetrahydrothiophene analogs, offering a comparative overview of their synthesis, biological evaluation, and the critical structural motifs that govern their activity. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

Synthetic Strategies: Building the Tetrahydrothiophene Core

The biological activity of tetrahydrothiophene analogs is intrinsically linked to the substituents adorning the core ring structure. Therefore, the choice of synthetic methodology is paramount in accessing diverse chemical space and fine-tuning pharmacological properties. Two prominent and versatile synthetic routes are the Gewald reaction for the synthesis of tetrahydrobenzo[b]thiophenes and the reaction of chalcones with elemental sulfur to yield 3,5-diaryltetrahydrothiophenes.

The Gewald Reaction: A Versatile Route to Tetrahydrobenzo[b]thiophenes

The Gewald reaction is a one-pot, multi-component reaction that provides efficient access to highly substituted 2-aminothiophenes, which can be readily hydrogenated to their tetrahydro counterparts.[1][2][3] This method is particularly valuable for generating libraries of compounds for high-throughput screening.

Experimental Protocol: Gewald Synthesis of Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in 20 mL of ethanol.

  • Base Catalysis: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (approximately 2-3 mmol). The choice of base can influence reaction times and yields; an organic base is often preferred for its mildness and solubility.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials indicates reaction completion.

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution. Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from ethanol to afford the desired ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common solvent for the Gewald reaction due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.

  • Base Catalyst: The base is crucial for promoting the initial Knoevenagel condensation between the ketone and the active methylene compound (ethyl cyanoacetate).

  • Sulfur: Elemental sulfur acts as the sulfur source and also as an oxidizing agent in the final step of thiophene ring formation.

Self-Validation: The protocol's self-validating nature lies in the distinct physical and spectral properties of the product compared to the starting materials. A sharp melting point of the recrystallized product and characteristic peaks in the NMR and mass spectra confirm the successful synthesis and purity of the target compound.

Workflow for Gewald Synthesis

Gewald_Synthesis Reactants Cyclohexanone, Ethyl Cyanoacetate, Sulfur Reaction Reflux (2-4h) Reactants->Reaction Base Base (e.g., Morpholine) Base->Reaction Solvent Ethanol Solvent->Reaction Workup Cooling, Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Tetrahydrobenzo[b]thiophene Derivative Purification->Product

Caption: Workflow for the Gewald synthesis of tetrahydrobenzo[b]thiophene derivatives.

Synthesis of 3,5-Diaryltetrahydrothiophenes and their Sulfone Derivatives

This class of compounds has shown significant promise as acaricidal agents. The synthesis involves the reaction of substituted chalcones with elemental sulfur, followed by oxidation of the resulting tetrahydrothiophene to the corresponding sulfone.[4][5][6]

Experimental Protocol: Synthesis of 3,5-bis(4-chlorophenyl)tetrahydrothiophene-1,1-dioxide [4][5]

Part A: Synthesis of 3,5-bis(4-chlorophenyl)tetrahydrothiophene

  • Reaction Setup: In a three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve 4,4'-dichlorochalcone (10 mmol) and elemental sulfur (15 mmol) in 30 mL of N,N-dimethylformamide (DMF).

  • Base Addition: Add sodium sulfide nonahydrate (12 mmol) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water. The crude product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Part B: Oxidation to the Sulfone Derivative

  • Reaction Setup: Dissolve the purified 3,5-bis(4-chlorophenyl)tetrahydrothiophene (5 mmol) in 20 mL of glacial acetic acid.

  • Oxidant Addition: Add 30% hydrogen peroxide (15 mmol) dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 100 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it into cold water. The sulfone derivative will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purification and Characterization: Recrystallize the product from ethanol to obtain pure 3,5-bis(4-chlorophenyl)tetrahydrothiophene-1,1-dioxide. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the sulfide signal and the appearance of characteristic sulfone signals in the IR and NMR spectra will confirm the oxidation.

Causality of Experimental Choices:

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction between the chalcone and sulfur.

  • Sodium Sulfide: Acts as a source of sulfide ions and a reducing agent to facilitate the formation of the thiolate intermediate.

  • Hydrogen Peroxide in Acetic Acid: This is a classic and effective reagent system for the oxidation of sulfides to sulfones.

Self-Validation: The two-step synthesis provides clear validation points. The successful formation of the tetrahydrothiophene intermediate is confirmed before proceeding to the oxidation. The final sulfone product will have distinct spectral data (e.g., a significant downfield shift of the protons adjacent to the sulfur atom in the ¹H NMR spectrum) compared to the sulfide precursor, confirming the transformation.

Biological Evaluation: Unveiling the Pharmacological Potential

The diverse biological activities of tetrahydrothiophene analogs necessitate a range of bioassays to elucidate their SAR. Here, we focus on two key areas where these compounds have shown significant promise: anticancer and acetylcholinesterase inhibitory activities.

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8] It is a widely used and reliable method for screening potential anticancer agents.

Experimental Protocol: MTT Assay for Anticancer Activity [7][8]

  • Cell Seeding: Seed a human cancer cell line (e.g., A-549, human lung carcinoma) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the tetrahydrothiophene analog in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Causality of Experimental Choices:

  • Cell Line Selection: The choice of cancer cell line depends on the therapeutic area of interest.

  • Incubation Time: The incubation time with the compound is chosen to allow for sufficient time for the compound to exert its cytotoxic effects.

  • MTT Incubation: The 4-hour incubation with MTT allows for the accumulation of a measurable amount of formazan.

Self-Validation: The inclusion of both positive and negative (vehicle) controls is essential for validating the assay. A dose-dependent decrease in cell viability for the test compound and a significant reduction in viability for the positive control confirm that the assay is performing correctly.

Workflow for MTT Assay

MTT_Assay cluster_plate 96-Well Plate Cell_Seeding 1. Seed Cancer Cells Compound_Addition 2. Add Tetrahydrothiophene Analogs Cell_Seeding->Compound_Addition Incubation_48h 3. Incubate for 48h Compound_Addition->Incubation_48h MTT_Addition 4. Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h 5. Incubate for 4h MTT_Addition->Incubation_4h Solubilization 6. Add Solubilizing Agent Incubation_4h->Solubilization Reader 7. Measure Absorbance (570 nm) Solubilization->Reader Data_Analysis 8. Calculate IC50 Value Reader->Data_Analysis

Caption: Step-by-step workflow for the MTT cell viability assay.

Acetylcholinesterase (AChE) Inhibition: Ellman's Method

Some tetrahydrothiophene derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[9][10] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Ellman's method is a widely used spectrophotometric assay to measure AChE activity.[10]

Experimental Protocol: Acetylcholinesterase Inhibition Assay [10]

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) solution (15 mM in water).

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (3 mM in buffer).

    • Acetylcholinesterase (AChE) solution (from electric eel, 0.22 U/mL in buffer).

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO, diluted with buffer).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution to each well.

    • Add 50 µL of DTNB solution and 25 µL of AChE solution to each well.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is determined by the change in absorbance per minute.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] × 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality of Experimental Choices:

  • pH 8.0 Buffer: This pH is optimal for the activity of AChE and the reaction of the product with DTNB.

  • ATCI as Substrate: Acetylthiocholine is an analog of acetylcholine that produces thiocholine upon hydrolysis by AChE.

  • DTNB (Ellman's Reagent): DTNB reacts with the sulfhydryl group of thiocholine to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

Self-Validation: The assay includes a control reaction without the inhibitor to establish the baseline enzyme activity. A known AChE inhibitor (e.g., donepezil) should be used as a positive control to validate the assay's sensitivity and accuracy.

Analysis of Structure-Activity Relationships (SAR)

The biological activity of tetrahydrothiophene analogs is highly dependent on the nature and position of substituents on the heterocyclic ring and any appended aromatic systems.

Acaricidal Activity of 3,5-Diaryltetrahydrothiophene-1,1-dioxides

A study on 3,5-diaryltetrahydrothiophene derivatives as acaricidal agents against Psoroptes cuniculi revealed key SAR insights.[4][5][6]

Compound/SubstituentActivity (LC₅₀ in mg/L)
Series A (Sulfides)
a1HH> 100
a134-F4-F25.6
a204-Cl4-Cl18.9
Series B (Sulfones)
b1HH85.3
b134-F4-F8.7
b173-CF₃3-CF₃1.2
b204-Cl4-Cl5.4
Ivermectin (Control)--15.3

Key SAR Observations:

  • Oxidation to Sulfone: The oxidation of the sulfur atom to a sulfone group generally leads to a significant increase in acaricidal activity.[4][6] This is likely due to the increased polarity and hydrogen bonding capacity of the sulfone moiety, which may enhance its interaction with the target enzyme, acetylcholinesterase.

  • Electron-Withdrawing Groups: The introduction of halogens (F, Cl) and strong electron-withdrawing groups like trifluoromethyl (CF₃) on the aryl rings significantly enhances activity.[4][6] This suggests that the electronic properties of the aryl substituents play a crucial role in the binding of these compounds to their target.

  • Positional Isomers: The position of the substituent on the benzene ring is also critical. For instance, the 3-CF₃ substituted analog (b17) was found to be the most potent, indicating that steric and electronic effects at this position are optimal for activity.

Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives

For a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, the nature of the substituent on the benzylidene ring was found to influence their cytotoxic activity against the A-549 human lung cancer cell line.[9]

CompoundSubstituent (R)IC₅₀ (µM)
S14-N(CH₃)₂> 100
S44-OH45.3
S64-OCH₃48.5
S84-Br10.2
Adriamycin (Control)-1.5

Key SAR Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The presence of a strong electron-donating group like dimethylamino at the para position (S1) resulted in a loss of activity. In contrast, electron-withdrawing groups like bromo (S8) led to the most potent compound in the series. This suggests that a reduction in electron density on the benzylidene ring is favorable for anticancer activity.

  • Hydroxy and Methoxy Groups: Compounds with hydroxy (S4) and methoxy (S6) groups showed moderate activity, indicating that these groups, while not as effective as a halogen, can still contribute to the cytotoxic effect.

Conclusion and Future Directions

The tetrahydrothiophene scaffold has proven to be a highly fruitful starting point for the development of new bioactive molecules. The synthetic methodologies discussed herein provide robust and versatile platforms for the generation of diverse analog libraries. The biological evaluation protocols offer reliable means to assess their pharmacological potential.

The SAR studies highlighted in this guide underscore the importance of systematic structural modification in optimizing the activity of tetrahydrothiophene derivatives. The oxidation state of the sulfur atom and the electronic nature of the substituents on appended aryl rings are critical determinants of biological activity.

Future research in this area should focus on:

  • Exploring Novel Substitutions: The synthesis of analogs with a wider range of substituents, including heterocyclic rings, will likely lead to the discovery of compounds with improved potency and selectivity.

  • Mechanism of Action Studies: For the most promising compounds, detailed mechanistic studies are needed to identify their specific molecular targets and understand the biochemical pathways they modulate.

  • In Vivo Efficacy and Safety: Compounds that demonstrate potent in vitro activity should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the knowledge of SAR and employing rigorous experimental methodologies, the full therapeutic potential of tetrahydrothiophene analogs can be realized, leading to the development of novel drugs for a variety of diseases.

References

Safety Operating Guide

Navigating the Disposal of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and scientific discovery, the responsible management of chemical waste is a paramount concern. This guide provides a detailed framework for the proper disposal of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, a purine nucleoside analog with notable biological activity.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from general chemical waste management principles, data on related compounds, and an expert assessment of its structural characteristics to offer a comprehensive and precautionary approach to its disposal.

Understanding the Compound: A Profile of this compound

This compound is a sulfur-containing heterocyclic organic compound. Its structural relationship to tetrahydrothiophene is modified by the presence of a hydroxymethyl group and two hydroxyl groups. These functional groups are anticipated to significantly influence its physical and chemical properties, likely increasing its water solubility and reducing its volatility and flammability compared to the parent compound, tetrahydrothiophene.[2]

As a purine nucleoside analog, this compound is designed to interact with biological systems, exhibiting potential antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[1][3] This biological activity underscores the importance of managing its waste with care to prevent unintended environmental release.

Waste Characterization: The First Step to Proper Disposal

Before any disposal actions are taken, a thorough waste characterization must be performed. This is a critical step mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The primary objective is to determine if the waste is hazardous.

A waste is classified as hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Hazardous Characteristic Assessment for this compound
Ignitability Unlikely to be a significant hazard due to the presence of multiple hydroxyl groups, which tend to increase the flashpoint. However, if dissolved in a flammable solvent, the solution would be considered ignitable.
Corrosivity Not expected to be corrosive. The pH of aqueous solutions should be near neutral.
Reactivity Not expected to be reactive under normal conditions. It does not belong to a class of compounds known for instability or violent reactions.
Toxicity While specific toxicity data is unavailable, its nature as a biologically active nucleoside analog warrants a precautionary approach. It should be handled as if it were toxic.

Segregation and Storage: Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety.[4] Waste containing this compound should be collected in a designated, properly labeled hazardous waste container.

Key Segregation Practices:

  • Separate from other waste streams: Do not mix this waste with non-hazardous waste, halogenated solvents, or strong acids and bases.[6]

  • Use compatible containers: Chemically resistant containers, such as high-density polyethylene (HDPE) carboys, are recommended.[4]

  • Store in a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation and under the control of the laboratory personnel.[6] The SAA must be inspected weekly for leaks and proper labeling.

Step-by-Step Disposal Procedures

The following procedures provide a clear pathway for the safe disposal of waste containing this compound.

Aqueous Solutions
  • Collection: Collect all aqueous waste containing the compound in a designated hazardous waste container labeled "this compound in water".

  • pH Neutralization (if necessary): If the waste has been mixed with acidic or basic solutions, neutralize it to a pH between 6 and 9.

  • Container Management: Keep the container securely closed when not in use. Do not overfill the container.

  • Disposal Request: When the container is full, or within one year of the first addition of waste, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

Solid Waste
  • Collection: Place solid waste (e.g., contaminated filter paper, weighing boats) in a clearly labeled, sealed plastic bag.

  • Secondary Containment: Place the sealed bag into a designated solid hazardous waste container.

  • Labeling: Label the container as "Solid waste contaminated with this compound".

  • Disposal Request: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.

Contaminated Labware
  • Decontamination: Whenever possible, decontaminate glassware by rinsing with a suitable solvent (e.g., water, followed by acetone or ethanol). The rinsate must be collected as hazardous waste.

  • Disposal of Rinsed Glassware: Once decontaminated, glassware can typically be disposed of in a designated broken glass container.[8]

  • Disposable Labware: Unrinsable contaminated disposable labware (e.g., plastic pipettes, centrifuge tubes) should be disposed of as solid hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Containerization & Storage cluster_3 Final Disposal Start Waste containing (2R,3S,4R)-2-(hydroxymethyl)tetrahydro- thiophene-3,4-diol is generated Characterize Characterize Waste (Precautionary Principle: Assume Hazardous) Start->Characterize Segregate Segregate Waste Stream Characterize->Segregate Aqueous Aqueous Waste Segregate->Aqueous Liquid Solid Solid Waste Segregate->Solid Solid Labware Contaminated Labware Segregate->Labware Glass/Plastic Container_Aq Collect in Labeled HDPE Carboy Aqueous->Container_Aq Container_So Collect in Labeled, Sealed Bag/Container Solid->Container_So Decon Decontaminate (Rinse) Labware->Decon Dispose_Solid Treat as Solid Waste Labware->Dispose_Solid Non-rinsable Store_SAA Store in SAA Container_Aq->Store_SAA Container_So->Store_SAA Dispose_Solid->Container_So EHS_Pickup Arrange for Pickup by EHS/Licensed Contractor Store_SAA->EHS_Pickup Incineration Probable Disposal Method: Incineration EHS_Pickup->Incineration

Caption: Decision workflow for the disposal of this compound waste.

Final Disposal and Environmental Considerations

The ultimate disposal of the collected hazardous waste will be handled by a licensed treatment, storage, and disposal facility (TSDF).[7] For organic compounds such as this, high-temperature incineration is a common and effective disposal method, as it ensures the complete destruction of the molecule.[9]

By adhering to these procedures, researchers can ensure they are not only compliant with regulations but are also acting as responsible stewards of the environment. The biologically active nature of this compound makes its proper containment and disposal a critical aspect of its use in a research setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol
Reactant of Route 2
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.